molecular formula C20H23Cl2N3O B1665372 Amodiaquine dihydrochloride CAS No. 69-44-3

Amodiaquine dihydrochloride

货号: B1665372
CAS 编号: 69-44-3
分子量: 392.3 g/mol
InChI 键: KBTNVJNLEFHBSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amodiaquine Hydrochloride is the hydrochloride salt of amodiaquine, an orally active 4-aminoquinoline derivative with antimalarial and anti-inflammatory properties. Similar in structure and activity to chloroquine, amodiaquine is effective against some chloroquine-resistant strains, particularly Plasmodium falciparum, the most deadly malaria parasite. Although the mechanism of plasmodicidal action has not been fully elucidated, like other quinoline derivatives, amodiaquine likely is able to inhibit heme polymerase activity in the body. This results in accumulation of free heme, which is toxic to the parasites.
A 4-aminoquinoline compound with anti-inflammatory properties.

属性

Key on ui mechanism of action

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function.
Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance.
The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms;  the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/.
The 4-aminoquinoline derivatives ... have anti-inflammatory activity;  however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2.
The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension;  they depress respiration and cause diplopia, dizziness and nausea.

CAS 编号

69-44-3

分子式

C20H23Cl2N3O

分子量

392.3 g/mol

IUPAC 名称

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride

InChI

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H

InChI 键

KBTNVJNLEFHBSO-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl

外观

Solid powder

颜色/形态

Crystals from absolute ethanol

熔点

206-208
208 °C (decomposes)
Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/
208 °C

其他CAS编号

69-44-3

物理描述

Solid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Amodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine

产品来源

United States

Foundational & Exploratory

Amodiaquine Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine, a 4-aminoquinoline derivative structurally similar to chloroquine, has been a cornerstone in the treatment and management of malaria for decades.[1] Its continued relevance, particularly in combination therapies, stems from its efficacy against certain chloroquine-resistant strains of Plasmodium falciparum.[1] This technical guide provides a comprehensive overview of the core mechanism of action of amodiaquine dihydrochloride, delving into its biochemical interactions, metabolic activation, and the molecular basis of parasite resistance. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antimalarial drug development and discovery.

Pharmacokinetics and Metabolic Activation

Upon oral administration, amodiaquine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C8.[2] This process converts amodiaquine into its principal and more pharmacologically active metabolite, desethylamodiaquine (DEAQ).[2] DEAQ is responsible for most of the observed antimalarial activity in vivo.[2]

Amodiaquine can also be bioactivated to a reactive quinoneimine metabolite.[3] This highly reactive species is formed through the oxidation of the 4-aminophenol group and is implicated in the idiosyncratic hepatotoxicity and agranulocytosis associated with amodiaquine use.[3][4] Detoxification of the quinoneimine metabolite occurs via conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs), particularly GSTP1-1.[5][6]

Metabolic Pathway of Amodiaquine

Amodiaquine Amodiaquine DEAQ Desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 Quinoneimine Amodiaquine Quinoneimine (Reactive Metabolite) Amodiaquine->Quinoneimine CYP450s GSH_conjugate GSH Conjugate (Detoxified) Quinoneimine->GSH_conjugate GSH (GSTs)

Caption: Metabolic conversion of amodiaquine to its active and reactive metabolites.

Core Antimalarial Mechanism of Action: Inhibition of Hemozoin Formation

The primary antimalarial action of amodiaquine and its active metabolite, DEAQ, targets the digestive vacuole of the intraerythrocytic Plasmodium parasite. This acidic organelle is the site of hemoglobin digestion, a process that provides essential amino acids for parasite growth but also releases large quantities of toxic free heme (ferriprotoporphyrin IX).[7] To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, crystalline pigment called hemozoin.[7]

Amodiaquine, being a weak base, accumulates in the acidic digestive vacuole.[8] Here, it is thought to exert its effect through a multi-pronged attack on the heme detoxification pathway:

  • Binding to Ferriprotoporphyrin IX (FP-IX): Amodiaquine binds to free heme, forming a complex that prevents its polymerization into hemozoin.[9][10][11] This interaction has been demonstrated to occur at a 1:1 molar ratio.[9]

  • Inhibition of Heme Polymerase Activity: While the existence of a specific "heme polymerase" enzyme is debated, amodiaquine is believed to inhibit the process of hemozoin crystal formation.[1]

  • Accumulation of Toxic Heme: The inhibition of hemozoin formation leads to the accumulation of free heme within the digestive vacuole.[7] This buildup of toxic heme is detrimental to the parasite, causing oxidative stress and damage to cellular membranes, ultimately leading to parasite death.[12]

Signaling Pathway of Amodiaquine's Antimalarial Action

cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_parasite Parasite Cytoplasm Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Complex Heme-Amodiaquine Complex Heme->Heme_Complex Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Amodiaquine Amodiaquine/DEAQ Amodiaquine->Heme Amodiaquine->Heme_Complex Heme_Complex->Hemozoin Inhibits

Caption: Amodiaquine inhibits hemozoin formation, leading to toxic heme buildup.

Additional Mechanisms of Action

Beyond the inhibition of hemozoin formation, other mechanisms may contribute to the antimalarial and cytotoxic effects of amodiaquine:

  • Inhibition of Glutathione-Dependent Heme Degradation: Amodiaquine has been shown to competitively inhibit the degradation of heme by glutathione, which could further contribute to the accumulation of toxic heme in parasite membranes.[13]

  • Generation of Reactive Oxygen Species (ROS): The accumulation of free heme can catalyze the production of ROS, leading to oxidative stress and cellular damage.[14][15]

  • Lysosomal Disruption: In cancer cell models, amodiaquine has been observed to cause autophagic-lysosomal blockade, suggesting a broader effect on acidic cellular compartments.[16] This is consistent with its nature as a weak base that can accumulate in lysosomes.[8]

Mechanisms of Resistance

Resistance to amodiaquine is a significant clinical concern and is primarily associated with mutations in two key parasite proteins located on the membrane of the digestive vacuole:

  • Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance and also confer resistance to amodiaquine.[17] These mutations alter the transporter protein, enabling it to efflux amodiaquine and DEAQ out of the digestive vacuole, thereby reducing the drug concentration at its site of action.[18][19][20]

  • Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1): Polymorphisms in the pfmdr1 gene can modulate the level of resistance to amodiaquine and other antimalarials.[17]

Logical Relationship of Amodiaquine Resistance

Amodiaquine Amodiaquine/DEAQ DV Digestive Vacuole Amodiaquine->DV Accumulates Efflux Drug Efflux DV->Efflux Transported out by PfCRT_mut Mutant PfCRT PfCRT_mut->Efflux Reduced_Conc Reduced Drug Concentration in DV Efflux->Reduced_Conc Resistance Amodiaquine Resistance Reduced_Conc->Resistance

Caption: Mutant PfCRT mediates amodiaquine resistance by efflux from the digestive vacuole.

Quantitative Data

The in vitro activity of amodiaquine and its active metabolite, desethylamodiaquine, against various strains of P. falciparum is summarized below. IC50 values represent the concentration of the drug required to inhibit parasite growth by 50%.

DrugP. falciparum StrainResistance PhenotypeMean IC50 (nM)Reference(s)
AmodiaquineField Isolates (Thailand)Chloroquine-Resistant18.2[21][22]
DesethylamodiaquineField Isolates (Thailand)Chloroquine-Resistant67.5[21][22]
AmodiaquineV1/SChloroquine-Resistant15[1]
DesethylamodiaquineV1/SChloroquine-Resistant97[1]
Amodiaquine3D7Chloroquine-Sensitive8[1]
Desethylamodiaquine3D7Chloroquine-Sensitive25[1]
DesethylamodiaquineClinical Isolates (Cambodia)-174.5[23]

Enzyme Kinetics of Bioactivation in Human Liver Microsomes

SubstrateKm (μM)Vmax (pmol/min/mg)
Amodiaquine11.5 ± 2.059.2 ± 3.2
Desethylamodiaquine6.1 ± 1.35.5 ± 0.4
Data from Zhang et al., 2017[24][25]

Experimental Protocols

SYBR Green I-Based Antiplasmodial Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Principle: The SYBR Green I dye intercalates with double-stranded DNA, emitting a fluorescent signal. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus parasite viability.

Workflow:

Start Start: Synchronized ring-stage P. falciparum culture Plate Plate parasites in 96-well plate with serial dilutions of Amodiaquine Start->Plate Incubate Incubate for 72 hours Plate->Incubate Lyse Add SYBR Green I lysis buffer Incubate->Lyse Read Read fluorescence (Ex: 485 nm, Em: 530 nm) Lyse->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[26]

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well microtiter plate.

  • Assay Setup: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[27]

  • Lysis and Staining: Following incubation, add SYBR Green I lysis buffer to each well. This buffer typically contains saponin and Triton X-100 to lyse the erythrocytes and a buffered solution of SYBR Green I dye.[28][29]

  • Fluorescence Measurement: Incubate the plates in the dark for 1-2 hours at room temperature, then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[26]

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin.

Principle: In an acidic, aqueous environment, free heme (as hemin) will spontaneously polymerize to form β-hematin. The presence of an inhibitor will prevent this polymerization, leaving more heme in solution. The amount of β-hematin formed can be quantified.

Workflow:

Start Prepare hemin solution in NaOH and DMSO Plate Add hemin solution and serial dilutions of Amodiaquine to a 96-well plate Start->Plate Incubate Incubate at 37°C for 18-24 hours to allow β-hematin formation Plate->Incubate Centrifuge Centrifuge plate to pellet β-hematin Incubate->Centrifuge Wash Wash pellet to remove unreacted heme Centrifuge->Wash Solubilize Solubilize β-hematin pellet in NaOH Wash->Solubilize Read Read absorbance at ~405 nm Solubilize->Read Analyze Calculate % inhibition Read->Analyze

Caption: Workflow for the hemozoin inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare a working solution of hemin in an appropriate buffer (e.g., sodium acetate buffer, pH 5.2).[30]

  • Assay Setup: In a 96-well plate, add serial dilutions of amodiaquine followed by the hemin working solution. Include a positive control (e.g., chloroquine) and a negative control (no drug).

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin.[30]

  • Quantification:

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant containing unreacted heme.

    • Wash the pellet with DMSO to remove any remaining soluble heme.

    • Solubilize the β-hematin pellet in a known volume of NaOH.

    • Measure the absorbance of the solubilized β-hematin at approximately 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each drug concentration relative to the negative control. Determine the IC50 value from a dose-response curve.

Conclusion

This compound remains a vital component of the antimalarial armamentarium. Its primary mechanism of action, the disruption of heme detoxification in the parasite's digestive vacuole, is well-established. However, a deeper understanding of its metabolic activation, potential off-target effects, and the molecular intricacies of resistance is crucial for its continued effective use and for the development of next-generation antimalarials. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers dedicated to advancing the fight against malaria.

References

An In-depth Technical Guide to the Synthesis of Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for amodiaquine dihydrochloride, an essential antimalarial medication. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

Amodiaquine is a 4-aminoquinoline compound with a long history of use in the treatment and prevention of malaria. Its synthesis is a multi-step process that has been optimized for robustness and cost-effectiveness. The most common and industrially viable synthesis of this compound dihydrate involves a three-step process starting from 4-acetamidophenol, which includes a Mannich reaction, a substitution reaction with 4,7-dichloroquinoline (4,7-DCQ), and a final rehydration step.[1][2][3][4] A critical component of this synthesis is the efficient production of the key intermediate, 4,7-dichloroquinoline.

Overall Synthesis Strategy

The synthesis of this compound can be broadly divided into two main stages:

  • Synthesis of the key intermediate, 4,7-dichloroquinoline (5).

  • Synthesis of this compound Dihydrate (3) from 4-acetamidophenol (13).

The primary route for amodiaquine synthesis involves the reaction of 4-aminophenol with 4,7-dichloroquinoline, followed by an aminomethylation (Mannich reaction) to introduce the diethylaminomethyl side chain.[5] However, a more robust and scalable process involves first performing the Mannich reaction on 4-acetamidophenol to create a key intermediate, followed by hydrolysis and subsequent substitution with 4,7-dichloroquinoline.[1][2]

Synthesis of 4,7-Dichloroquinoline (5)

A cost-effective and robust process for producing 4,7-dichloroquinoline (5) is crucial as it accounts for a significant portion of the raw material cost in amodiaquine production.[1] A common pathway starts from meta-chloroaniline (7).[1][2]

The synthesis of 4,7-dichloroquinoline involves the following key transformations:

  • Step 1: Condensation. Reaction of meta-chloroaniline (7) with diethoxymethylene malonate (6).

  • Step 2: Thermal Cyclization. The resulting acrylate intermediate (8) undergoes thermal cyclization to form the quinoline ester (9).

  • Step 3: Hydrolysis and Decarboxylation. Saponification of the ester followed by acidification and decarboxylation.

  • Step 4: Chlorination. Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][6]

Diagram of 4,7-Dichloroquinoline Synthesis Pathway

G Synthesis of 4,7-Dichloroquinoline cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product meta-chloroaniline meta-chloroaniline (7) acrylate_intermediate acrylate intermediate (8) meta-chloroaniline->acrylate_intermediate a) 100 °C, 2 h diethoxymethylene_malonate diethoxymethylene malonate (6) diethoxymethylene_malonate->acrylate_intermediate quinoline_ester quinoline ester (9) acrylate_intermediate->quinoline_ester b) DPE, 250 °C, 2 h 7-chloro-4-hydroxyquinoline 7-chloro-4-hydroxyquinoline quinoline_ester->7-chloro-4-hydroxyquinoline c) 10% aq NaOH, 2 h, 10% aq H₂SO₄ 4_7_dichloroquinoline 4,7-dichloroquinoline (5) 7-chloro-4-hydroxyquinoline->4_7_dichloroquinoline e) POCl₃, 135 °C, 2 h

Caption: Synthesis pathway of 4,7-dichloroquinoline from meta-chloroaniline.

Table 1: Quantitative Data for 4,7-Dichloroquinoline Synthesis

StepProductYieldReference
Condensation & Cyclizationquinoline ester (9)90-96%[1][2]
Overall Process4,7-dichloroquinoline (5)89%[1][2][3]

A detailed experimental procedure for the synthesis of 4,7-dichloroquinoline (5) is outlined below, based on established methods.[1][2][7][8][9]

Step 1: Synthesis of Acrylate Intermediate (8)

  • A mixture of diethoxymethylene malonate (6) and meta-chloroaniline (7) is heated at 100 °C for 2 hours.

Step 2: Synthesis of Quinoline Ester (9)

  • The resulting acrylate intermediate (8) is subjected to thermal cyclization in diphenyl ether (DPE) at 250 °C for 2 hours to yield the quinoline ester (9).

Step 3: Hydrolysis to 7-Chloro-4-hydroxyquinoline

  • The quinoline ester (9) is hydrolyzed using 10% aqueous sodium hydroxide for 2 hours.

  • The reaction mixture is then acidified with 10% aqueous sulfuric acid.

Step 4: Chlorination to 4,7-Dichloroquinoline (5)

  • The resulting 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) at 135 °C for 2 hours to produce 4,7-dichloroquinoline (5).

  • The crude product is purified by recrystallization.

Synthesis of this compound Dihydrate (3)

The synthesis of this compound dihydrate (3) is a three-step process starting from 4-acetamidophenol (13).[1][2][3] This pathway has been optimized for high yield and scalability.

The key steps in this synthesis are:

  • Step 1: Mannich Reaction. 4-acetamidophenol (13) undergoes a Mannich reaction with diethylamine and paraformaldehyde to form 4-acetamido-2-(diethylaminomethyl)phenol (14).

  • Step 2: Hydrolysis and Substitution. The intermediate (14) is hydrolyzed to remove the acetyl group and then undergoes a substitution reaction with 4,7-dichloroquinoline (5) in situ.

  • Step 3: Rehydration. The crude this compound is recrystallized and rehydrated to yield the final product, this compound dihydrate (3).

Diagram of this compound Synthesis Pathway

G Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_reagents Key Reagent cluster_product Final Product 4-acetamidophenol 4-acetamidophenol (13) mannich_base 4-acetamido-2-(diethylaminomethyl)phenol (14) 4-acetamidophenol->mannich_base diethylamine diethylamine diethylamine->mannich_base paraformaldehyde paraformaldehyde paraformaldehyde->mannich_base Mannich Reaction hydrolyzed_intermediate 4-amino-2-(diethylaminomethyl)phenol mannich_base->hydrolyzed_intermediate Hydrolysis amodiaquine This compound Dihydrate (3) hydrolyzed_intermediate->amodiaquine 4_7_dichloroquinoline 4,7-dichloroquinoline (5) 4_7_dichloroquinoline->amodiaquine Substitution

Caption: Synthesis of this compound from 4-acetamidophenol.

Table 2: Quantitative Data for this compound Synthesis

StepProductYieldReference
Mannich Reaction4-acetamido-2-(diethylaminomethyl)phenol (14)92%[1][2][3]
Hydrolysis and SubstitutionThis compound (crude)58% (in isopropanol)[1]
Overall Process (including rehydration)This compound dihydrate (3)90%[1][2][3]

The following is a detailed protocol for the synthesis of this compound dihydrate (3).[1][2]

Step 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (14)

  • To a solution of paraformaldehyde (1.2 equivalents) in toluene, add diethylamine (1.25 equivalents) dropwise.

  • Stir the mixture for 2 hours at 40 °C.

  • Add 4-acetamidophenol (1.0 equivalent) to the mixture and stir for 15 hours at 80-85 °C.

  • Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10 °C to precipitate the product.

  • The product, 4-acetamido-2-(diethylaminomethyl)phenol (14), is collected by filtration.

Step 2: Synthesis of this compound (Crude)

  • Reflux the Mannich base (14) in a mixture of hydrochloric acid, water, and isopropanol for 3-5 hours.

  • Following hydrolysis, add 4,7-dichloroquinoline (5) to the reaction mixture and continue to reflux.

  • Cool the mixture to precipitate the crude this compound.

Step 3: Recrystallization and Rehydration

  • Recrystallize the crude this compound from ethanol.

  • Rehydrate the purified product by refluxing in water, followed by precipitation under cool conditions to obtain this compound dihydrate (3).

Alternative "One-Pot" Synthesis

An alternative, more streamlined "one-pot" synthesis has also been developed, aiming to be more environmentally friendly by reducing the use of objectionable solvents.[10] This method involves two main steps within a single reaction vessel.

  • Step 1: 4-aminophenol is reacted with 4,7-dichloroquinoline in acetic acid at elevated temperatures.

  • Step 2: After cooling, formaldehyde and diethylamine are added to the same vessel to perform the Mannich reaction. The final product, this compound dihydrate, is then precipitated by the addition of hydrochloric acid.[5]

Table 3: Quantitative Data for "One-Pot" Amodiaquine Synthesis

StepProductYieldPurity (by HPLC)Reference
One-Pot SynthesisThis compound dihydrate92%>99%[5]

The following protocol is based on the one-pot synthesis method.[5]

  • A mixture of 4-aminophenol (1.04 equivalents) and 4,7-dichloroquinoline (1.0 equivalent) in acetic acid is heated with stirring at 110°C for about one hour.

  • The mixture is cooled to 20°C.

  • Formaldehyde (1.5 equivalents of a 32% aqueous solution) and diethylamine (1.5 equivalents) are sequentially added to the reaction vessel.

  • The reaction mixture is then heated and stirred at 50°C for four hours.

  • After cooling in an ice water bath, a 37% aqueous hydrochloric acid solution is added at a rate to keep the internal temperature below 40°C.

  • Stirring is continued for an additional 2 hours to complete the precipitation of the product.

  • The precipitated yellow crystals are collected by filtration and dried to a constant weight.

Diagram of Experimental Workflow for "One-Pot" Synthesis

G Experimental Workflow for One-Pot Synthesis Start Start Mix_Reactants Mix 4-aminophenol and 4,7-dichloroquinoline in acetic acid Start->Mix_Reactants Heat_Step1 Heat at 110°C for 1 hour Mix_Reactants->Heat_Step1 Cool_Step1 Cool to 20°C Heat_Step1->Cool_Step1 Add_Reagents Add formaldehyde and diethylamine Cool_Step1->Add_Reagents Heat_Step2 Heat at 50°C for 4 hours Add_Reagents->Heat_Step2 Cool_Step2 Cool in ice bath Heat_Step2->Cool_Step2 Add_HCl Add 37% HCl (T < 40°C) Cool_Step2->Add_HCl Stir_Precipitate Stir for 2 hours Add_HCl->Stir_Precipitate Filter_Dry Filter and dry product Stir_Precipitate->Filter_Dry End End Filter_Dry->End

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The synthesis of this compound has evolved to a robust and scalable process. The multi-step synthesis starting from 4-acetamidophenol provides high yields and a product of USP quality.[1] The development of a cost-effective synthesis for the key intermediate, 4,7-dichloroquinoline, has been a significant factor in the overall economic viability of amodiaquine production. Furthermore, advancements in "one-pot" synthesis methods offer a more environmentally friendly and efficient alternative, aligning with the principles of green chemistry.[10][11] These well-defined synthetic pathways are crucial for ensuring a stable supply of this important antimalarial drug.

References

Amodiaquine dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Amodiaquine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 4-aminoquinoline compound recognized for its efficacy as an antimalarial agent.[1] Structurally similar to chloroquine, it is effective against certain chloroquine-resistant strains of Plasmodium falciparum.[1] Beyond its antiparasitic properties, amodiaquine also exhibits anti-inflammatory activities.[1] The molecule is a prodrug, rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is largely responsible for its therapeutic effects.[2] This guide provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental methodologies for its characterization, and an exploration of its primary mechanisms of action.

Chemical and Physical Properties

This compound is typically encountered as a yellow, crystalline powder.[3] Its physicochemical properties are critical for its formulation, delivery, and biological activity. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂ClN₃O·2HCl·2H₂O[1]
Molecular Weight 464.81 g/mol [1]
Appearance Yellow crystalline powder[3]
Melting Point 158 °C[4]
UV Maximum (λmax) 342 nm (in 0.1 M HCl)[3][4]
pKa (diprotic base) 7.08 and 8.14 (at 25 °C)[4]
Solubility (at 37°C) pH 1.0: > 6.8 mg/mLpH 7.0: 0.5303 mg/mLpH 7.5: 0.0848 mg/mL[4]
Solubility (Organic) Ethanol: ~2 mg/mLDMSO: ~5 mg/mLDimethylformamide: ~2.5 mg/mL[5]

Chemical Structure

The structural attributes of this compound underpin its chemical behavior and pharmacological function.

  • IUPAC Name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol;dihydrate;dihydrochloride

  • SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl

  • InChI: InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);21H;21H2

Below is a diagram illustrating the synthesis workflow for this compound.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Substitution cluster_3 Step 4: Salt Formation & Purification Acetamidophenol 4-Acetamidophenol MannichBase 4-Acetamido-2- (diethylaminomethyl)phenol Acetamidophenol->MannichBase DEA_Para Diethylamine + Paraformaldehyde DEA_Para->MannichBase HCl_reflux HCl, Reflux (85°C) MannichBase->HCl_reflux AmineIntermediate 4-Amino-2- (diethylaminomethyl)phenol HCl_reflux->AmineIntermediate pH_adjust Adjust pH to 4 AmineIntermediate->pH_adjust DCQ 4,7-Dichloroquinoline (DCQ) Substitution_reflux Reflux (85°C) DCQ->Substitution_reflux pH_adjust->Substitution_reflux AmodiaquineBase Amodiaquine (Crude Base) Substitution_reflux->AmodiaquineBase HCl_precip Aqueous HCl AmodiaquineBase->HCl_precip FinalProduct This compound Dihydrate HCl_precip->FinalProduct

Caption: Synthesis workflow for this compound dihydrate.

Methodologies and Experimental Protocols

Synthesis of this compound Dihydrate

This protocol is adapted from a robust, scalable process.[6]

  • Mannich Reaction: 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde. Isopropanol is a suitable solvent, and the reaction can be carried out at 85°C for approximately 24 hours to yield the Mannich base, 4-acetamido-2-(diethylaminomethyl)phenol.

  • Hydrolysis: The resulting Mannich base is added to 32% hydrochloric acid. The mixture is refluxed at 85°C for 4 hours to hydrolyze the acetamido group to an amino group.

  • Substitution Reaction: After hydrolysis, water is added, and the mixture is cooled to 50°C. The pH is adjusted to 4 using an aqueous sodium hydroxide solution. 4,7-dichloroquinoline is then added to the mixture.

  • Condensation: The reaction mixture is refluxed at 85°C for 3 hours to facilitate the substitution of the chlorine at the 4-position of the quinoline ring.

  • Precipitation and Isolation: The mixture is cooled to 5°C and stirred for 2 hours to allow for the precipitation of the product. The crude this compound dihydrate is then collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from ethanol followed by rehydration by refluxing in water and precipitation under cool conditions.

Solubility Determination (Shake-Flask Method)

This protocol is based on the methodology used for biowaiver monographs.[4]

  • Preparation of Media: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.0 to 7.5).

  • Sample Preparation: Add an excess amount of this compound (e.g., ~25 mg) to a known volume of each buffer solution (e.g., 3 mL) in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot as necessary with the corresponding buffer medium.

  • Analysis: Determine the concentration of dissolved amodiaquine using UV-Vis spectrophotometry by measuring the absorbance at its λmax of approximately 342 nm. Calculate the concentration against a standard calibration curve prepared in the same medium.

Purity Determination (RP-HPLC Method)

High-Performance Liquid Chromatography is a standard method for assessing the purity of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 50:30:20 v/v/v), with the pH adjusted to 5.8.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 208 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a sample solution of the test article in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the chromatograph. The purity is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparison against the reference standard.

Mechanism of Action and Signaling Pathways

Amodiaquine's therapeutic effects stem from multiple mechanisms of action, primarily targeting the malaria parasite but also affecting human enzymes.

Antimalarial Action: Inhibition of Hemozoin Polymerization

The primary antimalarial action of amodiaquine, like other 4-aminoquinolines, is the disruption of heme detoxification in the Plasmodium parasite.[2]

  • Heme Release: The parasite, residing within red blood cells, digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[2][7]

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.[2][7]

  • Inhibition: Amodiaquine accumulates in the parasite's acidic food vacuole. It is thought to form a complex with free heme, which prevents the heme from being polymerized into hemozoin by the enzyme heme polymerase.[1][2]

  • Toxicity and Death: The accumulation of the toxic heme-amodiaquine complex and free heme leads to oxidative stress, membrane damage, and disruption of other cellular processes, ultimately resulting in the death of the parasite.[2][8]

G cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Toxic_Complex Toxic Heme-Amodiaquine Complex Heme->Toxic_Complex Hemozoin Non-Toxic Hemozoin (Crystal) Heme_Polymerase->Hemozoin Polymerization (Detoxification) Amodiaquine Amodiaquine Amodiaquine->Heme Binds to Amodiaquine->Heme_Polymerase INHIBITS Parasite_Death Membrane Damage & Parasite Death Toxic_Complex->Parasite_Death Accumulation Leads to

Caption: Amodiaquine's inhibition of hemozoin polymerization.

Inhibition of Histamine N-Methyltransferase (HNMT)

Amodiaquine is also a potent inhibitor of the human enzyme Histamine N-methyltransferase (HNMT), with an inhibition constant (Ki) in the nanomolar range.[9][10]

  • Function of HNMT: HNMT is a key enzyme in the metabolic inactivation of histamine, a crucial neurotransmitter and immunomodulator.[9][11]

  • Mechanism of Inhibition: Amodiaquine occupies the histamine-binding site of the HNMT enzyme, thereby blocking access for its natural substrate and preventing the methylation and subsequent degradation of histamine.[9] This competitive inhibition leads to an increase in local histamine levels.[12] This property is being explored for its potential therapeutic applications in other disease contexts, although the low blood-brain barrier penetration of amodiaquine may limit its effects in the central nervous system.[11][13]

This technical guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. The compiled data and protocols offer a practical resource for characterization and further investigation of this important antimalarial compound.

References

A Technical Guide to the Anti-inflammatory Properties of Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amodiaquine, a 4-aminoquinoline compound historically used as an antimalarial agent, is gaining recognition for its significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning amodiaquine's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism of action involves the p53-mediated upregulation of the cyclin-dependent kinase inhibitor p21, leading to the suppression of T-cell proliferation and the differentiation of pro-inflammatory Th1 cells. Furthermore, amodiaquine demonstrates inhibitory effects on the production of various inflammatory cytokines by modulating Toll-Like Receptor (TLR) signaling pathways. While its direct effects on NF-κB and the NLRP3 inflammasome are still under investigation, evidence from related 4-aminoquinoline compounds suggests potential involvement in these crucial inflammatory pathways. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of amodiaquine in inflammatory diseases.

Core Mechanism of Action: Inhibition of T-Cell Proliferation and Th1 Differentiation

Amodiaquine's principal anti-inflammatory effect is attributed to its ability to suppress T-cell proliferation and curtail the development of IFN-γ-producing Th1 cells[1][2]. This is achieved through the modulation of the p53-p21 signaling pathway.

Upregulation of p21 through p53 Activation

Amodiaquine treatment leads to a dose-dependent increase in the expression of the cyclin-dependent kinase inhibitor p21[1][2]. This upregulation is a consequence of both transcriptional activation and post-translational stabilization of the p21 protein. Amodiaquine elevates the transcription of the p21 gene through the activation of the tumor suppressor protein p53[1][2]. Additionally, it prevents the degradation of the p21 protein[1][2]. The accumulation of p21, primarily in the nucleus, inhibits cyclin-dependent kinases, thereby halting the cell cycle and suppressing the proliferation of activated T-cells[1][2].

Amodiaquine Amodiaquine p53 p53 Amodiaquine->p53 Activates p21_degradation p21 Degradation Amodiaquine->p21_degradation Inhibits p21_mRNA p21 mRNA p53->p21_mRNA Increases Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation CDKs Cyclin-Dependent Kinases (CDKs) p21_protein->CDKs Inhibits T_Cell_Proliferation T-Cell Proliferation CDKs->T_Cell_Proliferation Promotes

Amodiaquine's mechanism of p21-mediated T-cell proliferation inhibition.
Suppression of IFN-γ and Th1 Cell Differentiation

By inhibiting T-cell proliferation, amodiaquine effectively suppresses the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) in a dose-dependent manner[1]. This leads to a potent inhibition of the differentiation of IFN-γ-producing Th1 cells, which are key mediators of cellular immunity and are implicated in the pathogenesis of many inflammatory diseases[1][2].

Modulation of Toll-Like Receptor Signaling

Amodiaquine has been shown to inhibit the production of inflammatory cytokines induced by the activation of endolysosomal Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated nucleic acids.

Inhibition of IL-6 Production

In murine macrophages, amodiaquine inhibits the production of Interleukin-6 (IL-6) induced by agonists for TLR3 (poly(I:C)), TLR7 (imiquimod), and TLR9 (CpG ODN). This inhibition is thought to occur via the alkalinization of endolysosomes, which is necessary for the proper function of these TLRs.

Potential Mechanisms Requiring Further Investigation

While direct evidence for amodiaquine is still emerging, its structural similarity to chloroquine suggests potential involvement in other key inflammatory pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Chloroquine has been shown to inhibit NF-κB signaling. It is plausible that amodiaquine may exert similar effects, potentially by inhibiting the phosphorylation of IKK and subsequent degradation of IκBα, which would prevent the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Further research is required to confirm this mechanism for amodiaquine.

Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates Amodiaquine Amodiaquine Amodiaquine->IKK Inhibits (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by amodiaquine.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Chloroquine has been demonstrated to suppress NLRP3 inflammasome activation. It is conceivable that amodiaquine may also inhibit the NLRP3 inflammasome, potentially by interfering with its assembly or the activation of caspase-1. This area warrants further dedicated investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of amodiaquine dihydrochloride.

Parameter Cell Type Stimulus IC50 Value Reference
IL-6 InhibitionMurine Macrophages (J774.1)poly(I:C) (TLR3 agonist)2.43 µM
IL-6 InhibitionMurine Macrophages (J774.1)Imiquimod (TLR7 agonist)3.48 µM
IL-6 InhibitionMurine Macrophages (J774.1)CpG ODN (TLR9 agonist)0.0359 µM
Effect Cell Type Concentration Observation Reference
Inhibition of T-Cell ProliferationPrimary CD4+ T-cells10 µMSignificant increase in cells with low division rates and elimination of cells with high division rates.[1]
IFN-γ Production SuppressionDifferentiating Th1 cellsDose-dependentSustained treatment substantially decreased IFN-γ production.[1]
p21 ExpressionDeveloping T-cellsDose-dependentSignificant and dose-dependent increase in p21 protein levels.[1]

Detailed Experimental Protocols

Primary CD4+ T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of amodiaquine.

Materials:

  • This compound

  • CD4+ T-cells isolated from lymph nodes and spleen

  • Plate-bound anti-CD3 and anti-CD28 antibodies

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Isolate CD4+ T-cells from murine lymph nodes and spleens using magnetic-activated cell sorting (MACS).

  • Label the isolated CD4+ T-cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Seed the CFSE-labeled cells in 96-well plates pre-coated with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Analyze the data using flow cytometry software to gate on the CD4+ population and visualize the generational decay of CFSE fluorescence, indicative of cell proliferation.

start Isolate CD4+ T-cells label Label with CFSE start->label wash1 Wash cells label->wash1 seed Seed in antibody-coated plates wash1->seed treat Treat with Amodiaquine seed->treat incubate Incubate for 72h treat->incubate harvest Harvest and wash cells incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze CFSE dilution acquire->analyze

Workflow for the CFSE-based T-cell proliferation assay.
Western Blot for p21 and p53 Expression

This protocol outlines the steps to detect changes in p21 and p53 protein levels following amodiaquine treatment.

Materials:

  • This compound

  • CD4+ T-cells or other relevant cell line

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p21, anti-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture CD4+ T-cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p21, p53, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound exhibits potent anti-inflammatory properties, primarily through the p53-p21-mediated suppression of T-cell proliferation and Th1 differentiation, as well as through the inhibition of TLR-mediated inflammatory cytokine production. While its roles in modulating NF-κB signaling and NLRP3 inflammasome activation are promising areas for future research, the existing data strongly support its potential as a therapeutic agent for a range of inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in these new indications. This guide provides a solid foundation for researchers to build upon in their exploration of amodiaquine's immunomodulatory capabilities.

References

Amodiaquine Dihydrochloride: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline derivative historically utilized as an antimalarial agent, is emerging as a compelling candidate for drug repurposing in oncology. This technical guide provides an in-depth overview of the multifaceted anti-cancer properties of amodiaquine dihydrochloride, with a focus on its mechanisms of action, relevant signaling pathways, and established experimental data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of amodiaquine in various cancer models. The guide details its activity as an inhibitor of autophagy, an inducer of apoptosis, and a modulator of key oncogenic signaling pathways, supported by quantitative in vitro data. Furthermore, it provides detailed protocols for essential in vitro assays to facilitate the standardized evaluation of amodiaquine's efficacy in a laboratory setting.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting autophagy, and arresting the cell cycle.

  • Apoptosis Induction: Amodiaquine treatment has been demonstrated to increase the population of apoptotic cells in various cancer cell lines. This is evidenced by an increase in Annexin V-positive cells and the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, leading to programmed cell death.

  • Autophagy Inhibition: Amodiaquine is a known lysosomotropic agent, accumulating in lysosomes and raising their pH. This disruption of lysosomal function impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[2][3] The inhibition of autophagy leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1, ultimately triggering cell death in cancer cells that rely on autophagy for survival and proliferation.[3][4]

  • Cell Cycle Arrest: Studies have shown that amodiaquine can block cell cycle progression in cancer cells. It can induce an S-phase arrest and a reduction in the G2/M phase population, thereby inhibiting cell division and proliferation.[2]

Key Signaling Pathways

Amodiaquine's anti-cancer activity is linked to its modulation of several critical signaling pathways implicated in tumorigenesis and progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[5][6][7][8][9] Wnt ligand binding to its receptor disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. Amodiaquine has been shown to interfere with this pathway, leading to a decrease in β-catenin levels, although the precise mechanism of this inhibition is still under investigation.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Beta_Catenin_p p-β-catenin GSK3b->Beta_Catenin_p Phosphorylates Axin->GSK3b APC APC APC->Axin CK1 CK1 Beta_Catenin β-catenin CK1->Beta_Catenin Phosphorylates (priming) Proteasome Proteasome Beta_Catenin_p->Proteasome Ubiquitination & Degradation Beta_Catenin->Beta_Catenin_p TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds Amodiaquine Amodiaquine Amodiaquine->Beta_Catenin Leads to decreased levels Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Figure 1: Amodiaquine's effect on the Wnt/β-catenin signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation while inhibiting apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[10][11][12] Amodiaquine has been suggested to inhibit this pathway, leading to decreased phosphorylation of key components like Akt and mTOR, thereby promoting apoptosis and inhibiting cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates p_Akt p-Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates Apoptosis Apoptosis p_Akt->Apoptosis Inhibits p_mTORC1 p-mTORC1 mTORC1->p_mTORC1 Proliferation Cell Proliferation & Growth p_mTORC1->Proliferation Promotes Amodiaquine Amodiaquine Amodiaquine->p_Akt Inhibits Phosphorylation Amodiaquine->p_mTORC1 Inhibits Phosphorylation

Figure 2: Amodiaquine's effect on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and experimental assays.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+, PR+, HER2-)11.5 ± 6.5[2]
MDAMB-231Breast Cancer (Triple-Negative)8.2 ± 2.8[2]
BT-549Breast Cancer (Triple-Negative)24.0 ± 2.2[2]
SK-BR-3Breast Cancer (HER2+)16.0 ± 3.9[2]
MDA-MB-453Breast Cancer (AR+, HER2+)6.48 ± 1.12[13]
4T1Murine Breast Cancer10.50 ± 1.17[13]
A549Non-Small Cell Lung CancerData reported for nanoparticles[14]
H1299Non-Small Cell Lung CancerData reported for nanoparticles[1]
Table 2: In Vitro Efficacy of this compound in Functional Assays
AssayCell LineConcentration (µM)ResultReference
Scratch Assay MDAMB-2317.562.9 ± 15.0% scratch closure at 12h[2]
1555.5 ± 6.4% scratch closure at 12h[2]
2533.4 ± 13.9% scratch closure at 12h[2]
Clonogenic Assay MCF-77.561.6 ± 7.0% colonies survived[2]
1530.3 ± 6.7% colonies survived[2]
2511.0 ± 2.0% colonies survived[2]
MDAMB-2317.526.0 ± 3.0% colony growth[2]
154.5 ± 2.7% colony growth[2]
250.6 ± 0.3% colony growth[2]
3D Spheroid MCF-7 (Single Dose)7.5Spheroid volume of 6.7 ± 1.5 mm³ at day 10[2]
(Volume) 15Spheroid volume of 1.0 ± 0.5 mm³ at day 10[2]
25Spheroid volume of 0.1 ± 0.3 mm³ at day 10[2]
MDAMB-231 (Multiple Dose)7.5Spheroid volume of 1.8 ± 0.1 mm³ at day 10[2]
15Spheroid volume of 0.2 ± 0.1 mm³ at day 10[2]
25Spheroid volume of <0.05 mm³ at day 10[2]
Apoptosis Assay MCF-77.540.9 ± 2.7% total apoptotic cells[2]
(Annexin V) 1549.0 ± 1.2% total apoptotic cells[2]

Note: In vivo quantitative data from xenograft models is not consistently reported in the reviewed literature and therefore is not included in this guide.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization of future research.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of amodiaquine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with varying concentrations of Amodiaquine. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 value. F->G

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted amodiaquine solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating with amodiaquine at the desired concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by staining with propidium iodide (PI) and analysis by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with amodiaquine at desired concentrations and for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Autophagy Assay (Western Blot for LC3B)

This protocol outlines the detection of autophagy by monitoring the conversion of LC3B-I to LC3B-II via Western blotting.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis and blotting equipment

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with amodiaquine. It is recommended to include a positive control for autophagy inhibition, such as chloroquine, and a negative control.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3B-I and LC3B-II).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • The accumulation of the lower molecular weight band (LC3B-II) indicates the inhibition of autophagic flux.

Conclusion

This compound demonstrates significant potential as a repurposed anti-cancer agent. Its ability to induce apoptosis, inhibit the critical survival pathway of autophagy, and arrest the cell cycle, coupled with its modulation of key oncogenic signaling pathways, provides a strong rationale for its further investigation in preclinical and clinical settings. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of amodiaquine's therapeutic utility in oncology. Further in vivo studies are warranted to establish its efficacy and safety profile in more complex biological systems.

References

Amodiaquine Dihydrochloride Repurposing for Viral Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The repurposing of existing, clinically-approved drugs presents a rapid and cost-effective strategy for developing novel antiviral therapies. Amodiaquine, a 4-aminoquinoline compound widely used for the treatment of malaria, has emerged as a promising broad-spectrum antiviral agent.[1][2] This technical guide provides an in-depth overview of the current research on amodiaquine dihydrochloride as a repurposed antiviral drug. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.

Introduction

Amodiaquine (AQ) is a derivative of 4-aminoquinoline that has been a cornerstone of antimalarial treatment for decades.[3][4] Its established safety profile, well-understood pharmacokinetics, and widespread availability make it an attractive candidate for drug repurposing.[5][6] Emerging evidence demonstrates that amodiaquine exhibits inhibitory activity against a range of viruses, including flaviviruses, togaviruses, filoviruses, and coronaviruses.[1] This guide synthesizes the preclinical data supporting its potential use in treating various viral infections.

Proposed Mechanism of Antiviral Action

The primary proposed antiviral mechanism of amodiaquine is the disruption of viral entry into the host cell by inhibiting host-cell factors. Many enveloped viruses rely on pH-dependent endocytosis for entry. After being engulfed into an endosome, the endosomal vesicle acidifies, which triggers conformational changes in viral glycoproteins, leading to fusion with the endosomal membrane and release of the viral genome into the cytoplasm. This process often requires the activity of host proteases, such as cathepsins.

Amodiaquine is a lysosomotropic agent, meaning it accumulates in acidic intracellular compartments like endosomes and lysosomes, increasing their internal pH. Furthermore, studies have shown that amodiaquine and its active metabolite, desethyl-amodiaquine (DEAQ), can inhibit host cathepsin B.[7] This enzyme is crucial for the entry of several viruses, including Ebola virus and Chikungunya virus.[7] By inhibiting cathepsin B, amodiaquine prevents the necessary processing of viral glycoproteins, thereby blocking viral fusion and subsequent infection.[7]

Amodiaquine_Mechanism_of_Action Amodiaquine inhibits viral entry by blocking host Cathepsin B. cluster_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic pH) Virus_Uncoating Viral Genome Release Cathepsin_B Cathepsin B (Activated) Fusion Viral-Endosomal Membrane Fusion Cathepsin_B->Fusion Mediates Fusion->Virus_Uncoating Leads to Virus_Entry Virus Particle Endocytosis Endocytosis Virus_Entry->Endocytosis Endocytosis->Cathepsin_B Amodiaquine Amodiaquine Inhibition Amodiaquine->Inhibition Inhibition->Cathepsin_B Blocks

Caption: Proposed mechanism of amodiaquine's antiviral action. (Within 100 characters)

Quantitative In Vitro Efficacy

Amodiaquine has been evaluated against a variety of viruses in cell-based assays. The following tables summarize the key quantitative data, including the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀).

Flaviviruses

Amodiaquine has demonstrated significant activity against several members of the Flaviviridae family, including Dengue virus and Zika virus.

Virus (Serotype/Strain)Cell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Dengue Virus (DENV-2)BHK-21Plaque Assay1.08 ± 0.0952.09 ± 4.2548.2[8][9]
Dengue Virus (DENV-2)BHK-21Replicon Assay7.41 ± 1.0952.09 ± 4.257.0[8][9]
Zika Virus (ZIKV)Huh-7 / VeroMTT Assay~ low micromolarNot specifiedNot specified[10][11]
Zika Virus (ZIKV)VeroNot specified3.07Not specifiedNot specified[2]
Filoviruses

The potential of amodiaquine against Ebola virus (EBOV) was highlighted during the 2013-2016 West African epidemic, where its use in antimalarial regimens was associated with lower mortality rates in EBOV-infected patients.[12]

Virus (Strain)Cell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Ebola Virus (EBOV)Huh-7Viral Entry Assay2.13>50 (approx.)>23.5[12]
EBOV Derivative (Cpd 23)Huh-7Viral Entry Assay0.29>50 (approx.)>172.4[12]
EBOV Derivative (Cpd 18)Huh-7Viral Entry Assay0.64>50 (approx.)>78.1[12]
Coronaviruses

Amodiaquine has been investigated as a potential treatment for coronaviruses, including SARS-CoV-2. Preclinical studies using advanced cell culture models have shown promise.

Virus (Strain)Cell ModelAssay TypeKey FindingReference(s)
SARS-CoV-2Human Airway ChipViral Entry AssayReduced SARS-CoV-2 entry[13]
SARS-CoV-2Hamster ModelTransmission StudyBlocked transmission by 90%[13]
SARS-CoV-2Vero-E6Cell CultureIdentified as effective in screening[14][15]

A phase 2 clinical trial (NCT04532931) has been completed to evaluate amodiaquine in combination with other drugs for the treatment of symptomatic outpatients with COVID-19.[16]

Detailed Experimental Protocols

Accurate and reproducible data relies on standardized experimental methodologies. This section details common protocols used to evaluate the antiviral activity of amodiaquine.

Plaque Reduction Assay (for DENV)

This assay quantifies the inhibition of viral infectivity.

  • Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded into 12-well plates and grown to form a confluent monolayer.[8]

  • Virus Preparation: A known titer of Dengue virus (e.g., DENV-2) is pre-incubated for 1 hour with various concentrations of this compound dissolved in DMSO.[8][9]

  • Infection: The cell monolayer is washed, and the virus-drug mixture is added to the wells for infection.

  • Overlay: After a 1-2 hour incubation period, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose or agar to restrict viral spread to adjacent cells.

  • Incubation: Plates are incubated for 4-5 days to allow for the formation of plaques (localized areas of cell death).

  • Staining and Quantification: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet. Plaques appear as clear zones against a stained background. The number of plaques is counted, and the EC₅₀ value is calculated as the drug concentration that reduces the plaque number by 50% compared to the untreated control.[8]

Cytotoxicity Assay (MTT or CCK-8)

This assay determines the concentration of the drug that is toxic to the host cells.

  • Cell Seeding: Host cells (e.g., BHK-21, Huh-7, Vero) are seeded in 96-well plates.[11]

  • Drug Treatment: Cells are treated with a range of concentrations of amodiaquine for a period that matches the duration of the antiviral assay (e.g., 72 hours).[17][18]

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.

  • Incubation & Solubilization: After a short incubation, a solubilizing agent (like DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Calculation: The CC₅₀ value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Experimental_Workflow_Plaque_Assay Workflow for a typical viral plaque reduction assay. A 1. Seed Host Cells (e.g., BHK-21) in 12-well plates C 3. Infect Cell Monolayer with Virus-Drug Mixture A->C B 2. Incubate Virus + Amodiaquine (Varying Concentrations) B->C D 4. Add Semi-Solid Overlay (e.g., Methylcellulose) C->D E 5. Incubate for 4-5 Days (Plaque Formation) D->E F 6. Fix and Stain Cells (e.g., Crystal Violet) E->F G 7. Count Plaques and Calculate EC50 F->G

Caption: General workflow for a plaque reduction assay. (Within 100 characters)

Structure-Activity Relationship (SAR)

To improve upon the moderate antiviral potency of amodiaquine, medicinal chemistry efforts have generated and tested numerous derivatives. Studies on Ebola virus have revealed key structural features that enhance antiviral activity.

  • Alkyl Chain Extension: Extending the alkyl chains from the aminomethyl group was found to be a key factor in enhancing antiviral potency without significantly increasing cytotoxicity.[12][19]

  • Halogenation of Quinoline Ring: The addition of a halogen to the quinoline ring also contributed to improved antiviral efficacy.[12][19]

  • Combined Modifications: When these two modifications were combined in a single derivative, the antiviral efficacy was further improved, with some compounds demonstrating selectivity indexes over 10 times higher than the parent amodiaquine molecule.[12]

Caption: Key SAR findings for amodiaquine derivatives against EBOV. (Within 100 characters)

Conclusion and Future Perspectives

This compound has demonstrated compelling broad-spectrum antiviral activity in numerous preclinical studies. Its primary mechanism appears to be the inhibition of viral entry by targeting host-cell pathways, a strategy that may offer a higher barrier to the development of viral resistance. The quantitative data, particularly against Dengue and Ebola viruses, are promising. Furthermore, the successful enhancement of its potency through medicinal chemistry highlights a clear path for developing next-generation analogues with improved therapeutic windows.

Future research should focus on:

  • Conducting robust, randomized controlled clinical trials to validate the efficacy observed in preclinical and observational studies, particularly for COVID-19 and other emerging viral threats.

  • Further elucidating the precise molecular interactions between amodiaquine and its host-cell targets.

  • Evaluating the efficacy of potent amodiaquine derivatives in relevant animal models of viral disease.

  • Investigating amodiaquine in combination therapies with direct-acting antivirals to explore potential synergistic effects and further mitigate resistance.

The continued exploration of amodiaquine and its derivatives represents a valuable and pragmatic approach in the ongoing search for effective and accessible antiviral treatments.

References

A Technical Guide to the Interaction of Amodiaquine Dihydrochloride with Heme Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline antimalarial agent, exerts its parasiticidal effect primarily through the inhibition of heme polymerase (hemozoin) formation in the malaria parasite Plasmodium falciparum. This guide provides a detailed technical overview of the binding interaction between amodiaquine dihydrochloride and heme polymerase. It includes a summary of the proposed mechanism, quantitative data on binding affinity and inhibitory concentrations, and detailed experimental protocols for key assays used to study this interaction. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction

The intraerythrocytic malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin, a process catalyzed by a putative heme polymerase.[1][2] Amodiaquine, like other quinoline antimalarials, is thought to interfere with this critical detoxification pathway.[3] By binding to heme and inhibiting its conversion to hemozoin, amodiaquine leads to the accumulation of toxic free heme within the parasite's food vacuole, ultimately causing parasite death.[2][3] Understanding the specifics of this drug-target interaction is crucial for the development of new antimalarial therapies and for combating the emergence of drug resistance.

Mechanism of Action: Inhibition of Heme Polymerization

The precise mechanism by which amodiaquine inhibits hemozoin formation is believed to involve a multi-step process. Amodiaquine is a weak base that accumulates in the acidic food vacuole of the parasite. Here, it is thought to bind to monomeric heme, forming a complex that prevents the incorporation of heme into the growing hemozoin crystal.[2] This drug-heme complex is toxic to the parasite and disrupts membrane function.[1] An alternative but related hypothesis suggests that the amodiaquine-heme complex may cap the growing hemozoin crystal, preventing further polymerization.

Signaling Pathway

Amodiaquine_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_effects Parasiticidal Effects Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe(III)-PPIX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerase AmodiaquineHemeComplex Amodiaquine-Heme Complex Heme->AmodiaquineHemeComplex Amodiaquine Amodiaquine Amodiaquine->AmodiaquineHemeComplex AmodiaquineHemeComplex->Hemozoin Inhibition HemeAccumulation Toxic Heme Accumulation AmodiaquineHemeComplex->HemeAccumulation MembraneDamage Membrane Damage HemeAccumulation->MembraneDamage ParasiteDeath Parasite Death MembraneDamage->ParasiteDeath

Caption: Proposed mechanism of amodiaquine action in the parasite digestive vacuole.

Quantitative Data

The interaction between amodiaquine and heme, as well as its inhibitory effect on hemozoin formation, has been quantified using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

ParameterValueMethodReference
log K (Association Constant) Similar to AmodiaquineSpectroscopic Titration[2]

Table 1: Binding Affinity of Amodiaquine to Heme (Fe(III)-PPIX)

Assay TypeIC50 (µM)NotesReference
Detergent-Mediated β-Hematin Inhibition Assay21.0NP-40 detergent used as a mediator.
Lipid-Mediated β-Hematin Inhibition Assay23.1Native lipid environment.

Table 2: Inhibitory Concentration (IC50) of Amodiaquine against β-Hematin (Hemozoin) Formation

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

β-Hematin Inhibition Assay (Detergent-Mediated)

This assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) in the presence of a detergent that facilitates the reaction.

Materials:

  • Hemin chloride

  • DMSO

  • Nonidet P-40 (NP-40)

  • Sodium acetate buffer (pH 4.8)

  • 96-well microtiter plates

  • Plate shaker

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of hemin chloride in DMSO.

  • In a 96-well plate, add the following in order:

    • This compound (or test compound) at various concentrations.

    • NP-40 solution.

    • Sodium acetate buffer.

  • Initiate the reaction by adding the hemin chloride stock solution to each well.

  • Incubate the plate at 37°C with continuous shaking for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.

  • Calculate the percentage of inhibition at each drug concentration relative to a no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Heme Fractionation Assay

This cellular assay quantifies the different heme species (hemoglobin, free heme, and hemozoin) within the parasite following drug treatment. An increase in the free heme fraction and a corresponding decrease in the hemozoin fraction indicate inhibition of heme polymerization.[4][5]

Materials:

  • Synchronized P. falciparum culture (trophozoite stage)

  • This compound

  • Saponin solution

  • HEPES buffer

  • Sodium dodecyl sulfate (SDS)

  • Pyridine

  • NaOH and HCl

  • 24-well plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Incubate synchronized trophozoite-stage parasites with varying concentrations of amodiaquine for a defined period (e.g., 24 hours).

  • Harvest the parasites by centrifugation and lyse the host red blood cells with saponin.

  • Wash the parasite pellet and resuspend in hypotonic buffer to lyse the parasites.

  • Hemoglobin Fraction: Centrifuge the lysate. The supernatant contains hemoglobin, which can be quantified by converting it to a heme-pyridine complex and measuring the absorbance.

  • Free Heme Fraction: Treat the pellet with SDS to solubilize membranes and release free heme. Centrifuge, and quantify the heme in the supernatant as a heme-pyridine complex.

  • Hemozoin Fraction: The remaining pellet contains hemozoin. Dissolve the hemozoin with NaOH, neutralize with HCl, and then quantify the heme as a heme-pyridine complex.

  • Calculate the amount of each heme species per parasite and analyze the dose-dependent changes in response to amodiaquine treatment.

Experimental Workflow Visualizations

Beta_Hematin_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_processing Sample Processing cluster_analysis Data Analysis A Add Amodiaquine (Varying Conc.) B Add NP-40 Solution A->B C Add Acetate Buffer B->C D Add Hemin Solution to Initiate C->D E Incubate at 37°C with Shaking D->E F Centrifuge to Pellet β-Hematin E->F G Remove Supernatant F->G H Wash Pellet with DMSO G->H I Dissolve Pellet in NaOH H->I J Measure Absorbance at 405 nm I->J K Calculate % Inhibition & IC50 J->K

Caption: Workflow for the β-Hematin Inhibition Assay.

Heme_Fractionation_Assay start Synchronized Parasite Culture + Amodiaquine harvest Harvest Parasites & Lyse RBCs with Saponin start->harvest lyse_parasite Hypotonic Lysis of Parasites harvest->lyse_parasite centrifuge1 Centrifuge Lysate lyse_parasite->centrifuge1 supernatant1 Supernatant 1: Hemoglobin Fraction centrifuge1->supernatant1 pellet1 Pellet 1 centrifuge1->pellet1 quantify_hb Quantify as Heme-Pyridine Complex supernatant1->quantify_hb sds_treatment Treat Pellet with SDS pellet1->sds_treatment centrifuge2 Centrifuge sds_treatment->centrifuge2 supernatant2 Supernatant 2: Free Heme Fraction centrifuge2->supernatant2 pellet2 Pellet 2: Hemozoin centrifuge2->pellet2 quantify_heme Quantify as Heme-Pyridine Complex supernatant2->quantify_heme quantify_hemozoin Dissolve in NaOH, Neutralize, Quantify as Heme-Pyridine Complex pellet2->quantify_hemozoin

Caption: Workflow for the Heme Fractionation Assay.

Conclusion

The inhibition of heme polymerase by this compound is a cornerstone of its antimalarial activity. This guide has provided a comprehensive overview of the binding mechanism, supported by available quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the complex interactions at the molecular and cellular levels. Further research, particularly utilizing techniques like Isothermal Titration Calorimetry, could provide a more complete thermodynamic profile of the amodiaquine-heme interaction, aiding in the rational design of more potent and resistance-evading antimalarial drugs.

References

A Technical Guide to Amodiaquine Dihydrochloride as a Nurr1 Agonist: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of amodiaquine dihydrochloride as an agonist for the orphan nuclear receptor Nurr1 (also known as NR4A2). Amodiaquine, an antimalarial drug, has been identified as a direct binder and modulator of Nurr1, paving the way for its investigation in neurodegenerative diseases and inspiring the development of more potent and selective Nurr1 agonists.[1][2][3][4] This document details the mechanism of action, quantitative binding and activation data, relevant experimental protocols, and the intricate signaling pathways involved.

Amodiaquine and its Derivatives: Quantitative Data

Amodiaquine was one of the first small molecules identified to directly bind to the ligand-binding domain (LBD) of Nurr1 and stimulate its transcriptional activity.[2] While its potency is in the micromolar range, it has served as a crucial chemical tool for validating Nurr1 as a therapeutic target.[1][3] The following tables summarize the quantitative data for amodiaquine and subsequently developed, more potent Nurr1 agonists.

CompoundAssay TypeValueCell Line/SystemReference
Amodiaquine (AQ)EC50 (Nurr1 Activation)~20 µMSK-N-BE(2)-C[2][5][6]
Amodiaquine (AQ)EC50 (Nurr1 Activation)36 µM-[4]
AQ Derivative 2EC50 (Nurr1 Activation)1.8 µM-[4]
AQ Fragment 3EC50 (Nurr1 Activation)259 µM-[4]
Imidazo[1,2-a]pyridin-3-amine DerivativeKd (Nurr1 Binding)2.7 µMIsothermal Titration Calorimetry (ITC)[3]
Imidazo[1,2-a]pyridin-3-amine DerivativeEC50 (Nurr1 Activation)7 µM-[3]
Optimized Agonist 36Kd (Nurr1 Binding)0.17 µMIsothermal Titration Calorimetry (ITC)[3]
Optimized Agonist 36EC50 (Nurr1 Homodimer)0.094 µMNurRE Reporter Assay[1]
Optimized Agonist 36EC50 (Nurr1-RXR Heterodimer)0.165 µMDR5 Reporter Assay[1]
De Novo Design 7Kd (Nurr1 Binding)0.14 µMIsothermal Titration Calorimetry (ITC)[7]
De Novo Design 7EC50 (Nurr1 Activation)0.07 µMGal4 Hybrid Reporter Assay[6][7]
De Novo Design 8Kd (Nurr1 Binding)2.4 µMIsothermal Titration Calorimetry (ITC)[7]
DHODH Inhibitor Derivative 29Kd (Nurr1 Binding)0.3 µMIsothermal Titration Calorimetry (ITC)[8][9]
DHODH Inhibitor Derivative 29EC50 (Nurr1 Activation)0.11 µMGal4 Hybrid Reporter Assay[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize amodiaquine and other compounds as Nurr1 agonists.

Luciferase Reporter Gene Assay for Nurr1 Activation

This cell-based assay is fundamental for quantifying the ability of a compound to activate the transcriptional activity of Nurr1.

Objective: To measure the dose-dependent activation of Nurr1 by a test compound.

Materials:

  • HEK293T or other suitable mammalian cell line.

  • Expression plasmids:

    • Full-length human Nurr1 or a Gal4 DNA-binding domain (DBD) fused to the Nurr1 Ligand-Binding Domain (LBD).

    • For heterodimer studies, an RXRα expression plasmid.

  • Reporter plasmids containing luciferase driven by:

    • NBRE (Nerve Growth Factor-Induced clone B Response Element) for monomeric activity.[10]

    • NurRE (Nur Response Element) for homodimeric activity.[10]

    • DR5 (Direct Repeat with 5 spacer nucleotides) for heterodimeric activity with RXR.[10]

  • A control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.[7]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to directly measure the binding affinity (Kd) of a ligand to a protein.

Objective: To determine the dissociation constant (Kd) of the interaction between a test compound and the Nurr1 LBD.

Materials:

  • Purified recombinant Nurr1 LBD protein.

  • Test compound.

  • ITC buffer (e.g., 20 mM Tris, pH 7.5, 100 mM NaCl, 5% glycerol, 5% DMSO).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Prepare a solution of Nurr1 LBD (e.g., 10-20 µM) in the ITC buffer. Prepare a solution of the test compound (e.g., 50-100 µM) in the same buffer.

  • Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature (e.g., 25°C), stirring speed (e.g., 75 rpm), and injection details.

  • Titration: Titrate the compound solution into the protein solution in a series of small injections (e.g., 1 x 1 µL followed by 20 x 5 µL) with a set interval between injections (e.g., 180 s).[7]

  • Control Experiments: Perform control titrations, such as titrating the compound into the buffer alone and the buffer into the protein solution, to account for heats of dilution.

  • Data Analysis: Integrate the heat changes for each injection and subtract the control data. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

In Vivo Studies in a Parkinson's Disease Animal Model

Animal models are crucial for evaluating the neuroprotective effects of Nurr1 agonists. The 6-hydroxydopamine (6-OHDA) model is commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.

Objective: To assess the ability of a Nurr1 agonist to protect dopaminergic neurons and improve motor function in a rodent model of Parkinson's disease.

Materials:

  • Male C57/BL6 mice or Sprague-Dawley rats.

  • 6-hydroxydopamine (6-OHDA).

  • Stereotaxic apparatus.

  • Test compound (e.g., amodiaquine).

  • Behavioral testing equipment (e.g., rotarod, cylinder test).

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC (for dopamine measurement).

Procedure:

  • Model Induction: Unilaterally inject 6-OHDA into the medial forebrain bundle or striatum of the animals using a stereotaxic apparatus to induce degeneration of dopaminergic neurons.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule, either before or after the 6-OHDA lesion.

  • Behavioral Analysis: Conduct behavioral tests at various time points to assess motor deficits. This can include the apomorphine-induced rotation test, cylinder test for forelimb use asymmetry, and rotarod test for motor coordination.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Measure the levels of dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuroprotection in the substantia nigra and striatum.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving Nurr1 and the typical workflow for agonist discovery and validation.

Nurr1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amodiaquine Amodiaquine Nurr1_inactive Nurr1 Amodiaquine->Nurr1_inactive Binds to LBD p38_MAPK p38 MAPK Amodiaquine->p38_MAPK Activates Other_Agonists Other Agonists Other_Agonists->Nurr1_inactive Binds to LBD Nurr1_active Active Nurr1 Nurr1_inactive->Nurr1_active Activation Nurr1_RXR Nurr1-RXR Heterodimer Nurr1_inactive->Nurr1_RXR RXR RXR RXR->Nurr1_RXR p38_MAPK->Nurr1_active Phosphorylates & Enhances Activity NBRE NBRE Nurr1_active->NBRE Binds as Monomer/Homodimer NurRE NurRE Nurr1_active->NurRE Binds as Homodimer Anti_inflammatory Anti-inflammatory Genes Nurr1_active->Anti_inflammatory DR5 DR5 Nurr1_RXR->DR5 Binds as Heterodimer TH Tyrosine Hydroxylase (TH) NBRE->TH VMAT2 VMAT2 NurRE->VMAT2 DAT DAT DR5->DAT Nurr1_Agonist_Validation_Workflow cluster_workflow Experimental Workflow Screening High-Throughput Screening (e.g., Cell-based Reporter Assay) Hit_Identification Hit Identification (e.g., Amodiaquine) Screening->Hit_Identification Binding_Affinity Binding Affinity Determination (Isothermal Titration Calorimetry) Hit_Identification->Binding_Affinity Cellular_Target Cellular Target Engagement (Gene Expression Analysis of Nurr1 Targets) Binding_Affinity->Cellular_Target In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., PD Animal Models) Cellular_Target->In_Vivo_Efficacy Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo_Efficacy->Lead_Optimization Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev Lead_Optimization->Binding_Affinity Iterative Improvement Amodiaquine_Development_Logic cluster_logic From Amodiaquine to Potent Agonists Discovery Discovery of Amodiaquine as a weak Nurr1 agonist Fragmentation Fragmentation & Scaffold Hopping - Identify key pharmacophores Discovery->Fragmentation SAR Structure-Activity Relationship (SAR) - Systematic modifications Fragmentation->SAR Potent_Agonists Development of Potent and Selective Nurr1 Agonists SAR->Potent_Agonists

References

A Technical Guide to the Effects of Amodiaquine Dihydrochloride on Plasmodium falciparum DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline antimalarial agent, has long been a component of combination therapies for uncomplicated Plasmodium falciparum malaria. While its primary mechanism of action is robustly established as the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole, its downstream effects on vital cellular processes such as DNA synthesis are of significant interest to the research and drug development community. This technical guide provides an in-depth analysis of the current understanding of amodiaquine dihydrochloride's impact on P. falciparum DNA synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways and experimental workflows.

Introduction

Amodiaquine (AQ) is a synthetic 4-aminoquinoline derivative structurally similar to chloroquine.[1] It is rapidly absorbed after oral administration and extensively metabolized in the liver to its principal active metabolite, N-desethylamodiaquine (DEAQ).[2][3] Both amodiaquine and DEAQ exhibit potent antimalarial activity.[2] Historically, amodiaquine has been used for both prophylaxis and treatment of malaria.[2] Due to concerns about adverse effects with long-term prophylactic use, its application is now primarily for the treatment of acute, uncomplicated P. falciparum malaria, often in combination with other antimalarials like artesunate to mitigate the development of resistance.[2]

The primary mode of action of amodiaquine, like other quinoline antimalarials, involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[4] However, the profound metabolic disruption caused by this primary mechanism is believed to have significant secondary consequences, including the impairment of nucleic acid synthesis. This guide will explore the evidence for this indirect effect on P. falciparum DNA synthesis.

Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, P. falciparum digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[4]

Amodiaquine, being a weak base, accumulates in the acidic food vacuole of the parasite.[5] There, it is thought to bind to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal.[4] The accumulation of this drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[2]

Indirect Effect on Plasmodium falciparum DNA Synthesis

While there is limited evidence for a direct interaction of amodiaquine with P. falciparum DNA or the enzymes of the DNA replication machinery, a significant body of research points towards an indirect inhibitory effect on DNA synthesis. This is primarily attributed to the disruption of the purine salvage pathway, which is critical for the synthesis of nucleic acids in the parasite.

P. falciparum is incapable of de novo purine synthesis and is therefore entirely dependent on salvaging purines from the host erythrocyte.[6][7] The parasite utilizes a series of enzymes to convert salvaged purines, primarily hypoxanthine, into inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[7][8] These nucleotides are then phosphorylated to their triphosphate forms (ATP and GTP) to be used in DNA and RNA synthesis.

The metabolic stress induced by amodiaquine's primary mechanism of action can disrupt the energy-dependent processes required for purine transport and metabolism, leading to a depletion of the nucleotide pool available for DNA replication. This purine starvation would effectively halt DNA synthesis and, consequently, parasite proliferation.

Signaling and Metabolic Pathways

The following diagram illustrates the proposed indirect mechanism by which amodiaquine may inhibit P. falciparum DNA synthesis.

Caption: Proposed indirect mechanism of amodiaquine on DNA synthesis.

The following diagram details the key steps of the P. falciparum purine salvage pathway.

G P. falciparum Purine Salvage Pathway. ADA: Adenosine Deaminase, PNP: Purine Nucleoside Phosphorylase, HGXPRT: Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase, PRPP: Phosphoribosyl Pyrophosphate. Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGXPRT Inosine Inosine Inosine->Hypoxanthine PNP Adenosine Adenosine Adenosine->Inosine ADA PRPP PRPP PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA

Caption: The essential purine salvage pathway in P. falciparum.

Quantitative Data on Amodiaquine Efficacy

The in vitro efficacy of amodiaquine and its active metabolite, desethylamodiaquine, against P. falciparum is typically determined by measuring the 50% inhibitory concentration (IC50). This value represents the drug concentration required to inhibit parasite growth by 50%.

CompoundP. falciparum Strain/IsolateIC50 (nM)Reference(s)
AmodiaquineNigerian Isolates (Sensitive)16.32 (Geometric Mean)[9]
AmodiaquineNigerian Isolates (Resistant)88.73 (Geometric Mean)[9]
DesethylamodiaquineKenyan Isolates29 - 34 (Median)[10]
AmodiaquineLS-2~10-20[11]
DesethylamodiaquineLS-2~20-40[11]
AmodiaquineLS-3~5-15[11]
DesethylamodiaquineLS-3~10-30[11]
AmodiaquineLS-1~20-40[11]
DesethylamodiaquineLS-1~40-80[11]

Experimental Protocols

The effect of amodiaquine on P. falciparum DNA synthesis can be assessed indirectly by measuring overall parasite proliferation. The [3H]-hypoxanthine incorporation assay is a widely used and robust method for this purpose, as the uptake of radiolabeled hypoxanthine is directly proportional to nucleic acid synthesis. Flow cytometry offers a high-throughput alternative for assessing parasite growth and cell cycle progression.

[3H]-Hypoxanthine Incorporation Assay

This assay measures the incorporation of radiolabeled hypoxanthine into the DNA and RNA of the parasite, serving as a direct indicator of nucleic acid synthesis and parasite viability.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with appropriate supplements)

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • This compound stock solution

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage P. falciparum culture to each well at a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubate the plates for 24 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • Add 0.5 µCi of [3H]-hypoxanthine to each well.

  • Continue incubation for another 18-24 hours.

  • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

  • Wash the filters to remove unincorporated [3H]-hypoxanthine.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.

Flow Cytometry-Based Proliferation Assay

Flow cytometry allows for the rapid and quantitative assessment of parasitemia and can provide insights into the effects of a drug on the parasite's cell cycle.

Materials:

  • P. falciparum culture

  • Complete parasite culture medium

  • This compound stock solution

  • DNA-staining fluorescent dye (e.g., SYBR Green I, Hoechst 33342)

  • Flow cytometer

Procedure:

  • Set up a 96-well plate with serial dilutions of this compound.

  • Add synchronized P. falciparum culture to each well.

  • Incubate the plate under standard culture conditions for 48-72 hours.

  • At the end of the incubation period, transfer a small aliquot of the cell suspension from each well to a new plate or tubes.

  • Add the fluorescent DNA dye to each sample and incubate as per the dye manufacturer's instructions.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Analyze the data to determine the percentage of infected red blood cells (parasitemia) in each well.

  • Calculate the IC50 value by plotting the percentage of growth inhibition (relative to untreated controls) against the drug concentration.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the in vitro activity of amodiaquine against P. falciparum.

G Start Start Prepare_Drug_Dilutions Prepare Amodiaquine Serial Dilutions Start->Prepare_Drug_Dilutions Add_Parasite_Culture Add Synchronized P. falciparum Culture Prepare_Drug_Dilutions->Add_Parasite_Culture Incubate_48_72h Incubate for 48-72 hours Add_Parasite_Culture->Incubate_48_72h Assay_Readout Assay Readout Incubate_48_72h->Assay_Readout Hypoxanthine_Assay [3H]-Hypoxanthine Incorporation Assay Assay_Readout->Hypoxanthine_Assay Flow_Cytometry Flow Cytometry (DNA Staining) Assay_Readout->Flow_Cytometry Data_Analysis Data Analysis (Calculate IC50) Hypoxanthine_Assay->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro drug susceptibility testing.

Conclusion

The primary antimalarial activity of this compound against Plasmodium falciparum is unequivocally linked to the inhibition of hemozoin formation. While a direct inhibitory effect on DNA synthesis has not been clearly demonstrated, the profound metabolic disruption caused by the drug's primary mechanism of action strongly suggests an indirect effect. By interfering with heme detoxification, amodiaquine induces a state of metabolic stress that likely impairs essential processes such as purine salvage, thereby limiting the availability of nucleotide precursors for DNA replication.

For researchers and drug development professionals, understanding both the primary and secondary effects of amodiaquine is crucial for optimizing its use in combination therapies and for the development of new antimalarial agents. The experimental protocols detailed in this guide provide robust methods for quantifying the overall antiparasitic activity of amodiaquine and, by extension, its impact on nucleic acid synthesis. Future research could focus on more direct measurements of nucleotide pool fluctuations and DNA polymerase activity in amodiaquine-treated parasites to further elucidate the intricacies of its mode of action.

References

Methodological & Application

Amodiaquine Dihydrochloride: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine, a 4-aminoquinoline derivative historically employed as an antimalarial agent, is gaining significant attention for its potential in other therapeutic areas, including oncology, virology, and immunology.[1][2][3] Its mechanism of action, while similar in some respects to chloroquine, exhibits distinct properties that warrant further investigation for drug repurposing and development.[4] In vitro cell culture assays are fundamental to elucidating the cytotoxic, antiviral, and anti-inflammatory properties of amodiaquine dihydrochloride. These application notes provide a comprehensive overview of its in vitro activities and detailed protocols for key experimental assays.

Amodiaquine's therapeutic effects are largely attributed to its active metabolite, N-desethyl-amodiaquine (DEAQ).[1] The parent compound is rapidly metabolized in the liver, and DEAQ is responsible for the majority of the observed antimalarial activity.[1] In vitro studies are crucial for understanding the direct effects of amodiaquine on various cell types and elucidating its molecular mechanisms of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound across various cell lines and assays.

Table 1: Anti-Cancer Activity (IC50)
Cell LineCancer TypeIC50 (µM)AssayReference
MDA-MB-453Breast Cancer (Androgen Receptor-Positive, HER-2 Positive)6.48 ± 1.12Cell Counting Kit-8 (CCK-8)[5]
4T1Murine Breast Cancer10.50 ± 1.17Cell Counting Kit-8 (CCK-8)[5]
MDA-MB-231Breast Cancer (Triple-Negative)19.23 ± 1.16Cell Counting Kit-8 (CCK-8)[5]
MCF-7Breast Cancer11.5 ± 6.5Not Specified[6]
BT-549Breast Cancer24.0 ± 2.2Not Specified[6]
SK-BR-3Breast Cancer16.0 ± 3.9Not Specified[6]
Table 2: Antiviral Activity (Dengue Virus Type 2)
ParameterCell LineValue (µM)AssayReference
EC50BHK-211.08 ± 0.09Plaque Assay[7][8]
EC90BHK-212.69 ± 0.47Plaque Assay[7][8]
EC50 (Replication)BHK-21 (Replicon Expressing)7.41 ± 1.09Renilla Luciferase Reporter Assay[7][8]
CC50BHK-2152.09 ± 4.25Not Specified[7][8]
Table 3: General Cytotoxicity
Cell LineCell TypeLC50 (mM)Incubation TimeReference
Isolated Rat HepatocytesPrimary Hepatocytes~12 hours[9]

Key In Vitro Mechanisms of Action

This compound exerts its effects through multiple mechanisms, including:

  • Induction of Necrosis and Apoptosis: In cancer cells, amodiaquine has been shown to induce cell death primarily through necrosis, as demonstrated by flow cytometry analysis using Annexin V and propidium iodide staining.[5] It can also induce apoptosis.[10][11]

  • Autophagy Modulation: Amodiaquine is a known inhibitor of autophagy.[4] It induces the accumulation of LC3BII protein, a marker of autophagosomes, suggesting a blockage in the later stages of the autophagic process.[10][11]

  • Cell Cycle Arrest: The compound can block cell cycle progression in cancer cell lines.[10][11]

  • Ribosome Biogenesis Stress and p53 Stabilization: Amodiaquine can inhibit rRNA transcription, leading to ribosome biogenesis stress. This, in turn, triggers the degradation of the catalytic subunit of RNA polymerase I and results in the stabilization of the tumor suppressor protein p53.[4][12] This activity is independent of its effects on autophagy.[4]

  • Anti-inflammatory Effects: Amodiaquine suppresses T cell proliferation and the differentiation of IFN-γ-producing Th1 cells by increasing the expression of p21.[3][13] It also suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and iNOS.[14]

  • Antiviral Mechanisms: The antiviral activity of amodiaquine against viruses like Dengue and Ebola is thought to involve the inhibition of host cell cathepsin B, a protease crucial for the entry of some viruses into the cytoplasm from acidified endosomes.[15]

Experimental Protocols

Cytotoxicity Assay (MTT/CCK-8)

This protocol is a generalized procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.78 µM to 100 µM).[5]

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a non-linear regression dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis seed Seed Cells in 96-well Plate treat Treat with Amodiaquine Concentrations seed->treat 24h Incubation assay Add MTT or CCK-8 Reagent treat->assay 48-72h Incubation read Read Absorbance assay->read 1-4h Incubation analyze Calculate IC50 read->analyze

Cytotoxicity Assay Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_quadrants Flow Cytometry Quadrants start Treat Cells with Amodiaquine harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC & PI wash->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Live (Annexin V-, PI-) q2 Early Apoptosis (Annexin V+, PI-) q3 Late Apoptosis/Necrosis (Annexin V+, PI+) q4 Necrosis (Annexin V-, PI+)

Apoptosis Assay Workflow

Autophagy Flux Assay (LC3B Immunoblotting)

This protocol describes the detection of changes in autophagy flux by monitoring the conversion of LC3B-I to LC3B-II via Western blotting.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control. To distinguish between autophagy induction and blockage of lysosomal degradation, a set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio or the accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates a blockage of autophagic flux.

G cluster_pathway Autophagy Pathway cluster_inhibition Amodiaquine Inhibition lc3i LC3-I (Cytosolic) lc3ii LC3-II (Membrane-bound) lc3i->lc3ii Conjugation autophagosome Autophagosome lc3ii->autophagosome Incorporation autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation autolysosome->degradation autolysosome->block block->degradation Blocks Degradation

Amodiaquine's Effect on Autophagy

Conclusion

This compound is a versatile compound with significant potential beyond its traditional use as an antimalarial. Its demonstrated in vitro efficacy against various cancer cell lines, viruses, and inflammatory processes makes it a compelling candidate for drug repurposing. The protocols and data presented here provide a foundational resource for researchers to further explore the multifaceted biological activities of amodiaquine in a cell culture setting. Further investigations into its signaling pathways and in vivo efficacy are warranted to translate these promising in vitro findings into novel therapeutic strategies.

References

Application Notes and Protocols: Amodiaquine Dihydrochloride Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine is a 4-aminoquinoline compound historically used for the treatment and prevention of malaria, including strains resistant to chloroquine.[1][2] Despite its efficacy, the clinical use of amodiaquine has been limited by concerns over potential hepatotoxicity and agranulocytosis.[3][4] Understanding the cytotoxic profile of amodiaquine and its metabolites is therefore crucial for assessing its safety and for the development of safer antimalarial therapies. This document provides a detailed protocol for assessing the in vitro cytotoxicity of amodiaquine dihydrochloride using a standard colorimetric assay and discusses the underlying molecular mechanisms.

The primary mechanism of amodiaquine's antimalarial action is thought to involve the inhibition of heme polymerase in the parasite, leading to the accumulation of toxic free heme.[1] However, its toxicity in human cells is more complex. Amodiaquine is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, N-desethylamodiaquine (DEAQ).[5] This metabolite is considered to be largely responsible for the antimalarial activity.[5] Studies have shown that both amodiaquine and its major metabolite, N-desethylamodiaquine (NADQ), can induce apoptosis in hepatic cells.[3][6] The parent compound, amodiaquine, appears to mediate apoptosis through the Bcl-2 family of proteins, while NADQ is associated with the activation of MAPK signaling pathways.[3][6]

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of amodiaquine against various cancer cell lines, demonstrating its cytotoxic potential.

Cell LineCell TypeIC50 (µM)Reference
MDA-MB-453Human Breast Cancer6.48 ± 1.12[7][8]
4T1Murine Breast Cancer10.50 ± 1.17[7][8]
MDA-MB-231Human Breast Cancer19.23 ± 1.16[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of this compound cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the amodiaquine stock solution in culture medium to achieve the desired final concentrations (e.g., 0.78, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM).[7][8] The final DMSO concentration should not exceed 1%.[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 48 hours.[3][6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[9]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Amodiaquine (48h) cell_seeding->treatment drug_prep Prepare Amodiaquine Dilutions drug_prep->treatment mtt_addition Add MTT Reagent (3-4h) treatment->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Experimental workflow for the amodiaquine cytotoxicity assay.

signaling_pathway cluster_amodiaquine Amodiaquine cluster_metabolite N-desethylamodiaquine (Metabolite) cluster_metabolism Metabolism ADQ Amodiaquine Bcl2_family Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) ADQ->Bcl2_family decreases levels Pro_apoptotic Pro-apoptotic Bcl-2 Family Proteins (e.g., Bax, Bak) ADQ->Pro_apoptotic increases levels CYP Cytochrome P450 (CYP1A1, 2C8, 3A4) ADQ->CYP metabolized by Apoptosis1 Apoptosis Bcl2_family->Apoptosis1 inhibits Pro_apoptotic->Apoptosis1 induces NADQ N-desethylamodiaquine (NADQ) MAPK_pathway MAPK Signaling Pathways (JNK, ERK1/2, p38) NADQ->MAPK_pathway increases phosphorylation Apoptosis2 Apoptosis MAPK_pathway->Apoptosis2 induces CYP->NADQ produces

Signaling pathways of amodiaquine-induced cytotoxicity.

References

Application Notes and Protocols for Amodiaquine Dihydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine dihydrochloride is a 4-aminoquinoline compound widely recognized for its efficacy as an antimalarial agent.[1][2][3] Structurally similar to chloroquine, it serves as a crucial therapeutic option, particularly in regions with chloroquine-resistant strains of Plasmodium falciparum.[2] Beyond its antimalarial properties, amodiaquine has demonstrated anti-inflammatory and potential antiviral activities, broadening its scope of research in various disease models.[4][5] These application notes provide detailed protocols for the preparation of this compound for in vivo animal studies, ensuring consistent and reproducible experimental outcomes.

Physicochemical Properties

Amodiaquine is commonly available as a dihydrochloride dihydrate salt.[6][7] Understanding its solubility is critical for appropriate vehicle selection. While highly soluble in acidic conditions, its solubility decreases significantly at higher pH levels (6.8 and above), where it may precipitate as the free base.[8]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Amodiaquine (AQ) and its Active Metabolite, Desethylamodiaquine (DEAQ) in A/J Mice. [9][10]

AnalyteRoute of AdministrationDose (mg/kg)Cmax (µM)Tmax (h)t1/2 (h)
AQIntravenous (i.v.)1---
DEAQIntravenous (i.v.)1---
AQOral (p.o.)20---
DEAQOral (p.o.)201.12-

Table 2: Reported In Vivo Dosing Regimens for this compound.

Animal ModelRoute of AdministrationDose (mg/kg)Dosing ScheduleVehicleReference
A/J MiceOral gavage5, 10, 50Every 12 hours for 5 daysNot specified, likely water[9][10]
A/J MiceIntravenous1Single doseNot specified[9][10]
ICR MiceIntraperitoneal injection40Daily for 3 daysNot specified[4]
NZW RabbitsIntravenous10Single doseNot specified[10][11]
NZW RabbitsOral gavage20Single doseNot specified[10][11]

Table 3: Toxicity Data for Amodiaquine in A/J Mice.

Route of AdministrationObservationReference
IntravenousDoses higher than 5 mg/kg were toxic, leading to increased clinical signs and, in some cases, death.[10]
OralLD50 of 550 mg/kg.[2]
IntraperitonealLD50 of 225 mg/kg.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Aqueous Solution)

This protocol is suitable for studies requiring oral gavage of amodiaquine in rodents.

Materials:

  • This compound dihydrate powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile glass vials or conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the mass of this compound dihydrate required to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 2 mg/mL).

  • Weigh the compound: Accurately weigh the calculated amount of this compound dihydrate powder.

  • Dissolution: Add the powder to a sterile vial containing the required volume of sterile water.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. For larger volumes, a magnetic stirrer can be used. Amodiaquine hydrochloride is soluble in water.[12] For children, tablets are dispersed in water for administration.[12]

  • pH check (optional but recommended): Check the pH of the solution. It should be in the acidic range.

  • Storage: It is recommended to prepare the solution fresh on the day of use.[4] While some studies suggest amodiaquine is stable[13], others show it can degrade in neutral, acidic, and alkaline solutions[14]. To ensure consistent dosing, fresh preparation is the best practice.

Protocol 2: Preparation of this compound for Parenteral Administration (e.g., Intravenous, Intraperitoneal)

For intravenous or intraperitoneal administration, a sterile, well-tolerated vehicle is essential. The following formulation is a common choice for compounds with limited aqueous solubility, although this compound is water-soluble. This vehicle can help ensure compatibility with physiological pH.

Materials:

  • This compound dihydrate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, polypropylene conical tubes

Procedure:

  • Prepare the vehicle: A common vehicle formulation consists of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • In a sterile tube, first mix the DMSO and PEG300.

    • Add the Tween 80 and mix thoroughly.

  • Dissolve the compound: Dissolve the accurately weighed this compound in the DMSO/PEG300/Tween 80 mixture. Vortex until a clear solution is obtained.

  • Final formulation: Slowly add the sterile saline or PBS to the mixture while vortexing to bring it to the final volume. The final solution should be clear.

  • Sterilization (optional): If required, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvents used.

  • Storage and Use: This formulation should be prepared fresh and used immediately.[15] It is crucial to visually inspect the solution for any precipitation before administration. The maximum recommended injection volume for intravenous bolus injections in mice is 5 ml/kg.[16]

Mandatory Visualizations

G cluster_parasite Plasmodium Parasite (in Red Blood Cell) cluster_drug Amodiaquine Action Hemoglobin Hemoglobin FreeHeme Toxic Free Heme Hemoglobin->FreeHeme Digestion Hemozoin Non-toxic Hemozoin FreeHeme->Hemozoin Detoxification AQ_Heme Amodiaquine-Heme Complex (Toxic) FreeHeme->AQ_Heme HemePolymerase Heme Polymerase HemePolymerase->Hemozoin ParasiteDeath Parasite Death AQ Amodiaquine AQ->FreeHeme Binds to AQ->HemePolymerase Inhibits AQ_Heme->ParasiteDeath

Caption: Mechanism of Amodiaquine's Antimalarial Activity.

G cluster_workflow Experimental Workflow for In Vivo Study cluster_prep 1. Preparation of Dosing Solution cluster_admin 2. Administration to Animals cluster_eval 3. Evaluation Calculate Calculate Required Amodiaquine & Vehicle Weigh Weigh Amodiaquine Dihydrochloride Calculate->Weigh Dissolve Dissolve in Appropriate Vehicle Weigh->Dissolve Mix Vortex/Stir until Completely Dissolved Dissolve->Mix SelectRoute Select Administration Route (p.o., i.v., i.p.) Mix->SelectRoute Dose Administer Calculated Dose to Animals Monitor Monitor for Clinical Signs/Toxicity Dose->Monitor Collect Collect Samples (Blood, Tissues) Monitor->Collect Analyze Pharmacokinetic/ Pharmacodynamic Analysis Collect->Analyze

Caption: General Workflow for Amodiaquine In Vivo Studies.

References

Application Note and Protocol for HPLC Analysis of Amodiaquine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of purity and related substances of Amodiaquine Dihydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on a comprehensive review of published analytical methods and pharmacopoeial guidelines.

Introduction

This compound is a 4-aminoquinoline antimalarial agent used in the treatment of uncomplicated malaria.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note describes a stability-indicating HPLC method for the quantitative determination of this compound and its related substances. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (RS) and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Perchloric Acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions

The following chromatographic conditions are a composite representation from various validated methods and are suitable for the analysis of this compound and its related substances.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer: Methanol (78:22, v/v)
Buffer Preparation: Dissolve 13.6 g of monobasic potassium phosphate in 2 L of water. Add 2.0 mL of perchloric acid and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.[2]
Flow Rate 1.2 mL/min[2]
Injection Volume 20 µL
Detection Wavelength 342 nm[3]
Column Temperature Ambient
Run Time Approximately 15 minutes
Preparation of Solutions

Diluent: Dilute 10 mL of hydrochloric acid with water to 1 L.[2]

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the Diluent to obtain a final concentration of about 0.15 mg/mL.[2]

Sample Solution: Accurately weigh and dissolve a quantity of the this compound sample in the Diluent to obtain a final concentration of about 0.15 mg/mL.[2]

System Suitability Solution: Prepare a solution containing about 0.15 mg/mL of this compound RS and 0.15 mg/mL of Chloroquine Phosphate RS in water.[2]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Resolution The resolution between the amodiaquine and chloroquine peaks in the system suitability solution should be not less than 2.0.
Tailing Factor The tailing factor for the amodiaquine peak should not be more than 2.0.
Relative Standard Deviation (RSD) The RSD for replicate injections of the standard solution should be not more than 2.0%.
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4] The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve 100 mg of this compound in 100 mL of 1N HCl and reflux for 4 hours at 70°C.[4]

  • Base Hydrolysis: Dissolve 100 mg of this compound in 100 mL of 1N NaOH and reflux for 4 hours at 70°C.[4]

  • Oxidative Degradation: Dissolve 100 mg of this compound in 100 mL of 6% H₂O₂ and keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Keep 100 mg of this compound in a hot air oven at 70°C for 4 hours.[4]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Data Presentation

Method Validation Parameters

The HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 50% to 150% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Specificity The peak for amodiaquine should be pure and well-resolved from any degradation products or impurities.
Forced Degradation Results

The results of the forced degradation studies demonstrate the method's ability to separate the main peak from any degradation products.

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 70°C, 4h)~10-20%Degradation peaks observed at different retention times.
Base Hydrolysis (1N NaOH, 70°C, 4h)~15-25%Significant degradation with multiple degradation products.
Oxidative (6% H₂O₂, 24h)~5-15%One or more major degradation peaks observed.
Thermal (70°C, 4h)< 5%The drug is relatively stable to heat.
Photolytic (UV light, 24h)~5-10%Some degradation observed.

Note: The percentage of degradation is indicative and may vary based on the specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution analysis Inject Samples and Standards prep_sample->analysis prep_ss Prepare System Suitability Solution prep_ss->system_suitability system_suitability->analysis If Passes integration Peak Integration and Identification analysis->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC analysis of this compound.

Purity Analysis Logic

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs and Decision sample This compound Sample chromatogram Generate Chromatogram sample->chromatogram method Validated HPLC Method method->chromatogram peak_area Measure Peak Areas chromatogram->peak_area purity_calc Calculate % Purity peak_area->purity_calc impurity_profile Determine Impurity Profile peak_area->impurity_profile specification Compare with Specifications purity_calc->specification impurity_profile->specification decision Pass / Fail specification->decision

Caption: Logical flow of purity determination for this compound.

References

Application Notes and Protocols: Amodiaquine Dihydrochloride in Combination with Artesunate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin-based combination therapy (ACT) is the globally recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2] The combination of artesunate (AS) and amodiaquine (AQ) is a widely used ACT, available as a fixed-dose combination (FDC) to improve patient adherence.[1][2][3] Artesunate, a derivative of artemisinin, provides rapid parasite clearance, while amodiaquine, a 4-aminoquinoline, has a longer half-life, targeting residual parasites and preventing recrudescence.[4][5] This document provides detailed application notes and protocols for researchers and drug development professionals working with the artesunate-amodiaquine (ASAQ) combination.

Data Presentation

Table 1: Pharmacokinetic Properties of Amodiaquine and Artesunate
ParameterAmodiaquine (AQ)Desethylamodiaquine (DEAQ)Artesunate (AS)Dihydroartemisinin (DHA)
Tmax (median) 0.91 h[6]-0.25 h[6]-
Elimination Half-life 24–28 hours[6]> 6 days[4]3-29 minutes[6]~45 minutes[7]
Metabolism Rapidly converted to DEAQ in the liver[5][6]-Rapidly converted to DHA by plasma esterases[6][7]-
Effect of High-Fat Meal on Cmax Increased by 23%[6]Increased by 18%[6]Decreased by 66%[6]Decreased by 48%[6]
Effect of High-Fat Meal on AUC0-t Increased by 58%[6]Increased by 12%[6]Decreased by 13%[6]Decreased by 5%[6]
Table 2: Clinical Efficacy of Artesunate-Amodiaquine (ASAQ) in Uncomplicated P. falciparum Malaria
Study LocationPatient PopulationDay 28 PCR-Corrected Cure Rate (Per-Protocol)Citation
India6 months - 60 years97.47%[8]
Madagascar6 months - 14 years100%[9]
Mozambique6 - 59 months99.6%[10]
Uganda< 5 years97.5%[11]
CambodiaAdults and children81.0%[12][13]

Note: The lower efficacy in the Cambodian study was attributed to amodiaquine resistance.[13]

Table 3: Recommended Dosage for Fixed-Dose Combination of Artesunate-Amodiaquine[14]
Patient WeightDaily Dose (Artesunate/Amodiaquine base)Number of Tablets per Day for 3 Days
4.5 to < 9 kg25 mg / 67.5 mg1
9 to < 18 kg50 mg / 135 mg1
18 to < 36 kg100 mg / 270 mg1
≥ 36 kg100 mg / 270 mg2

Mechanism of Action

Amodiaquine interferes with the detoxification of heme within the malaria parasite.[14] It prevents the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme which is lethal to the parasite.[5][14] Amodiaquine is also thought to disrupt the parasite's DNA and RNA synthesis.[14] Artesunate is activated by heme within infected red blood cells, leading to the generation of reactive oxygen species (ROS) and free radicals.[7][15] These highly reactive molecules cause widespread damage to parasite proteins and membranes, leading to parasite death.[15] The dual mechanisms of action provide a synergistic antimalarial effect and are thought to help mitigate the development of drug resistance.[14]

cluster_parasite Plasmodium falciparum cluster_drugs Drugs Hemoglobin Hemoglobin Digestion Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Heme Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to toxicity Parasite_Macromolecules Parasite Proteins & Membranes Parasite_Macromolecules->Parasite_Death ROS Reactive Oxygen Species (ROS) ROS->Parasite_Macromolecules Oxidative Damage Amodiaquine Amodiaquine Amodiaquine->Heme Inhibits polymerization Artesunate Artesunate Artesunate->ROS Activated by Heme Start Start: Synchronized Ring-Stage Parasites Prepare_Plates Prepare 96-well plates with serial dilutions of Desethylamodiaquine Start->Prepare_Plates Add_Parasites Add infected RBCs (0.5% parasitemia, 1.5% hematocrit) Prepare_Plates->Add_Parasites Incubate_1 Incubate for 42 hours at 37°C Add_Parasites->Incubate_1 Add_Hypoxanthine Add [3H]-hypoxanthine to each well Incubate_1->Add_Hypoxanthine Incubate_2 Incubate for an additional 24 hours Add_Hypoxanthine->Incubate_2 Harvest Harvest plate contents onto filter mats Incubate_2->Harvest Measure Measure radioactivity using a scintillation counter Harvest->Measure Analyze Analyze data to determine IC50 values Measure->Analyze cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up Phase cluster_assessments Assessments at each Follow-up Screening Screen Patients with Uncomplicated P. falciparum Malaria Informed_Consent Obtain Informed Consent Screening->Informed_Consent Randomization Randomize to Treatment Arm Informed_Consent->Randomization Treatment Administer ASAQ Daily for 3 Days (D0, D1, D2) Randomization->Treatment D3 Day 3 Treatment->D3 D7 Day 7 D14 Day 14 D21 Day 21 D28 Day 28 (Primary Endpoint) Analysis Analysis D28->Analysis Final Data Analysis Clinical_Exam Clinical Examination Blood_Smear Blood Smear (Parasitology) Safety_Labs Safety Labs (e.g., Hemoglobin) AE_Monitoring Adverse Event Monitoring

References

Amodiaquine Dihydrochloride Plaque Assay for Antiviral Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine, a 4-aminoquinoline compound, has a long-standing history as an antimalarial agent.[1] Recent research has unveiled its potential as a broad-spectrum antiviral, demonstrating efficacy against a range of viruses, including Dengue virus, Ebola virus, and SARS-CoV-2.[2][3][4] This has positioned amodiaquine as a compelling candidate for drug repurposing in antiviral therapy. The plaque reduction assay is a cornerstone technique in virology for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[5] This document provides detailed application notes and a comprehensive protocol for utilizing a plaque assay to screen and characterize the antiviral activity of amodiaquine dihydrochloride.

Mechanism of Action

The primary antiviral mechanism of amodiaquine is believed to be the inhibition of viral entry into host cells.[3] Many enveloped viruses rely on endocytosis for cellular entry, a process that involves trafficking through acidic endosomal compartments.[6] Within these endosomes, host proteases, such as cathepsin B and cathepsin L, cleave viral glycoproteins, a crucial step for viral membrane fusion and the release of the viral genome into the cytoplasm.[5][7] Amodiaquine is thought to interfere with this process by inhibiting the activity of these endosomal cathepsins, thereby preventing the necessary viral glycoprotein processing and subsequent fusion.[4]

Data Presentation: Antiviral Activity of Amodiaquine

The antiviral efficacy of amodiaquine is quantified by several key parameters obtained from dose-response experiments, primarily through plaque reduction assays. These include the 50% effective concentration (EC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window, with a higher SI indicating greater potential as a therapeutic agent.

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)BHK-21Plaque Assay1.08 ± 0.092.69 ± 0.4752.09 ± 4.25~48.2[2][3]
Ebola Virus (EBOV)Huh7GFP Reporter Assay2.13->80~37.6[3]
SARS-CoV-2Vero-E6CPE Assay~6-~31~5.2[1][7]
SARS-CoV-2 (Metabolite: Desethylamodiaquine)Vero-E6CPE Assay0.52 ± 0.2->86~165[4]
West Nile Virus (WNV)VeroReplicon Assay---4.98[2]
Zika Virus (ZIKV)Huh 7Cell-based Assaylow µM---

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a plaque reduction assay to determine the antiviral activity of this compound.

Materials and Reagents
  • Cells and Virus: A susceptible host cell line and a lytic virus stock of known titer (Plaque Forming Units/mL).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) and serially diluted to working concentrations.

  • Cell Culture Media: Complete growth medium (e.g., DMEM with 10% FBS) and serum-free medium for dilutions.

  • Overlay Medium: Semi-solid medium to restrict virus spread (e.g., 1% methylcellulose or 0.6% Avicel in 2x DMEM with 2% FBS).

  • Buffers and Solutions: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol or another suitable stain.

  • Fixing Solution: 10% Formalin or 4% Paraformaldehyde.

  • Equipment: Cell culture plates (e.g., 6-well or 12-well), incubators (37°C, 5% CO2), microscope, pipettes, and sterile consumables.

Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • The day before the assay, seed the host cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment.

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU/well).

  • Infection and Treatment:

    • On the day of the assay, aspirate the growth medium from the confluent cell monolayers.

    • Wash the cells once with sterile PBS.

    • Add the diluted virus inoculum to each well (except for the cell control wells).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

    • During the incubation, prepare the amodiaquine treatment solutions.

  • Amodiaquine Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum from the wells.

    • Gently add the prepared amodiaquine dilutions to the respective wells. Include a virus control (medium without amodiaquine) and a cell control (medium without virus or amodiaquine).

    • Immediately, carefully add the semi-solid overlay medium to each well. The overlay should be at room temperature to avoid cell damage.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • After the incubation period, aspirate the overlay medium.

    • Fix the cells by adding the fixing solution to each well and incubating for at least 30 minutes.

    • Carefully remove the fixing solution.

    • Stain the cell monolayer with the crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Collection and Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the stained cell monolayer.

    • Calculate the percentage of plaque reduction for each amodiaquine concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the amodiaquine concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_assay Day 2: Infection and Treatment cluster_incubation Day 3-7: Incubation cluster_analysis Day 8: Data Analysis A Seed Host Cells in Plates C Prepare Virus Inoculum A->C B Prepare Amodiaquine Dilutions E Add Amodiaquine & Overlay Medium B->E D Infect Cell Monolayer (1-2h) C->D D->E F Incubate for Plaque Formation E->F G Fix and Stain Plaques F->G H Count Plaques G->H I Calculate % Inhibition & EC50 H->I

Caption: Workflow for Amodiaquine Plaque Reduction Assay.

Signaling Pathway: Inhibition of Viral Entry

G cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Early Endosome Receptor->Endosome 2. Endocytosis LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome 3. Trafficking & Acidification Fusion Membrane Fusion & Genome Release LateEndosome->Fusion 5. Fusion & Release Replication Viral Replication Fusion->Replication Cathepsin Cathepsin B/L Cathepsin->LateEndosome 4. Glycoprotein Cleavage Amodiaquine Amodiaquine Amodiaquine->Cathepsin Inhibition

Caption: Amodiaquine's Inhibition of Viral Entry Pathway.

References

Application Notes and Protocols: Amodiaquine Dihydrochloride for Treating Uncomplicated Falciparum Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug, structurally related to chloroquine, that has been a significant tool in the management of uncomplicated Plasmodium falciparum malaria, particularly in regions with chloroquine resistance.[1][2] Despite concerns over rare but serious adverse effects with long-term prophylactic use, amodiaquine remains a crucial component of artemisinin-based combination therapies (ACTs), the current standard of care for uncomplicated falciparum malaria recommended by the World Health Organization (WHO).[3][4] This document provides detailed application notes, experimental protocols, and key data on amodiaquine dihydrochloride for research and drug development purposes.

Mechanism of Action

Amodiaquine's primary mechanism of action involves the inhibition of hemozoin formation in the malaria parasite.[5][6] After infecting a red blood cell, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Amodiaquine is believed to bind to free heme, preventing its detoxification into hemozoin.[7] The accumulation of the heme-amodiaquine complex is toxic to the parasite and disrupts membrane function, ultimately leading to parasite death.[6][7] Additionally, amodiaquine may interfere with the parasite's DNA and RNA synthesis.[7]

The drug is rapidly absorbed after oral administration and is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its primary active metabolite, N-desethylamodiaquine (DEAQ).[3][4][5] DEAQ is considered the main driver of the antimalarial activity.[8]

cluster_parasite Plasmodium falciparum cluster_drug Amodiaquine Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Toxicity Heme-AQ Complex Heme-AQ Complex Heme->Heme-AQ Complex Amodiaquine Amodiaquine Amodiaquine->Heme-AQ Complex Heme Polymerase Heme Polymerase Amodiaquine->Heme Polymerase Inhibition Heme-AQ Complex->Parasite Death Increased Toxicity

Caption: Mechanism of action of amodiaquine in P. falciparum.

Data Presentation

Efficacy of Amodiaquine in Uncomplicated Falciparum Malaria

The efficacy of amodiaquine has been evaluated in numerous clinical trials, both as a monotherapy and in combination. The following tables summarize key findings.

Table 1: Amodiaquine Monotherapy vs. Chloroquine for Uncomplicated Falciparum Malaria

ParameterAmodiaquineChloroquineOdds Ratio (99% CI)Citation
Parasitological Success (Day 14)HigherLower7.79 (4.54-13.35)[1]
Clinical Success (Day 14)HigherLower6.3 (3.4-11.68)[1]
Parasite Clearance (Day 14)95.2%58.5%6.44 (5.09-8.15) (Peto OR)[9][10]
Clinical Success (Côte d'Ivoire)95%79%-[11]
Parasite Clearance (Day 14, Nigeria)89.5%--[12][13]

Table 2: Amodiaquine Monotherapy vs. Sulfadoxine/Pyrimethamine (S/P)

ParameterAmodiaquineSulfadoxine/PyrimethamineOdds Ratio (95% CI)Citation
Parasitological Clearance (Day 28)LowerHigher0.41 (0.28-0.61) (Peto OR)[9]

Table 3: Artesunate-Amodiaquine (ASAQ) Fixed-Dose Combination Efficacy

Study LocationDay 28 PCR-Corrected Cure Rate (Per Protocol)Citation
India97.47%[14]
Burkina Faso (Children)92% (Day 14), 61% (Day 28)[15][16]
Cambodia81.0%[17][18]
Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine (DEAQ)
ParameterAmodiaquine (AQ)Desethylamodiaquine (DEAQ)Citation
AbsorptionRapidly absorbed orally-[5][6]
MetabolismExtensively metabolized by CYP2C8 to DEAQFurther metabolized to inactive bis-desethylamodiaquine[3][4][8]
Apparent Clearance~3410 L/h-[19]
Apparent Volume of Distribution~39200 L-[19]
Terminal Elimination Half-life-~211 hours[19]
Protein Binding>90%>90%[8]
Common and Serious Adverse Effects
FrequencyAdverse EffectCitation
Common Nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, pruritus (itching)[5][12][20][21]
Rare but Serious Hepatotoxicity (liver injury), agranulocytosis (low white blood cell count)[4][5][21][22]

Resistance to Amodiaquine

Resistance to amodiaquine is a growing concern and has been linked to mutations in specific parasite genes, often overlapping with chloroquine resistance mechanisms.

  • P. falciparum chloroquine resistance transporter (pfcrt): Mutations in this gene, particularly the SVMNT haplotype at codons 72-76, are associated with amodiaquine resistance.[23][24]

  • P. falciparum multidrug resistance gene 1 (pfmdr1): Certain haplotypes, such as N86Y/Y184/D1246Y, are linked to treatment failures.[17][25]

The presence of these molecular markers can reduce the efficacy of amodiaquine, necessitating surveillance and the use of combination therapies to mitigate the spread of resistance.[2][7]

Experimental Protocols

Protocol 1: In Vitro Amodiaquine Susceptibility Testing using Schizont Inhibition Assay

This protocol is based on the WHO standard microtechnique to determine the 50% inhibitory concentration (IC50) of amodiaquine against P. falciparum clinical isolates or laboratory strains.[26][27]

Objective: To assess the in vitro susceptibility of P. falciparum to amodiaquine.

Materials:

  • This compound stock solution and serial dilutions.

  • P. falciparum infected red blood cells (ring stage, 0.5-1% parasitemia).

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax or human serum).

  • Sterile 96-well microtiter plates.

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Microscope, Giemsa stain, and methanol.

Procedure:

  • Plate Preparation: Pre-dose a 96-well microtiter plate with serial dilutions of amodiaquine. Include drug-free wells as a negative control and wells with a known resistant and sensitive strain as positive controls.

  • Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Adjust the parasite density to 0.5-1% in complete medium with a 2% hematocrit.

  • Inoculation: Add 200 µL of the parasite suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a controlled gas environment. This allows the parasites in the control wells to mature from the ring stage to the schizont stage (containing multiple merozoites).

  • Slide Preparation: After incubation, prepare thin blood smears from each well.

  • Staining and Microscopy: Fix the smears with methanol and stain with Giemsa. Examine under a microscope to determine the number of schizonts per 200 asexual parasites.

  • Data Analysis: Calculate the percentage of schizont inhibition for each drug concentration relative to the drug-free control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression model.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug Dilutions C Inoculate 96-well Plate A->C B Synchronize Parasite Culture (Ring Stage) B->C D Incubate (24-48h) C->D E Prepare Smears D->E F Stain & Count Schizonts E->F G Calculate IC50 F->G

Caption: Workflow for in vitro amodiaquine susceptibility testing.

Protocol 2: Clinical Trial Protocol for Efficacy and Safety of Amodiaquine-Based Therapy

This is a generalized protocol for a prospective, open-label, single-arm observational study to evaluate the efficacy and safety of an amodiaquine-containing therapy for uncomplicated P. falciparum malaria.[28][29][30]

Objective: To assess the clinical and parasitological response to amodiaquine-based treatment in patients with uncomplicated falciparum malaria.

Study Population:

  • Inclusion Criteria: Patients (e.g., aged 6 months and older) with microscopically confirmed uncomplicated P. falciparum malaria, fever (axillary temperature ≥ 37.5°C) or history of fever in the previous 24 hours, and informed consent.[28][29]

  • Exclusion Criteria: Signs of severe malaria, known hypersensitivity to the study drugs, participation in another drug study within the last 30 days, and other severe underlying illnesses.[28]

Treatment:

  • Administer the amodiaquine-based therapy (e.g., artesunate-amodiaquine) orally once daily for three days, with dosage based on patient weight.

Follow-up Schedule:

  • Day 0 (Enrollment): Clinical assessment, collection of blood smears for parasite density determination, and administration of the first dose.

  • Days 1, 2: Directly observed therapy, clinical assessment.

  • Days 3, 7, 14, 21, 28: Clinical assessment, collection of blood smears for parasite detection, and monitoring for adverse events.

Primary and Secondary Endpoints:

  • Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) rate at Day 28. ACPR is defined as the absence of parasitemia on Day 28 irrespective of axillary temperature, without previously meeting criteria for treatment failure.[15][18]

  • Secondary Endpoints:

    • Parasite clearance time.

    • Fever clearance time.

    • Incidence and severity of adverse events.

Data Collection and Analysis:

  • Record all clinical and parasitological data on standardized case report forms.

  • Use PCR genotyping to distinguish between recrudescence (treatment failure) and new infection for any parasites detected after Day 7.

  • Analyze efficacy using survival analysis (e.g., Kaplan-Meier) for the time to treatment failure.

  • Summarize adverse events by type, severity, and frequency.

A Screening & Enrollment B Day 0: Baseline Assessment & First Dose A->B C Days 1-2: Observed Treatment B->C D Follow-up Visits (Days 3, 7, 14, 21, 28) C->D E Assess Clinical & Parasitological Response D->E F Monitor Adverse Events D->F G PCR Correction for Reinfections E->G H Final Analysis (ACPR at Day 28) G->H

References

Application Note: Amodiaquine Dihydrochloride in Drug Repurposing Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a significantly streamlined and cost-effective alternative to traditional drug development.[1][2][3] By leveraging drugs with well-established safety and pharmacokinetic profiles, this strategy can accelerate the journey from laboratory to clinic. Amodiaquine (AQ), a 4-aminoquinoline compound first synthesized in 1948, is a World Health Organization essential medicine traditionally used to treat uncomplicated Plasmodium falciparum malaria.[4] Recent high-throughput screening (HTS) and computational efforts have unveiled its potential beyond infectious disease, highlighting its efficacy as a broad-spectrum antiviral and a promising anticancer agent, making it a prime candidate for drug repurposing screens.[5][6][7]

This document provides detailed protocols and consolidated data on the use of amodiaquine dihydrochloride in drug repurposing screens, focusing on its applications in oncology and virology.

Mechanism of Action

Amodiaquine's therapeutic versatility stems from its ability to modulate multiple cellular pathways. While its antimalarial action involves inhibiting the detoxification of heme within the parasite, its utility in drug repurposing is linked to distinct mechanisms.[5][8]

  • Anticancer Activity: In cancer cells, amodiaquine's primary mechanism involves the disruption of autophagy at a late stage. It inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and blockade of the autophagic flux.[5][9][10] This action sensitizes cancer cells to stress and can lead to apoptosis (programmed cell death) and cell cycle arrest.[5][9][11] Studies in breast cancer and melanoma have demonstrated its ability to induce cytotoxicity and inhibit cell proliferation through these pathways.[9][10]

  • Antiviral Activity: Amodiaquine demonstrates broad-spectrum antiviral activity by interfering with the viral life cycle, particularly viral entry into host cells.[12] This has been observed across a range of RNA viruses, including Ebola, Dengue, Zika, and SARS-CoV-2.[12][13][14][15] The precise molecular targets can vary between viruses, but the general mechanism involves disrupting early events in the replication cycle.[14][16]

G cluster_0 Anticancer Mechanism cluster_1 Antiviral Mechanism Amodiaquine Amodiaquine Lysosome Lysosome Amodiaquine->Lysosome Disrupts Function Autophagosome Autophagosome (LC3-II Accumulation) Autolysosome Autolysosome (Degradation Blocked) Autophagosome->Autolysosome Fusion Inhibited Apoptosis Apoptosis & Cell Cycle Arrest Autolysosome->Apoptosis Leads to Amodiaquine_v Amodiaquine Entry Viral Entry (Endocytosis) Amodiaquine_v->Entry Inhibits Virus Virus Particle Virus->Entry Binds & Enters HostCell Host Cell Replication Viral Replication Entry->Replication Prevented

Figure 1: Key Repurposing Mechanisms of Amodiaquine.

Data Presentation: Efficacy in Repurposing Screens

Quantitative data from various in vitro studies are summarized below to provide a baseline for amodiaquine's efficacy.

Table 1: Antiviral Activity of Amodiaquine
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV2)BHK-211.08 ± 0.0952.09 ± 4.25~48.2[13][17]
Zika Virus (ZIKV)VeroLow micromolarNot specifiedNot specified[14][16]
Ebola Virus (EBOV)Vero E6Potent activity reportedNot specifiedNot specified[12][18]
SARS-CoV-2Vero E6 / TMPRSS2Potent activity reportedNot specifiedNot specified[15][19]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50.

Table 2: Anticancer Activity of Amodiaquine
Cancer TypeCell LineIC50 (µM)Key Observed EffectsReference
Breast CancerMCF-711.5 ± 6.5Cytotoxicity, Apoptosis, Autophagy Inhibition[9]
Breast CancerMDAMB-2318.2 ± 2.8Cytotoxicity, Inhibition of Cell Migration[9]
Breast CancerBT-54924.0 ± 2.2Dose-dependent inhibition of proliferation[9]
Breast CancerSK-BR-316.0 ± 3.9Dose-dependent inhibition of proliferation[9]
MelanomaA375Not specifiedAutophagic-lysosomal blockade, S-phase arrest[10]
Non-Small Cell LungA549Significant reduction vs plain drugInhibition of Colony Growth, Autophagy Inhibition[20]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of amodiaquine in a drug repurposing screen.

Protocol 1: General High-Throughput Screening (HTS) Workflow

High-throughput screening is an effective method for rapidly assessing large compound libraries to identify potential therapeutic candidates.[1][2][21] This workflow can be adapted for either antiviral or anticancer screens.

G cluster_workflow High-Throughput Screening Workflow A 1. Assay Development (e.g., Cell-based viral CPE or cancer viability) B 2. Library Preparation (FDA-approved drugs, including Amodiaquine) A->B C 3. Plate Seeding (Dispense cells into 96/384-well plates) B->C D 4. Compound Addition (Automated dispensing of library compounds) C->D E 5. Incubation (Defined period, e.g., 48-72h at 37°C) D->E F 6. Signal Detection (e.g., Add MTT/MTS reagent, read absorbance) E->F G 7. Data Analysis (Calculate % inhibition, Z-factor, identify 'hits') F->G H 8. Hit Confirmation & Dose-Response (Re-test primary hits, generate IC50/EC50 curves) G->H

Figure 2: General Workflow for a High-Throughput Screen.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24] It is fundamental for determining the IC50 of anticancer compounds or the CC50 for antiviral screens.

Materials:

  • This compound (e.g., Sigma-Aldrich A2799)

  • Cell line of interest (e.g., MCF-7 for cancer, Vero E6 for antiviral)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[22]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[25]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (absorbance at 570 nm)

G A Seed Cells (1x10⁴ cells/well in 100 µL) B Incubate (24h, 37°C) A->B C Add Compound (Serial dilutions of Amodiaquine) B->C D Incubate (48-72h, 37°C) C->D E Add MTT (10 µL of 5 mg/mL stock solution) D->E F Incubate (3-4h, 37°C) E->F G Solubilize (Add 100 µL SDS-HCl or DMSO) F->G H Read Absorbance (570 nm) G->H

Figure 3: Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[25] Include wells for vehicle control (e.g., DMSO) and medium-only blanks. Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[13] Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of amodiaquine. Add medium with the vehicle (e.g., 0.1% DMSO) to control wells.

  • Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[23][26]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[24]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[24][25] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]

Protocol 3: Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is the gold standard for measuring the concentration of a drug required to inhibit virus infectivity, used to determine the EC50.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus that has been pre-incubated with serial dilutions of amodiaquine. The reduction in the number of viral plaques (zones of cell death) in treated wells compared to untreated wells indicates the drug's antiviral activity.

Brief Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero) in 6- or 12-well plates to form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of amodiaquine. Mix each dilution with a constant amount of virus (e.g., 100 Plaque Forming Units - PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-amodiaquine mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.

  • Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control to determine the EC50 value.

Safety and Considerations

While amodiaquine has a generally acceptable safety profile for short-term therapeutic use, its repurposing for chronic conditions requires careful consideration of its known adverse effects.[4][27]

  • Hepatotoxicity: Rare but serious cases of acute liver injury have been reported, particularly with prophylactic use.[27][28]

  • Agranulocytosis: Amodiaquine has been associated with a low risk of agranulocytosis (a severe drop in white blood cells).[27]

  • Metabolism: Amodiaquine is metabolized by the cytochrome P450 enzyme CYP2C8. Genetic variants in this enzyme can lead to a "poor metabolizer" phenotype, increasing the risk of toxicity.[4]

Conclusion

This compound is a versatile and promising compound for drug repurposing screens. Its demonstrated in vitro efficacy against a range of viruses and cancer cell lines is driven by distinct mechanisms, including the inhibition of viral entry and the disruption of autophagy.[9][12] The protocols outlined in this note provide a framework for researchers to systematically evaluate amodiaquine's potential in various disease models. While its known safety profile is an advantage, potential toxicities must be carefully considered as candidates move toward further preclinical and clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Amodiaquine Dihydrochloride Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating amodiaquine dihydrochloride resistance mechanisms in Plasmodium species, primarily P. falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for amodiaquine?

Amodiaquine, a 4-aminoquinoline compound, functions by inhibiting the detoxification of heme within the parasite's digestive vacuole.[1][2] When the parasite digests hemoglobin in red blood cells, it releases toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin.[2] Amodiaquine is thought to bind to free heme, preventing its conversion to hemozoin.[2] This leads to the accumulation of toxic heme, which generates reactive oxygen species and ultimately causes parasite death.[2]

Q2: What are the key genes associated with amodiaquine resistance in Plasmodium falciparum?

The primary genes implicated in amodiaquine resistance are the P. falciparum chloroquine resistance transporter (pfcrt) and the P. falciparum multidrug resistance gene 1 (pfmdr1).[2][3][4] Mutations in these genes can alter the parasite's susceptibility to amodiaquine and its active metabolite, desethylamodiaquine (DEAQ).[1][3]

Q3: Which specific mutations in pfcrt are linked to amodiaquine resistance?

Specific haplotypes in the pfcrt gene, particularly in codons 72-76, are strongly associated with amodiaquine resistance. The SVMNT haplotype (Ser-Val-Met-Asn-Thr) is correlated with high-level resistance to DEAQ in vitro.[3][5] The CVIET haplotype, primarily associated with chloroquine resistance, is considered necessary but not sufficient on its own to confer clinical amodiaquine resistance.[3]

Q4: How do mutations in pfmdr1 contribute to amodiaquine resistance?

Mutations in pfmdr1 are considered to modulate the level of amodiaquine resistance, often in conjunction with pfcrt mutations.[1][6] The N86Y substitution has been shown to enhance resistance to amodiaquine.[1] Haplotypes such as N86Y/Y184F/D1246Y are associated with reduced susceptibility to amodiaquine.[7][8][9] The use of artesunate-amodiaquine has been found to select for the N86Y and D1246Y mutations.[1]

Troubleshooting Guides

Issue 1: Unexpected Amodiaquine Resistance in a Previously Sensitive P. falciparum Strain

If you observe a significant increase in the IC50 value for amodiaquine in your parasite culture, consider the following troubleshooting steps:

  • Confirm Drug Potency:

    • Ensure your this compound stock solution is fresh and has been stored correctly.

    • Test the drug on a known sensitive control strain (e.g., 3D7) to verify its activity.

  • Check for Contamination:

    • Verify that your culture has not been contaminated with a resistant parasite strain. Use molecular methods like PCR genotyping of polymorphic markers (e.g., msp1, msp2) to confirm the genetic identity of your parasite line.

  • Sequence Key Resistance Genes:

    • If the drug and culture are verified, the next step is to sequence the pfcrt and pfmdr1 genes to identify mutations associated with resistance.

    • For pfcrt: Pay close attention to codons 72-76 for haplotypes like SVMNT.

    • For pfmdr1: Screen for key mutations at codons N86Y, Y184F, and D1246Y.

  • Assess Gene Copy Number:

    • While more commonly associated with mefloquine resistance, amplification of the pfmdr1 gene can impact susceptibility to various quinolines.[4] Consider performing a quantitative PCR (qPCR) to assess the copy number of pfmdr1.

G start Unexpected Amodiaquine Resistance Observed drug_check Step 1: Verify Amodiaquine Potency start->drug_check culture_check Step 2: Check for Culture Contamination drug_check->culture_check Drug is potent end_sensitive Issue Resolved: Drug/Culture Issue drug_check->end_sensitive Drug degraded sequence_genes Step 3: Sequence pfcrt and pfmdr1 culture_check->sequence_genes Culture is pure culture_check->end_sensitive Contamination found copy_number Step 4: Assess pfmdr1 Copy Number sequence_genes->copy_number No known mutations end_resistant Resistance Mechanism Identified sequence_genes->end_resistant Resistance mutations detected (e.g., pfcrt-SVMNT) copy_number->end_resistant Copy number variation detected

Caption: Troubleshooting workflow for unexpected amodiaquine resistance.

Issue 2: Discrepancy Between Genotype and Phenotype

If you have identified resistance-associated mutations (e.g., pfcrt SVMNT) but your in vitro susceptibility assay (phenotype) still shows sensitivity to amodiaquine, consider these points:

  • Metabolite Activity: Amodiaquine is a prodrug that is converted to its active metabolite, desethylamodiaquine (DEAQ), in vivo. Standard in vitro assays measure the activity of the parent compound. The resistance mutations may have a more significant impact on the activity of DEAQ. Consider performing susceptibility testing with DEAQ.

  • Genetic Background: The effect of resistance mutations can be influenced by the parasite's overall genetic background. The presence of other mutations or epistatic interactions might modulate the resistance phenotype.

  • In Vitro Assay Conditions: The specific conditions of your in vitro assay (e.g., culture medium, serum concentration, hematocrit) can influence drug susceptibility results. Ensure your protocol is standardized and consistent.

Quantitative Data

Table 1: Key Molecular Markers Associated with Amodiaquine Resistance in P. falciparum

GeneMutation/HaplotypeAssociated Effect on Amodiaquine (AQ) / Desethylamodiaquine (DEAQ) SusceptibilityGeographic Prevalence (Examples)References
pfcrtSVMNT (codons 72-76)Correlates with high-level resistance to DEAQ.South America, Asia, East Africa[3],[5]
pfcrtCVIET (codons 72-76)Necessary but insufficient for clinical AQ resistance; requires pfmdr1 mutations.High prevalence in parts of Africa[3]
pfmdr1N86Y Enhances resistance to AQ.Africa, Asia[1],[7]
pfmdr1Y184F Associated with reduced susceptibility to AQ.Africa[7],[8]
pfmdr1D1246Y Selected by AQ treatment; associated with reduced susceptibility.Africa[1],[7]

Experimental Protocols

Protocol 1: In Vitro Amodiaquine Susceptibility Testing using SYBR Green I

This protocol determines the 50% inhibitory concentration (IC50) of amodiaquine against P. falciparum.

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Adjust the parasitemia to 0.5% at a 2% hematocrit.

  • Drug Plate Preparation:

    • Prepare a 2 mg/mL stock of this compound in 70% ethanol.

    • Perform serial 2-fold dilutions in complete culture medium in a 96-well plate to achieve a final concentration range (e.g., 1 nM to 1024 nM). Include drug-free wells as controls.

  • Incubation:

    • Add 100 µL of the parasite culture to each well of the drug-prepared plate.

    • Incubate the plate for 72 hours under the conditions described in step 1.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of lysis buffer containing 2X SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2X SYBR Green I).

  • Data Acquisition and Analysis:

    • Incubate the plate in the dark for 1 hour at room temperature.

    • Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

    • Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Prepare Parasite Culture (0.5% parasitemia, 2% hematocrit) drug_plate 2. Prepare Drug Dilution Plate incubate 3. Add Culture to Plate & Incubate for 72h drug_plate->incubate lyse 4. Lyse Cells & Add SYBR Green I Lysis Buffer incubate->lyse read 5. Read Fluorescence lyse->read analyze 6. Calculate IC50 Values read->analyze

Caption: Workflow for in vitro amodiaquine susceptibility testing.

Protocol 2: Genotyping of pfcrt and pfmdr1 Mutations

This protocol outlines the general steps for identifying key mutations via PCR and Sanger sequencing.

  • Genomic DNA Extraction:

    • Extract genomic DNA (gDNA) from saponin-lysed parasite pellets or from whole blood using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification:

    • Amplify the regions of pfcrt (containing codons 72-76) and pfmdr1 (containing codons 86, 184, and 1246) using specific primers.

    • Use a high-fidelity DNA polymerase.

    • Example PCR Cycling Conditions:

      • Initial denaturation: 95°C for 5 min.

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec.

        • Annealing: 55-60°C (primer-dependent) for 30 sec.

        • Extension: 72°C for 1 min/kb.

      • Final extension: 72°C for 10 min.

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to confirm the correct amplicon size.

    • Purify the PCR products using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR products and corresponding sequencing primers to a sequencing facility.

    • Ensure primers are designed to sequence both strands for high-quality data.

  • Sequence Analysis:

    • Align the obtained sequences with the reference gene sequences from a sensitive strain (e.g., 3D7) using software like BioEdit or MEGA.

    • Identify single nucleotide polymorphisms (SNPs) and translate them to determine amino acid changes at the codons of interest.

Signaling Pathways and Mechanisms

G cluster_parasite Plasmodium Digestive Vacuole Hb Hemoglobin (Hb) Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity PfCRT_wt PfCRT (Wild-type) PfCRT_mut PfCRT (Mutant) AQ_out AQ Efflux PfCRT_mut->AQ_out Transports AQ out AQ_in Amodiaquine (AQ) AQ_in->Heme Inhibits Polymerization AQ_in->PfCRT_mut

References

Technical Support Center: Overcoming Amodiaquine Dihydrochloride-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating amodiaquine dihydrochloride (AQ)-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of amodiaquine-induced hepatotoxicity?

A1: The hepatotoxicity of amodiaquine is primarily attributed to its bioactivation into a reactive quinoneimine metabolite.[1][2][3][4] This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][4][5] The reactive quinoneimine can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and an immune-mediated response, ultimately causing liver cell damage.[3][6][7][8]

Q2: Which CYP450 enzymes are responsible for amodiaquine bioactivation?

A2: Several CYP450 enzymes are involved in the bioactivation of amodiaquine and its major metabolite, N-desethylamodiaquine (DEAQ). For amodiaquine, CYP2C8, CYP2D6, CYP2J2, and CYP3A4 are the most active isoforms in forming the reactive glutathione (GSH) conjugate.[1] DEAQ bioactivation is primarily mediated by CYP2D6, with contributions from CYP2C9, CYP2C8, CYP2C19, and CYP3A4.[1] The initial metabolism of amodiaquine to DEAQ is mainly carried out by CYP2C8.[9][10]

Q3: What is the role of glutathione (GSH) in amodiaquine hepatotoxicity?

A3: Glutathione plays a crucial protective role by detoxifying the reactive quinoneimine metabolite through conjugation, forming a harmless amodiaquine-GSH adduct.[2][11] Depletion of cellular GSH stores can increase the susceptibility of hepatocytes to amodiaquine-induced toxicity.[3][8] However, some studies have shown paradoxical effects where GSH depletion did not exacerbate, and in some cases even prevented, liver injury in certain animal models, suggesting a complex interplay of factors.[6][12]

Q4: Is the hepatotoxicity solely due to direct chemical injury, or is the immune system involved?

A4: Evidence strongly suggests an immune-mediated mechanism plays a significant role in amodiaquine-induced hepatotoxicity.[6][7][12] Animal models show that liver injury is associated with the infiltration of immune cells, such as CD4+ and CD8+ T-cells and Natural Killer (NK) cells.[6][7] The covalent binding of the reactive metabolite to liver proteins can act as a hapten, triggering an immune response.[10] Co-treatment with immunosuppressants like cyclosporine has been shown to prevent the liver injury, further supporting an immune mechanism.[6][12]

Q5: What are some potential therapeutic interventions to mitigate amodiaquine hepatotoxicity in experimental models?

A5: Several interventions have shown promise in experimental settings. Antioxidants like N-acetylcysteine (NAC) and taurine can protect hepatocytes by replenishing glutathione stores and scavenging reactive oxygen species (ROS).[3][13] NAC, in particular, has demonstrated protective effects even in glutathione-depleted cells.[3] Additionally, modulating the immune response, for instance with cyclosporine, can prevent immune-mediated liver damage.[6][12]

Troubleshooting Guides

Problem 1: Inconsistent or no observable hepatotoxicity in an in vitro hepatocyte model.
Possible Cause Troubleshooting Step
Low Metabolic Activity of Hepatocytes: Primary hepatocytes can lose their metabolic capacity over time in culture.Use freshly isolated hepatocytes or a cell line with stable and known CYP450 activity. Consider using 3D cell culture models which can maintain hepatic phenotype for longer periods.[14][15]
Insufficient Amodiaquine Concentration: The concentration used may be below the toxic threshold for your specific cell model.Perform a dose-response study to determine the LC50 of amodiaquine in your hepatocyte model. The LC50 in isolated rat hepatocytes has been reported to be around 1mM.[8]
High Cellular Glutathione Levels: Healthy hepatocytes have robust glutathione stores that can detoxify the reactive metabolite.To sensitize the cells, consider co-treatment with a glutathione-depleting agent like buthionine sulfoximine (BSO).[16]
Inappropriate Incubation Time: The duration of exposure may be too short to induce significant toxicity.Conduct a time-course experiment to observe the onset and progression of cytotoxicity.
Problem 2: Difficulty in establishing a reproducible in vivo animal model of amodiaquine hepatotoxicity.
Possible Cause Troubleshooting Step
Animal Species and Strain Differences: Metabolic and immune responses to amodiaquine can vary significantly between species and strains.The C57BL/6 mouse strain has been successfully used to develop a model of delayed-onset, immune-mediated liver injury.[7] Brown Norway (BN) rats have also been used.[6][12]
Inappropriate Dosing Regimen: A single high dose may not replicate the idiosyncratic nature of the toxicity seen in humans.Consider a sub-chronic dosing regimen with lower doses of amodiaquine administered over several weeks to mimic clinical scenarios.[7][12]
Strong Immune Tolerance: Healthy animals may develop immune tolerance to the drug, leading to resolution of the injury despite continued treatment.[6][7][12]To model more severe, non-resolving injury, consider using mice with impaired immune tolerance, such as PD-1 knockout mice, potentially in combination with anti-CTLA-4 antibodies.[17][18]
Lack of an Inflammatory Co-stimulus: The toxicity in humans is often associated with an inflammatory response.An experimental model mimicking inflammation, for example by using a non-toxic H2O2 generating system and peroxidase with hepatocytes, can significantly lower the toxic threshold of amodiaquine.[8]

Data Presentation

Table 1: In Vitro Bioactivation Kinetics of Amodiaquine and N-desethylamodiaquine in Human Liver Microsomes
Substrate Km (μmol/L) Vmax (pmol/min/mg) CLint (μL/min/mg)
Amodiaquine11.5 ± 2.059.2 ± 3.25.15
N-desethylamodiaquine6.1 ± 1.35.5 ± 0.40.90
Data synthesized from[5]
Table 2: Key Biomarkers of Amodiaquine-Induced Hepatotoxicity in Experimental Models
Biomarker Experimental Model Observation Potential Interventions
Alanine Aminotransferase (ALT) C57BL/6 MiceDelayed onset elevation, which resolves with continued treatment.[7]Co-treatment with cyclosporine prevents ALT increase.[6][12]
Reactive Oxygen Species (ROS) Isolated Rat HepatocytesSignificant increase in ROS formation.[3]Pre-treatment with N-acetylcysteine (NAC) or taurine reduces ROS levels.[3]
Protein Carbonylation Isolated Rat HepatocytesIncreased levels of carbonylated proteins.[3]Administration of NAC or taurine reduces protein carbonylation.[3]
Mitochondrial Membrane Potential Isolated Rat HepatocytesReduction in mitochondrial membrane potential.[3][8]NAC and taurine can mitigate mitochondrial injury.[3]
Covalent Binding C57BL/6 Mice LiverMaximal covalent binding by day 3, preceding ALT elevation.[7]Ketoconazole (P450 inhibitor) reduces irreversible binding to liver proteins.[4]

Experimental Protocols

Methodology 1: Assessment of Amodiaquine-Induced Cytotoxicity in Isolated Hepatocytes
  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.[3][13]

  • Cell Culture: Plate the isolated hepatocytes in appropriate culture plates and allow them to attach.

  • Treatment: Treat the cells with varying concentrations of this compound. For some experiments, pre-treat with agents like taurine, N-acetylcysteine, or a glutathione-depleting agent.[3]

  • Cytotoxicity Assay: After the desired incubation period (e.g., 2 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) leakage into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LC50 value.

Methodology 2: Measurement of Reactive Oxygen Species (ROS) Formation
  • Cell Preparation: Use isolated hepatocytes cultured in appropriate plates.

  • Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Expose the cells to amodiaquine, with or without protective agents.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Data Analysis: Compare the fluorescence levels of treated cells to those of untreated controls.

Methodology 3: Evaluation of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Preparation: Culture isolated hepatocytes as previously described.

  • Fluorescent Probe Loading: Incubate the cells with a cationic fluorescent dye that accumulates in the mitochondria based on the membrane potential, such as Rhodamine 123.[3]

  • Treatment: Treat the cells with amodiaquine.

  • Fluorescence Measurement: Measure the fluorescence of the cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Analysis: Quantify the change in fluorescence in treated cells compared to control cells.

Visualizations

Amodiaquine_Bioactivation_Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Consequences Amodiaquine Amodiaquine DEAQ N-desethylamodiaquine (Major Metabolite) Amodiaquine->DEAQ CYP2C8 AQ_QI Amodiaquine Quinoneimine (Reactive) Amodiaquine->AQ_QI CYP2C8, CYP2D6, CYP3A4, CYP2J2 DEAQ_QI DEAQ Quinoneimine (Reactive) DEAQ->DEAQ_QI CYP2D6, CYP2C9, CYP2C8, CYP3A4 Covalent_Binding Covalent Binding to Proteins AQ_QI->Covalent_Binding GSH_Adduct Glutathione Conjugate (Detoxified) AQ_QI->GSH_Adduct GSH (GSTs) DEAQ_QI->Covalent_Binding DEAQ_QI->GSH_Adduct GSH (GSTs) Toxicity Hepatotoxicity Covalent_Binding->Toxicity

Caption: Bioactivation and detoxification pathway of amodiaquine.

Immune_Response_Workflow cluster_exp Experimental Model cluster_immune Immune-Mediated Injury AQ_Admin Amodiaquine Administration Hepatocyte Hepatocyte AQ_Admin->Hepatocyte Reactive_Metabolite Reactive Metabolite Forms Hapten Hepatocyte->Reactive_Metabolite NK_Cell_Activation NK Cell Activation Hepatocyte->NK_Cell_Activation Stress Signals APC Antigen Presenting Cell (APC) Reactive_Metabolite->APC T_Cell_Activation T-Cell Activation (CD4+, CD8+) APC->T_Cell_Activation Cytokine_Release Cytokine Release (IL-2, IL-12, etc.) T_Cell_Activation->Cytokine_Release Liver_Injury Hepatocyte Apoptosis & Necrosis T_Cell_Activation->Liver_Injury NK_Cell_Activation->Liver_Injury Cytokine_Release->Liver_Injury

Caption: Workflow of the immune response in amodiaquine hepatotoxicity.

Troubleshooting_Logic Start Experiment Shows No Hepatotoxicity Model_Type In Vitro or In Vivo? Start->Model_Type In_Vitro_Checks Check: 1. Hepatocyte Viability/Metabolism 2. AQ Concentration (Dose-Response) 3. Incubation Time Model_Type->In_Vitro_Checks In Vitro In_Vivo_Checks Check: 1. Animal Strain (e.g., C57BL/6) 2. Dosing Regimen (Sub-chronic) 3. Immune Status of Model Model_Type->In_Vivo_Checks In Vivo Sensitize_In_Vitro Consider Sensitizing: - GSH Depletion (BSO) In_Vitro_Checks->Sensitize_In_Vitro Sensitize_In_Vivo Consider Sensitizing: - Immune Checkpoint Inhibition (e.g., PD-1 KO, anti-CTLA4) In_Vivo_Checks->Sensitize_In_Vivo Re_evaluate Re-evaluate Experiment Sensitize_In_Vitro->Re_evaluate Sensitize_In_Vivo->Re_evaluate

Caption: Logical workflow for troubleshooting hepatotoxicity experiments.

References

Technical Support Center: Amodiaquine Dihydrochloride Pediatric Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing amodiaquine dihydrochloride dosage for pediatric use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing pediatric formulations of this compound?

A1: The main challenges include:

  • Dosing Accuracy: Both age-based and weight-based dosing strategies can lead to overdosing or underdosing in some children, particularly in specific age or weight brackets.[1][2][3][4] Overdosing is a concern as it is linked to an increased incidence of adverse events.[1][2][3][4]

  • Tolerability: The amodiaquine component in antimalarial combinations can be poorly tolerated, leading to adverse events such as vomiting and fever, which can impact patient compliance.[1][3][5][6]

  • Stability: this compound can be incompatible with other active pharmaceutical ingredients (APIs), such as artesunate, in fixed-dose combinations. This incompatibility, often exacerbated by humidity, can lead to the degradation of the co-administered drug.[7][8]

  • Palatability: As with many pediatric medicines, the bitter taste of amodiaquine can be a significant hurdle to overcome to ensure adherence to treatment.[9][10]

  • Excipient Safety: The selection of excipients must be carefully considered for pediatric use, as some preservatives and other additives can have adverse effects in children.[10][11]

Q2: What is the recommended therapeutic dosage range for amodiaquine in children?

A2: The generally recommended therapeutic dose for a course of amodiaquine is 30 mg of amodiaquine base per kg of body weight, administered over three days, which equates to 10 mg/kg/day.[12] The therapeutic range is often cited as 7.5 to 15 mg/kg/day.[3][13]

Q3: What are the known adverse effects of amodiaquine in children, and how are they related to dosage?

A3: Common mild adverse events in children include vomiting, fever, nausea, and fatigue.[1][6] Studies have shown a direct correlation between increasing amodiaquine dosage and the increased odds of vomiting and fever.[1][2][3][4][14]

Troubleshooting Guides

Issue 1: High Incidence of Vomiting and Fever in a Clinical Study

Possible Cause: The dosage of amodiaquine may be too high for a subset of the pediatric population in your study. Research indicates that the odds of vomiting and fever increase with higher doses of amodiaquine.[1][2][3][4][14]

Troubleshooting Steps:

  • Analyze Dosing Strategy: Review your current dosing strategy (age-based vs. weight-based) to identify if specific groups of children are receiving doses exceeding the recommended upper limit of 15 mg/kg/day.[2]

  • Pharmacokinetic (PK) Sub-study: Conduct a PK analysis on a subset of the study population to determine the plasma concentrations of amodiaquine and its active metabolite, desethylamodiaquine (DeAq). This will help to identify if high drug exposure correlates with the observed adverse events.

  • Dose Adjustment: Consider refining the dosing regimen. Simple modifications to age or weight-based schedules can significantly improve dosing accuracy and, consequently, the tolerability of the medication.[1][2][4]

Issue 2: Degradation of Artesunate in a Fixed-Dose Combination with this compound

Possible Cause: The chemical incompatibility between artesunate and amodiaquine hydrochloride, particularly in the presence of moisture, is a likely cause. The water of crystallization from amodiaquine may accelerate the degradation of artesunate.[7]

Troubleshooting Steps:

  • Humidity Control: Ensure stringent control of humidity during manufacturing and storage. The stability of artesunate is markedly affected by relative humidity.[7][8]

  • Formulation Strategy: Consider a formulation that minimizes direct contact between the two APIs. A stable pediatric preparation can be achieved by blending pre-formulated granules of the individual components rather than creating a combined granule with an intimate mixture of the two drugs.[7]

  • Packaging: Utilize packaging materials that provide a high barrier against moisture to protect the formulation from environmental humidity.[7][8]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine in Pediatric Patients

ParameterAge GroupValueReference
Amodiaquine AUC₀₋∞ (ng h/mL)Infants4201 (median)[15][16]
1–5 years1994 (median)[15][16]
Older children & adults875 (median)[15][16]
Desethylamodiaquine Elimination Half-life6 months–5 years9 days (median)[13]
Desethylamodiaquine AUC₀₋∞ (ng·h/ml)5-13 years15,070 (mean)[17]

Table 2: Impact of Dosing Strategy on Amodiaquine Dosing Accuracy in Children

Study SiteDosing StrategyPercentage UnderdosedPercentage Overdosed (>15 mg/kg/day)Reference
Keur SoceAge-based (<2 years: 100 mg; ≥2 years: 200 mg)1.6%33%[2]
NiakharWeight-based (<12 kg: 150 mg; ≥12 kg: 250 mg)0%73.5%[2]

Experimental Protocols

Protocol 1: Determination of Amodiaquine and Desethylamodiaquine in Plasma by HPLC-UV

This protocol is a generalized representation based on methodologies described in the literature.[7][8]

1. Sample Preparation:

  • To 200 µL of plasma, add an internal standard.
  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
  • Vortex the mixture and then centrifuge to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate: Typically 1.0-1.5 mL/min.
  • UV Detection: Set the detector to a wavelength appropriate for amodiaquine and its metabolite (e.g., 224 nm).[18]
  • Quantification: Create a standard curve using known concentrations of amodiaquine and desethylamodiaquine to quantify the concentrations in the unknown samples.

Protocol 2: Stability Testing of a Fixed-Dose Combination Formulation

This protocol is a generalized approach for assessing the stability of a combination product.[7][8]

1. Formulation Preparation:

  • Prepare formulations as described in your development plan (e.g., combined granules vs. blended individual granules).

2. Storage Conditions:

  • Store samples under various ICH-recommended stability conditions, including:
  • Refrigerated: 5°C ± 3°C
  • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Stressed: 50°C / 75% RH[7][8]

3. Time Points:

  • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

4. Analytical Testing:

  • At each time point, analyze the samples for the content of each active ingredient using a validated stability-indicating method, such as HPLC-UV.
  • Assess physical characteristics such as appearance, color, and dissolution.

5. Data Analysis:

  • Determine the degradation rate of each active ingredient under the different storage conditions.
  • Identify any trends in degradation that may be related to the formulation or storage conditions.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_analysis Analytical & Stability cluster_clinical Clinical Evaluation formulation_strategy Formulation Strategy (e.g., Blended Granules) analytical_method Analytical Method Development (HPLC-UV) formulation_strategy->analytical_method Characterize excipient_selection Excipient Selection (Pediatric Safe) excipient_selection->formulation_strategy stability_testing Stability Testing (ICH Conditions) analytical_method->stability_testing Validate & Use pk_pd_study Pharmacokinetic/ Pharmacodynamic Study stability_testing->pk_pd_study Supply Clinical Trial Material tolerability_assessment Tolerability Assessment (Adverse Events) pk_pd_study->tolerability_assessment Correlate Exposure with Safety tolerability_assessment->formulation_strategy Optimize Dose & Formulation

Caption: Workflow for Pediatric Amodiaquine Formulation Development.

troubleshooting_workflow start High Incidence of Adverse Events Observed check_dose Is Dosage within 7.5-15 mg/kg/day? start->check_dose high_dose Dosage Exceeds Recommended Range check_dose->high_dose No dose_in_range Dosage within Recommended Range check_dose->dose_in_range Yes review_strategy Review Dosing Strategy (Age vs. Weight Bands) high_dose->review_strategy conduct_pk Conduct PK Sub-study dose_in_range->conduct_pk optimize_dose Optimize Dosing Regimen review_strategy->optimize_dose correlate_exposure Correlate Drug Exposure with Adverse Events conduct_pk->correlate_exposure correlate_exposure->optimize_dose

References

Technical Support Center: CYP2C8 Genetic Variants in Amodiaquine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP2C8 genetic variants on the metabolism and toxicity of the antimalarial drug amodiaquine.

Frequently Asked Questions (FAQs)

Q1: What is the role of CYP2C8 in amodiaquine metabolism?

Amodiaquine (AQ) is primarily metabolized in the liver to its active metabolite, N-desethylamodiaquine (DEAQ), by the cytochrome P450 enzyme CYP2C8.[1][2][3] This metabolic conversion is a critical step in the drug's mechanism of action and its eventual clearance from the body. DEAQ itself possesses potent antimalarial activity.[4] Beyond the main pathway to DEAQ, amodiaquine can also be bioactivated to a reactive quinoneimine metabolite, which is implicated in the drug's toxicity.[2][5]

Q2: Which genetic variants of CYP2C8 are most relevant to amodiaquine metabolism?

The most studied and clinically significant variants are CYP2C82 and CYP2C83.[6][7][8] These variants are single nucleotide polymorphisms (SNPs) that result in amino acid changes in the enzyme, leading to altered metabolic activity.

  • CYP2C8*2 (rs11572103): This variant is more common in individuals of African descent.[8]

  • CYP2C8*3 (rs10509681 and rs11572080): This variant is more prevalent in Caucasian populations.[9]

Q3: How do the CYP2C82 and CYP2C83 variants affect amodiaquine metabolism?

Both CYP2C82 and CYP2C83 are associated with decreased enzymatic activity, leading to impaired metabolism of amodiaquine.[6][7] In vitro studies have shown that the CYP2C82 variant has a threefold higher Michaelis-Menten constant (Km) and a sixfold lower intrinsic clearance for amodiaquine compared to the wild-type enzyme (CYP2C81).[1] The CYP2C8*3 variant exhibits a markedly decreased metabolic activity as well.[1] This reduced metabolism can lead to higher plasma concentrations of the parent drug, amodiaquine, and lower concentrations of the active metabolite, DEAQ.

Q4: What are the clinical implications of carrying CYP2C82 or CYP2C83 alleles for patients treated with amodiaquine?

Individuals carrying the CYP2C82 or CYP2C83 alleles are at an increased risk of experiencing adverse drug reactions to amodiaquine.[6][7] Studies have shown a significantly higher incidence of non-serious adverse events in carriers of these variants compared to individuals with the wild-type CYP2C81/1 genotype.[6][7] The incidence of adverse events in carriers of CYP2C82 or CYP2C83 has been reported to be around 44.9%, compared to 28.1% in wild-type individuals.[6] While a direct link to reduced treatment efficacy has not been consistently demonstrated, the altered pharmacokinetic profile and increased risk of toxicity are of clinical concern.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of CYP2C8 variants on amodiaquine metabolism and clinical outcomes.

Table 1: In Vitro Kinetic Parameters of Amodiaquine Metabolism by CYP2C8 Variants

CYP2C8 VariantChange in Km (vs. Wild-Type)Change in Intrinsic Clearance (vs. Wild-Type)Reference
CYP2C823-fold higher6-fold lower[1]
CYP2C83Markedly decreased activityNot specified[1]

Km (Michaelis-Menten constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. A higher Km indicates lower affinity of the enzyme for the substrate. Intrinsic clearance is a measure of the metabolic clearing capacity of the liver for a drug.

Table 2: Incidence of Adverse Events Associated with Amodiaquine Treatment by CYP2C8 Genotype

CYP2C8 GenotypeIncidence of Adverse EventsConfidence Interval (95%)p-valueReference
CYP2C81/1 (Wild-Type)28.1%21.9–35.0%-[6]
Carriers of CYP2C82 or CYP2C8344.9%36.1–54.0%0.003[6]

Experimental Protocols

Protocol 1: CYP2C8 Genotyping by PCR-RFLP

This protocol describes the genotyping of CYP2C82 (rs11572103) and CYP2C83 (rs10509681) using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.

2. PCR Amplification:

  • For CYP2C8*2:

    • Forward Primer: 5'-TTA GAG GTT CAC AGG AAT GAA G -3'

    • Reverse Primer: 5'-GCA CTT GAT TTT CCT CCA TTT -3'

    • PCR Reaction Mix (25 µL):

      • 12.5 µL 2x PCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL Genomic DNA (50-100 ng)

      • 8.5 µL Nuclease-free water

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 min

      • 35 cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing: 58°C for 30 sec

        • Extension: 72°C for 45 sec

      • Final Extension: 72°C for 7 min

  • For CYP2C8*3:

    • Forward Primer: 5'-GAA TGA TTT CCT GAC TGT GAT G -3'

    • Reverse Primer: 5'-TGC AAG TGA TCC TGT GAC TCT -3'

    • PCR Reaction Mix and Cycling Conditions: Same as for CYP2C8*2.

3. Restriction Digestion:

  • For CYP2C8*2:

    • Digest the PCR product with the restriction enzyme SfcI.

    • Digestion Reaction (20 µL):

      • 10 µL PCR Product

      • 2 µL 10x Restriction Buffer

      • 0.5 µL SfcI (10 U/µL)

      • 7.5 µL Nuclease-free water

    • Incubate at 37°C for 4 hours.

    • Expected Fragments:

      • Wild-type (*1): One uncut fragment.

      • Heterozygous (1/2): Three fragments.

      • Homozygous (2/2): Two fragments.

  • For CYP2C8*3:

    • Digest the PCR product with the restriction enzyme KpnI.

    • Digestion Reaction: Same as for CYP2C8*2, but using KpnI.

    • Expected Fragments:

      • Wild-type (*1): Two fragments.

      • Heterozygous (1/3): Three fragments.

      • Homozygous (3/3): One larger fragment.

4. Gel Electrophoresis:

  • Analyze the digested products on a 2-3% agarose gel stained with a suitable DNA dye.

  • Visualize the DNA fragments under UV light to determine the genotype.

Protocol 2: In Vitro Amodiaquine Metabolism Assay using Human Liver Microsomes

This protocol outlines the procedure for assessing the N-deethylation of amodiaquine to DEAQ using human liver microsomes (HLMs).

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Amodiaquine hydrochloride

  • N-desethylamodiaquine (analytical standard)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • HPLC system with UV or MS detector

2. Incubation Procedure:

  • Prepare a reaction mixture containing:

    • HLMs (final concentration 0.2-0.5 mg/mL)

    • Amodiaquine (at various concentrations, e.g., 1-100 µM, to determine kinetic parameters)

    • Potassium phosphate buffer

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of product formation).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Processing:

  • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate with 0.1% formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 342 nm or mass spectrometry for higher sensitivity and specificity.

  • Quantify the amount of DEAQ produced by comparing the peak area to a standard curve of known DEAQ concentrations.

5. Data Analysis:

  • Calculate the rate of DEAQ formation (pmol/min/mg protein).

  • If multiple substrate concentrations were used, determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Troubleshooting Guides

Troubleshooting CYP2C8 Genotyping PCR-RFLP
IssuePossible Cause(s)Recommended Solution(s)
No PCR product - Poor DNA quality or quantity- PCR inhibitors- Incorrect annealing temperature- Primer degradation- Quantify and check the purity of your DNA (A260/280 ratio).- Use a DNA purification kit that removes inhibitors.- Optimize the annealing temperature using a gradient PCR.- Order new primers.
Non-specific PCR bands - Annealing temperature is too low- High primer concentration- Contamination- Increase the annealing temperature in 2°C increments.- Reduce the primer concentration in the PCR mix.- Use filter tips and a dedicated PCR workstation to avoid contamination.
Incomplete or no digestion - Inactive restriction enzyme- Incorrect buffer or incubation conditions- SNP is not present- Use a new aliquot of the enzyme.- Ensure you are using the correct buffer and incubation temperature/time as per the manufacturer's protocol.- Sequence a few samples to confirm the presence of the SNP in your population.
Faint bands on the gel - Low PCR yield- Insufficient amount of digested product loaded- Increase the number of PCR cycles or the amount of template DNA.- Load a larger volume of the digested product onto the gel.
Troubleshooting In Vitro Amodiaquine Metabolism Assay
IssuePossible Cause(s)Recommended Solution(s)
No or low DEAQ formation - Inactive HLMs- Inactive NADPH regenerating system- Incorrect incubation conditions- Use a new batch of HLMs and handle them on ice.- Prepare the NADPH regenerating system fresh.- Verify the incubation temperature and pH of the buffer.
High variability between replicates - Pipetting errors- Inconsistent incubation times- Use calibrated pipettes and be precise with all additions.- Ensure all reactions are started and stopped at the same time.
Poor peak shape in HPLC - Column degradation- Inappropriate mobile phase- Sample overload- Use a guard column and replace the analytical column if necessary.- Ensure the mobile phase is properly mixed and degassed.- Dilute the sample before injection.
Matrix effects in LC-MS - Interference from microsomal components- Optimize the sample preparation method (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard for amodiaquine and DEAQ.

Visualizations

Amodiaquine_Metabolism Amodiaquine Amodiaquine (AQ) DEAQ N-desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 Quinoneimine Quinoneimine (Reactive Metabolite) Amodiaquine->Quinoneimine CYP2C8, other CYPs Toxicity Toxicity (Hepatotoxicity, Agranulocytosis) Quinoneimine->Toxicity

Caption: Metabolic pathway of amodiaquine.

Experimental_Workflow cluster_genotyping Genotyping cluster_metabolism In Vitro Metabolism cluster_analysis Data Analysis DNA_Extraction 1. DNA Extraction (from patient samples) PCR 2. PCR Amplification (CYP2C8*2 & *3 regions) DNA_Extraction->PCR RFLP 3. RFLP Digestion PCR->RFLP Gel 4. Gel Electrophoresis & Genotype Calling RFLP->Gel Correlation 8. Correlate Genotype with Metabolism Data Gel->Correlation Incubation 5. Incubation of Amodiaquine with Human Liver Microsomes HPLC 6. HPLC/LC-MS Analysis (Quantification of DEAQ) Incubation->HPLC Kinetics 7. Kinetic Parameter Determination (Km, Vmax) HPLC->Kinetics Kinetics->Correlation Conclusion 9. Conclusion on Variant Effect Correlation->Conclusion

Caption: Experimental workflow for studying CYP2C8 variants.

Troubleshooting_Logic node_action node_action node_cause node_cause start Unexpected PCR Result no_bands No Bands? start->no_bands check_dna Check DNA Quality & Quantity no_bands->check_dna Yes non_specific Non-specific Bands? no_bands->non_specific No check_reagents Check PCR Reagents (Primers, Master Mix) check_dna->check_reagents optimize_pcr Optimize PCR Conditions (Annealing Temp, Cycles) check_reagents->optimize_pcr increase_annealing Increase Annealing Temperature non_specific->increase_annealing Yes incorrect_size Incorrect Band Size? non_specific->incorrect_size No check_contamination Check for Contamination increase_annealing->check_contamination verify_primers Verify Primer Sequences & Expected Product Size incorrect_size->verify_primers Yes

Caption: Troubleshooting logic for PCR-based genotyping.

References

Improving yield and purity in amodiaquine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of amodiaquine dihydrochloride. The information is designed to help improve reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound dihydrate?

A1: The synthesis of this compound dihydrate is typically achieved through a multi-step process. A common route involves a Mannich reaction with 4-acetamidophenol, diethylamine, and paraformaldehyde to form the key intermediate, 4-acetamido-2-(diethylaminomethyl)phenol. This intermediate then undergoes hydrolysis of the amide group, followed by a substitution reaction with 4,7-dichloroquinoline (4,7-DCQ). The final step involves recrystallization and rehydration to obtain this compound dihydrate.[1][2]

Q2: What are the critical intermediates in this synthesis?

A2: The two primary critical intermediates are 4-acetamido-2-(diethylaminomethyl)phenol (the Mannich base) and 4,7-dichloroquinoline (4,7-DCQ).[1] The yield and purity of these intermediates significantly impact the overall success of the amodiaquine synthesis.

Q3: What are some common causes of low yield in amodiaquine synthesis?

A3: Low yields can stem from several factors, including suboptimal reaction conditions, formation of impurities, and losses during purification.[1] Specific issues include incomplete hydrolysis of the Mannich base, side reactions such as the formation of double-Mannich products, and the use of inappropriate solvents that can decrease yield.[1][3] For instance, using OH-containing solvents like ethanol or methanol during certain steps has been shown to drastically reduce yield.[1]

Q4: How can the purity of this compound be improved?

A4: Purity can be enhanced through careful control of reaction conditions to minimize impurity formation and by employing effective purification techniques.[4] Recrystallization from ethanol followed by rehydration by refluxing in water and precipitating under cool conditions has proven effective, yielding a product with USP quality.[1] It is also crucial to ensure the purity of the 4,7-dichloroquinoline intermediate, as impurities like the 4,5-dichloroquinoline isomer can be carried through to the final product.[1][2]

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction.[1] For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[3][4][5] Other techniques such as FT-IR spectroscopy, NMR spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are also used for structural confirmation and analysis of intermediates and the final product.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Mannich Reaction Step
Symptom Possible Cause Suggested Solution
Low conversion of 4-acetamidophenolInappropriate solvent or temperature.Attempt the reaction in ethanol at 64°C. Stirring the reaction for 3 hours at this temperature has been shown to be effective.[3]
Formation of multiple products (observed by TLC/HPLC)Side reactions, such as the double-Mannich reaction, may be occurring.Carefully control the stoichiometry of the reactants (4-acetamidophenol, diethylamine, and paraformaldehyde). Ensure gradual addition of reagents to maintain temperature and minimize side reactions.
Issue 2: Low Yield in the Substitution Reaction with 4,7-DCQ
Symptom Possible Cause Suggested Solution
Low yield of amodiaquine baseSuboptimal solvent and reaction time.Refluxing the Mannich base in a mixture of HCl/H2O/isopropanol for 3-5 hours before substitution with 4,7-DCQ has shown improved yields (around 58%) compared to ethanol (10%).[6] A one-pot synthesis where the reaction is heated to 50°C for four hours after the addition of formaldehyde and diethylamine has also been reported to achieve high yields.[5]
Incomplete reactionInsufficient reaction time or temperature.Ensure the reaction mixture is heated appropriately (e.g., 110°C for the initial reaction of 4-aminophenol and 4,7-dichloroquinoline) and for a sufficient duration.[5] Monitor the reaction progress using TLC.
Issue 3: Final Product Fails Purity Specifications
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final productIncomplete reaction or inefficient purification.Optimize reaction time and temperature to ensure complete conversion. For purification, recrystallization from ethanol followed by rehydration in water is an effective method.[1]
Presence of unknown impuritiesFormation of process-related impurities, such as dimers or isomers.[7]Ensure the purity of the 4,7-DCQ intermediate. Fractional precipitation or slurry washes can be employed to remove isomers.[1] If unknown impurities persist, isolation and characterization (e.g., using LC-MS and NMR) may be necessary to identify their source and develop a strategy for removal.[7]
Incorrect water contentImproper drying or hydration process.After recrystallization, ensure the product is thoroughly dried. The rehydration step, involving refluxing in water followed by cooling, is crucial for obtaining the dihydrate form.[1] The water content can be verified using Karl Fischer titration.[8]

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound Dihydrate

EntrySolventYield (%)Reference
1Ethanol10[6]
2Isopropanol58[6]
3No organic solvent53[6]

Table 2: Recrystallization of Crude 4,7-Dichloroquinoline

EntrySolventYield (%)Reference
1Hexane65[4]
2Heptane67[4]
3EtOH56[4]
4EtOH/H₂O75[4]
5MeOH60[4]
6MeOH/H₂O73[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Mannich Base)

  • To a suitable reaction vessel, add 4-acetamidophenol.

  • Add diethylamine and paraformaldehyde.

  • Use ethanol as the solvent.

  • Stir the reaction mixture at 64°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with isolation and purification of the Mannich base. A yield of 92% has been reported for this step.[1]

Protocol 2: Synthesis of this compound Dihydrate from Mannich Base

  • Reflux the Mannich base in a mixture of HCl, water, and isopropanol for 3-5 hours to facilitate hydrolysis.

  • Add 4,7-dichloroquinoline to the reaction mixture.

  • Continue to reflux the mixture to allow for the substitution reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to precipitate the crude this compound.

  • Filter the crude product and wash with a suitable solvent.

  • Recrystallize the crude product from ethanol.

  • Rehydrate the purified product by refluxing in water, followed by cooling to precipitate the this compound dihydrate. A yield of 90% with USP quality has been achieved with this method.[1]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_products Intermediates & Final Product A 4-Acetamidophenol S1 Mannich Reaction A->S1 B Diethylamine B->S1 C Paraformaldehyde C->S1 D 4,7-Dichloroquinoline S3 Substitution D->S3 I1 Mannich Base (Intermediate) S1->I1 S2 Hydrolysis S2->S3 S4 Purification & Rehydration S3->S4 FP Amodiaquine Dihydrochloride Dihydrate S4->FP I1->S2

Caption: Overall workflow for this compound synthesis.

TroubleshootingPurity PurityIssue Final Product Fails Purity Specifications Cause1 Incomplete Reaction PurityIssue->Cause1 Cause2 Process-Related Impurities PurityIssue->Cause2 Cause3 Incorrect Water Content PurityIssue->Cause3 Solution1 Optimize Reaction Time & Temperature Cause1->Solution1 Solution2 Effective Purification (e.g., Recrystallization) Cause1->Solution2 Solution3 Purify Intermediates (e.g., 4,7-DCQ) Cause2->Solution3 Solution4 Isolate & Characterize Unknown Impurities Cause2->Solution4 Solution5 Controlled Rehydration & Drying Cause3->Solution5 Solution6 Verify with Karl Fischer Cause3->Solution6

References

Amodiaquine dihydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amodiaquine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: I prepared a stock solution of this compound in water, and it turned cloudy or formed a precipitate over time. What is happening?

A: This is likely due to pH-dependent solubility. This compound is highly soluble in acidic conditions but has significantly lower solubility in neutral to alkaline media (pH 6.8 and above).[1] If your water is not sufficiently acidic, the compound can convert to its free base form, which is less soluble and precipitates out of solution.[1]

  • Immediate Action: Check the pH of your solution. To redissolve the precipitate, you can try acidifying the solution by adding a small amount of dilute acid (e.g., 0.1 N HCl).

  • Preventative Measure: For future preparations, use a buffered aqueous solution with a pH below 6.0 or use HPLC-grade water acidified slightly with an appropriate acid like hydrochloric acid or formic acid.

Q2: My analytical results show a decrease in the concentration of amodiaquine in my aqueous solution, even when stored in the dark. What could be the cause?

A: this compound is susceptible to hydrolysis in aqueous solutions across a wide pH range, including acidic, neutral, and alkaline conditions.[2][3] This chemical degradation will lead to a loss of the parent compound and the formation of degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating method, such as the HPLC protocol detailed below, to separate and identify potential degradation products.

    • Review Storage Conditions: While you've excluded light, temperature is also a factor. Degradation is accelerated at higher temperatures.[4] Ensure solutions are stored at recommended temperatures (e.g., refrigerated at 2-8°C or frozen).

    • Evaluate pH: The rate of hydrolysis can be pH-dependent. Determine the pH of your solution and consider if a different buffer system could improve stability for your experimental timeframe.

Q3: I am seeing new, unexpected peaks in the chromatogram of my amodiaquine sample. How do I know if these are degradation products?

A: The appearance of new peaks is a strong indicator of degradation. Amodiaquine is known to form multiple degradation products, especially under stress conditions.[2]

  • Identification Strategy:

    • Perform a Forced Degradation Study: Intentionally stress the amodiaquine solution under various conditions (acidic, alkaline, oxidative, photolytic, thermal) as described in the "Experimental Protocols" section below. This will help you generate and identify the degradation products.

    • Compare Chromatograms: Compare the chromatograms of your experimental sample with those from the forced degradation study. Matching retention times can provide preliminary identification of the degradation pathway affecting your sample.

    • Use Mass Spectrometry (LC-MS): For definitive characterization of the unknown peaks, analysis by LC-MS is the standard approach to determine their mass and fragmentation patterns.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A: The main factors are pH, light, and temperature.

  • pH: Amodiaquine undergoes extensive hydrolysis in acidic, alkaline, and neutral aqueous solutions.[2] Its solubility is also highly dependent on pH.[1]

  • Light: The compound is sensitive to light. Photolytic degradation can occur upon exposure to UV or ambient light.[2][6] Solutions should be protected from light by using amber vials or covering containers with aluminum foil.

  • Temperature: Higher temperatures accelerate the rate of degradation.[4] While some studies find it relatively stable to dry heat, solutions can degrade when heated.[2][4][7]

Q2: How should I prepare and store an aqueous stock solution of this compound to maximize its stability?

A: To maximize stability:

  • Solvent: Prepare the solution in a slightly acidic buffer (e.g., pH 4-5) or in water acidified with a small amount of acid (e.g., 1% HCl).[8]

  • Protection: Always store the solution in a tightly sealed, light-protected container (e.g., amber glass vial).

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[9] For long-term storage, aliquoting and freezing at -20°C or -80°C is best.[9] Studies on amodiaquine in plasma have shown it to be stable for at least 35 days at these temperatures.[9][10]

Q3: What are the known degradation pathways for amodiaquine?

A: The primary degradation pathway is hydrolysis, which can cleave the molecule at different points.[2] One significant hydrolytic pathway involves the displacement of the amine group, while another involves cleavage of the C-N bond connecting the quinoline and phenol rings.[3][5] Additionally, the 4-aminophenol part of the molecule can be oxidized to form a reactive quinone imine intermediate.[11]

Q4: I am co-formulating amodiaquine with artesunate and observing rapid degradation. Why is this happening?

A: Amodiaquine and artesunate have a known chemical incompatibility.[12][13] The degradation of artesunate is often accelerated in the presence of amodiaquine, a process that is highly dependent on the presence of moisture.[12] This is a significant challenge in developing fixed-dose combination tablets. The most successful solution in the pharmaceutical industry has been to create bilayer tablets that physically separate the two active ingredients.[8][12]

Data Presentation

Table 1: Stability of this compound Under Forced Degradation Conditions
Stress ConditionConditionsPercent Amodiaquine RemainingReference
Acid Hydrolysis 1 N HCl, Refluxed at 70°C for 4 hours94.3%[4]
Alkaline Hydrolysis 1 N NaOH, Refluxed at 70°C for 4 hours89.2%[4]
Oxidative (Low) 1% H₂O₂95.1%[4]
Oxidative (High) 3% H₂O₂93.6%[4]
Thermal Degradation Solid drug heated at 70°C for 4 hours87.5%[4]

Note: Data is derived from a single study and conditions may vary from your experimental setup.

Table 2: Stability of Amodiaquine in Biological Matrices Under Various Storage Conditions
MatrixStorage TemperatureDurationStability OutcomeReference
Plasma 22°C (Room Temp)1 dayStable[9][10]
Plasma 4°C (Refrigerated)14 daysStable[9][10]
Plasma -20°C (Frozen)35 daysStable[9][10]
Plasma -86°C (Ultra-low)35 daysStable[9][10]
Whole Blood 37°C1 dayStable[9]
Whole Blood 22°C (Room Temp)7 daysStable[9]
Whole Blood -20°C (Frozen)7 daysStable[9]
Whole Blood 4°C (Refrigerated)35 daysStable[9]
Whole Blood -86°C (Ultra-low)35 daysStable[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for assessing the stability of amodiaquine.

  • Objective: To separate amodiaquine from its potential degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Methodology:

    • Column: C18, 5 µm, 250 mm x 4.6 mm (or similar).[7]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, monobasic potassium phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and methanol in a 22:78 ratio.[7] Another option is acetonitrile and phosphate buffer pH 5.8 (80:20).[4]

    • Flow Rate: 1.0 - 1.2 mL/min.[4][7]

    • Detection Wavelength: 342 nm or 344 nm.[4]

    • Temperature: Ambient.

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or a suitable acidic solvent.[4] Create working standards by diluting the stock solution with the mobile phase to a concentration range of 10-50 µg/mL.[4]

    • Sample Preparation: Dilute the test sample with the mobile phase to fall within the linear range of the assay.

    • Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent amodiaquine peak.

Protocol 2: Forced Degradation Study

This study is performed to generate degradation products and demonstrate the specificity of the stability-indicating method.

  • Objective: To assess the inherent stability of amodiaquine by subjecting it to stress conditions as recommended by ICH guidelines.[7]

  • Methodology: Prepare a solution of amodiaquine (e.g., 1 mg/mL) and subject it to the following conditions in separate, light-protected containers:

    • Acid Hydrolysis: Add 1 N HCl and reflux on a water bath at 70-80°C for 1-4 hours.[4][7] After cooling, neutralize the solution with 1 N NaOH and dilute with mobile phase for analysis.

    • Alkaline Hydrolysis: Add 1 N NaOH and reflux on a water bath at 70-80°C for 1-4 hours.[4][7] After cooling, neutralize the solution with 1 N HCl and dilute for analysis.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 1 hour.[7] Dilute with mobile phase for analysis.

    • Thermal Degradation: Store the stock solution (or solid powder) in an oven at a high temperature (e.g., 70-105°C) for 5-6 hours.[4][7] Dissolve/dilute the sample in mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 12 hours) to simulate UV light exposure.[6] Analyze against a control sample protected from light.

    • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described above.

Visualizations

Diagrams of Pathways and Workflows

cluster_factors Primary Stability Factors cluster_drug cluster_degradation Degradation Pathways cluster_products Results pH pH (Acidic, Neutral, Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure (UV, Ambient) Photolysis Photolysis Light->Photolysis Temp Temperature (Heat accelerates degradation) Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Oxidant Oxidizing Agents (e.g., Peroxides) Oxidant->Oxidation AQ This compound in Aqueous Solution DPs Degradation Products (e.g., DP1, DP2...) Hydrolysis->DPs Photolysis->DPs Oxidation->DPs Loss Loss of Potency DPs->Loss

Caption: Key factors influencing the degradation of amodiaquine in solution.

G start Start: Unexpected results with Amodiaquine (AQ) solution check_precipitate Precipitate or Cloudiness? Yes/No start->check_precipitate check_peaks New peaks in chromatogram? Yes/No check_precipitate->check_peaks No solubility_issue Likely Issue: pH-dependent solubility. AQ free base precipitating. check_precipitate->solubility_issue Yes check_potency Loss of parent (AQ) peak area? Yes/No check_peaks->check_potency No degradation_issue Likely Issue: Chemical Degradation (Hydrolysis/Photolysis) check_peaks->degradation_issue Yes check_potency->degradation_issue Yes end_stable Solution appears stable. Re-evaluate analytical method or standards. check_potency->end_stable No adjust_ph Action: Acidify solution slightly (e.g., dilute HCl) and use buffers for new preps. solubility_issue->adjust_ph end_resolved Issue Resolved adjust_ph->end_resolved perform_stress Action: Perform forced degradation study to identify DPs. degradation_issue->perform_stress review_storage Action: Review storage (Temp, Light). Store at 4°C or frozen, protected from light. degradation_issue->review_storage perform_stress->end_resolved review_storage->end_resolved

Caption: Troubleshooting workflow for amodiaquine solution stability issues.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation AQ Amodiaquine DP_hydrolysis_1 Degradation Product 1 (e.g., via Amine Displacement) AQ->DP_hydrolysis_1 Base/Acid/Neutral Hydrolysis DP_hydrolysis_2 Degradation Product 2 (e.g., via C-N Cleavage) AQ->DP_hydrolysis_2 Base/Acid/Neutral Hydrolysis QuinoneImine Quinone Imine Intermediate (Reactive) AQ->QuinoneImine Oxidation of 4-aminophenol moiety DP_oxidation Further Oxidation Products QuinoneImine->DP_oxidation Further Reactions

Caption: Simplified degradation pathways of amodiaquine.

References

Managing adverse effects of amodiaquine combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine combination therapies.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently reported adverse effects of amodiaquine combination therapy in preclinical and clinical studies?

A1: Amodiaquine (AQ), particularly when used in combination therapies such as with artesunate (AS), is associated with a range of adverse effects. The most commonly reported in clinical settings include gastrointestinal disturbances (nausea, vomiting, abdominal pain, diarrhea), loss of appetite, pruritus, cough, sleepiness or insomnia, and asthenia (weakness).[1][2][3] More severe, though less frequent, adverse effects that are of significant concern in drug development include hepatotoxicity and hematological toxicities like neutropenia and agranulocytosis.[2][4][5]

Q2: What is the primary mechanism behind amodiaquine-induced hepatotoxicity?

A2: The hepatotoxicity of amodiaquine is primarily attributed to its bioactivation in the liver by cytochrome P450 enzymes (specifically CYP2C8) into a reactive quinoneimine metabolite.[6][7] This metabolite can covalently bind to cellular proteins, leading to protein carbonylation and disruption of cell function.[6] Additionally, the quinoneimine metabolite can induce oxidative stress through the formation of reactive oxygen species (ROS), leading to lipid peroxidation and mitochondrial damage, which can culminate in hepatocyte cell death.[6] An idiosyncratic immunological reaction to this hepatic metabolite is also suggested as a potential mechanism.[2][8]

Q3: Are there known genetic factors that can influence a subject's susceptibility to amodiaquine toxicity?

A3: Yes, genetic variations in the cytochrome P450 enzyme CYP2C8 have been linked to altered amodiaquine metabolism and an increased risk of toxicity. Individuals with "poor metabolizer" phenotypes for CYP2C8 may have reduced efficacy of the drug and increased susceptibility to its adverse effects.[7]

Q4: What are the key drug-drug interactions to be aware of when working with amodiaquine?

A4: Amodiaquine's metabolism via CYP2C8 makes it susceptible to interactions with inhibitors or inducers of this enzyme.[9] Co-administration with efavirenz is not recommended due to reports of increased liver toxicity in patients with HIV/AIDS.[3][7] Caution is also advised when combining amodiaquine with other drugs known to prolong the QT interval, such as certain antiarrhythmics, antipsychotics, and macrolide antibiotics, as there is a potential for additive cardiac effects.[3][10][11]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in In Vitro Hepatocyte Assays

Question: We are observing significant cell death in our primary hepatocyte culture at amodiaquine concentrations lower than anticipated. How can we troubleshoot this?

Answer:

  • Confirm Metabolizing Capacity of Hepatocytes: Ensure that the hepatocytes used in your assay have sufficient and consistent CYP2C8 activity to metabolize amodiaquine to its active and toxic metabolites. Consider lot-to-lot variability in primary cells.

  • Assess for Oxidative Stress: High cytotoxicity may be driven by excessive oxidative stress.[6] It is recommended to quantify markers of oxidative stress in parallel with cytotoxicity assays. Key experiments include measuring reactive oxygen species (ROS) formation, lipid peroxidation, and protein carbonylation.[6]

  • Investigate Mitochondrial Health: Amodiaquine can induce mitochondrial depolarization, a key event in apoptosis.[6] Assess the mitochondrial membrane potential using fluorescent probes like Rhodamine 123 to determine if mitochondrial dysfunction is the primary driver of cell death.[6]

  • Consider Glutathione Levels: Cellular glutathione (GSH) is crucial for detoxifying reactive metabolites.[6] If your cell culture medium or the hepatocytes themselves have depleted GSH levels, you may observe increased toxicity. Consider measuring intracellular GSH levels.

  • Review Co-administered Compounds: If testing a combination therapy, ensure the other compound(s) do not inhibit amodiaquine metabolism or independently induce hepatotoxicity, leading to a synergistic or additive toxic effect.

Issue 2: Observing Signs of Neutropenia in Animal Models

Question: Our animal models treated with amodiaquine combination therapy are showing a significant drop in neutrophil counts. What is the likely mechanism and how can we manage this in our study?

Answer:

  • Mechanism of Neutropenia: Amodiaquine-induced neutropenia and the more severe agranulocytosis are significant hematological toxicities.[5] The mechanism is thought to be either direct toxicity of amodiaquine or its metabolites to bone marrow progenitor cells or an immune-mediated destruction of neutrophils.[12][13] The amodiaquine quinoneimine metabolite has been shown to be toxic to granulocyte/monocyte colony-forming units (GM-CFU) in vitro.[14]

  • Monitoring Protocol: Implement a strict blood monitoring schedule. This should include complete blood counts (CBC) with differentials at baseline and at regular intervals throughout the study. Increase the frequency of monitoring if a downward trend in absolute neutrophil count (ANC) is observed.

  • Dose-Response Relationship: Determine if the observed neutropenia is dose-dependent. A dose-reduction or fractionation strategy might mitigate the effect while maintaining therapeutic efficacy.

  • Management in Study: If severe neutropenia (agranulocytosis) occurs, consider temporarily halting the administration of the drug and monitoring for recovery of neutrophil counts.[13] In clinical settings, granulocyte colony-stimulating factor (G-CSF) is used to stimulate neutrophil production; this could be a potential intervention in your animal model to investigate rescue mechanisms.[15]

  • In Vitro Confirmation: To confirm amodiaquine's effect on hematopoiesis, you can perform an in vitro colony-forming unit (CFU) assay using bone marrow cells from your animal model.[16]

Quantitative Data on Adverse Effects

The following table summarizes the incidence of key adverse effects associated with artesunate-amodiaquine (AS-AQ) therapy from clinical trials.

Adverse EffectIncidence RateNotesSource
Hepatotoxicity (Severe) ~1 in 15,000Onset typically within 1-4 months.[2]
Agranulocytosis/Severe Neutropenia ~1 in 2,000Associated with prophylactic use.[2][5]
Jaundice ~1% (4 of 3113 patients)In controlled trials for falciparum malaria.[2]
Asthenia (Weakness) 12% - 36%Frequency varies across different populations.[17]
Vomiting 15%Common treatment-emergent side effect.[2]
Anorexia (Loss of appetite) 17%Common treatment-emergent side effect.[2]
Diarrhea 17%Common treatment-emergent side effect.[2]
Pruritus (Itching) 18%Common treatment-emergent side effect.[2]
Cough 33%Common treatment-emergent side effect.[2]

Experimental Protocols

Protocol 1: Assessment of Amodiaquine-Induced Hepatotoxicity In Vitro

Objective: To quantify amodiaquine-induced cytotoxicity, ROS formation, and mitochondrial depolarization in isolated hepatocytes.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or other relevant species using a collagenase perfusion method.[6]

  • Cell Culture and Treatment: Plate the isolated hepatocytes and allow them to adhere. Treat the cells with varying concentrations of amodiaquine (e.g., up to 1 mM) for a defined period (e.g., 2 hours).[6]

  • Cytotoxicity Assay (Trypan Blue Exclusion):

    • After incubation, collect the cells.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate cell viability as (viable cells / total cells) x 100%.[6]

  • Reactive Oxygen Species (ROS) Formation Assay (DCFD-DA):

    • During the final 30 minutes of amodiaquine treatment, add 2',7'-dichlorofluorescein diacetate (DCFD-DA) to the culture medium to a final concentration of 1.6 μM.[6]

    • DCFD-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • After incubation, measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Mitochondrial Membrane Potential Assay (Rhodamine 123):

    • After amodiaquine treatment, incubate the hepatocytes with Rhodamine 123, a fluorescent dye that accumulates in mitochondria based on the membrane potential.

    • A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Measure the fluorescence using a flow cytometer or fluorescence microscope.[6]

Protocol 2: Assessment of Hematotoxicity using a Colony-Forming Unit (CFU) Assay

Objective: To determine the inhibitory effect of amodiaquine and its metabolites on the proliferation and differentiation of hematopoietic progenitor cells.

Methodology:

  • Bone Marrow Cell Isolation: Harvest bone marrow cells from the femurs and tibias of the subject species (e.g., mouse, rat).

  • Cell Culture: Prepare a single-cell suspension of bone marrow cells.

  • Treatment and Plating:

    • Incubate the bone marrow cells with various concentrations of amodiaquine, its primary metabolite (desethylamodiaquine), and the quinoneimine metabolite (e.g., 0.1-10.0 μM).[14]

    • Plate the treated cells in a semi-solid methylcellulose medium containing a cocktail of cytokines that support the growth of granulocyte/monocyte colonies (GM-CFU).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.[14]

  • Colony Counting:

    • After the incubation period, count the number of GM-CFU colonies (typically defined as aggregates of >40 cells) using an inverted microscope.

    • Calculate the percentage of inhibition of colony formation relative to untreated control cultures.[14]

Visualizations

cluster_0 Hepatocyte cluster_1 Cellular Damage Pathways AQ Amodiaquine CYP2C8 CYP2C8 Metabolism AQ->CYP2C8 Bioactivation AQ_metabolite Quinoneimine Metabolite CYP2C8->AQ_metabolite Protein_Binding Protein Carbonylation AQ_metabolite->Protein_Binding Oxidative_Stress Oxidative Stress (ROS Generation) AQ_metabolite->Oxidative_Stress Cell_Death Hepatocyte Cell Death Protein_Binding->Cell_Death Mitochondria Mitochondrial Depolarization Oxidative_Stress->Mitochondria Mitochondria->Cell_Death

Caption: Amodiaquine-induced hepatotoxicity pathway.

cluster_workflow In Vitro Hepatotoxicity Assessment Workflow cluster_assays Parallel Assays Start Isolate Primary Hepatocytes Treat Treat cells with Amodiaquine Start->Treat Cytotoxicity Cytotoxicity Assay (e.g., Trypan Blue) Treat->Cytotoxicity ROS ROS Formation Assay (e.g., DCFD-DA) Treat->ROS Mito Mitochondrial Potential (e.g., Rhodamine 123) Treat->Mito Analyze Analyze & Correlate Data Cytotoxicity->Analyze ROS->Analyze Mito->Analyze

Caption: Workflow for in vitro hepatotoxicity screening.

Caption: Troubleshooting high in vitro cytotoxicity.

References

Technical Support Center: Green Synthesis of Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the green synthesis of amodiaquine dihydrochloride. The information is based on innovative, environmentally conscious synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than the expected >85%. What are the potential causes and solutions?

A1: Low yield in the one-pot synthesis of amodiaquine can stem from several factors. Here's a systematic troubleshooting guide:

  • Incomplete Initial Condensation: The initial reaction between 4,7-dichloroquinoline and 3-aminophenol is crucial. Ensure the reaction mixture reaches and is maintained at reflux for the specified duration (e.g., 4 hours) to drive the reaction to completion.[1] Inadequate heating can lead to unreacted starting materials.

  • Reagent Quality: Verify the purity of your starting materials, especially the 4,7-dichloroquinoline and 3-aminophenol. Impurities can lead to side reactions and lower the yield of the desired product.

  • Moisture Content: While the reaction is performed in acetic acid, excess water can potentially interfere with the reactions. Ensure all glassware is properly dried before use.

  • Inefficient Mannich Reaction: The subsequent Mannich reaction with formaldehyde and diisopropylamine is sensitive to temperature. After the initial reflux, ensure the reaction mixture is cooled to room temperature before adding the formaldehyde and diisopropylamine. Following their addition, maintain the temperature at 50°C for 8 hours as specified.[1] Deviation from this temperature profile can affect the efficiency of this step.

  • Precipitation and Isolation: this compound dihydrate is isolated by precipitation. Ensure the pH is correctly adjusted to facilitate complete precipitation. Inadequate cooling during precipitation can also result in loss of product to the solution.

Q2: I am observing a higher percentage of impurities than the specified <10%. How can I improve the purity of my product?

A2: High impurity levels are a common challenge. Consider the following to enhance product purity:

  • Stoichiometry of Reactants: Precisely measure the molar equivalents of your reactants. An excess of any reactant can lead to the formation of byproducts. The patented green synthesis method specifies 1.05 molar equivalents of m-aminophenol and 1.5 molar equivalents of both formaldehyde and diisopropylamine relative to 4,7-dichloroquinoline.[1]

  • Reaction Time and Temperature Control: Over- or under-heating during the reflux or the 50°C incubation step can promote the formation of impurities.[1] Use a calibrated thermometer and a reliable heating source to maintain consistent temperatures.

  • Washing of the Precipitate: After filtration, thoroughly wash the collected product with an appropriate solvent (e.g., cold water or ethanol) to remove any unreacted starting materials or soluble impurities.

  • Recrystallization: If impurities persist, consider recrystallizing the final product from a suitable solvent system. This is a standard method for purifying solid organic compounds.

Q3: Can I use a different solvent than acetic acid for the one-pot synthesis?

A3: The use of acetic acid is a key feature of the described green synthesis, as it acts as both a solvent and a catalyst.[1] While other strong organic acids might be explored, acetic acid has been shown to be effective.[1] Substituting the solvent would require significant process optimization and may not offer the same environmental and efficiency benefits. Conventional syntheses often use alcohols like ethanol or isopropanol, but these have resulted in lower yields in some cases.[2]

Q4: Is it possible to scale up this one-pot synthesis for industrial production?

A4: Yes, the one-pot synthesis is designed with scalability in mind. The patent suggests that this method can be adapted for a continuous process using flow reactors.[1] This approach can offer better control over reaction parameters, leading to improved consistency and yield on a larger scale. However, scaling up requires careful consideration of heat and mass transfer, mixing efficiency, and reagent addition rates.

Quantitative Data Summary

The following table summarizes the quantitative data for the green one-pot synthesis of amodiaquine and compares it with conventional methods.

ParameterGreen One-Pot SynthesisConventional Synthesis
Yield At least 85%[1]~65%[1]
Purity Not more than 10% impurities[1]Significant quantity of impurities (>10%)[1]
Solvents Acetic Acid (elimination of environmentally-objectionable solvents)[1]Ethanol, Isopropanol, Diphenyl ether[2][3]
Number of Steps One-pot (two reaction steps in a single vessel)[1]Multi-step (typically 3-4 steps with isolation of intermediates)[2][3]
Reaction Time Approx. 12 hours (4h reflux + 8h at 50°C)[1]Can be longer due to multiple steps and workups[2]

Detailed Experimental Protocols

Green One-Pot Synthesis of Amodiaquine[1]
  • Reaction Setup: Charge a suitable reaction vessel with 4,7-dichloroquinoline (1.0 eq) and m-aminophenol (1.05 mol eq).

  • Solvent Addition: Add acetic acid to the reaction vessel.

  • First Reaction Step (Condensation): Heat the reaction mixture to reflux and maintain at reflux for 4 hours.

  • Cooling: After 4 hours, cool the reaction mixture to room temperature.

  • Second Reaction Step (Mannich Reaction): Add formaldehyde (37% w/v solution, 1.5 mol eq) and diisopropylamine (1.5 mol eq) to the cooled mixture.

  • Incubation: Stir the reaction mixture at room temperature for approximately 10 minutes, then heat and maintain at 50°C for 8 hours.

  • Isolation: After the reaction is complete, cool the mixture and isolate the amodiaquine product, typically by precipitation and filtration. The dihydrochloride salt can be formed by treatment with hydrochloric acid.

Conventional Multi-Step Synthesis of this compound Dihydrate[2][3]

This process involves a Mannich reaction, hydrolysis, and subsequent substitution.

  • Mannich Reaction: 4-acetamidophenol is reacted with diethylamine and paraformaldehyde in a suitable solvent to produce 4-acetamido-2-(diethylaminomethyl)phenol.

  • Hydrolysis: The amide group of the Mannich base is hydrolyzed using hydrochloric acid at reflux.

  • Substitution: The resulting intermediate is then reacted with 4,7-dichloroquinoline in situ to yield amodiaquine.

  • Isolation and Purification: The final product, this compound dihydrate, is isolated, typically by crystallization, and purified.

Visualizations

Green_vs_Conventional_Synthesis cluster_green Green One-Pot Synthesis cluster_conventional Conventional Multi-Step Synthesis G_Start 4,7-dichloroquinoline + 3-aminophenol + Acetic Acid G_Step1 Reflux (4h) G_Start->G_Step1 G_Step2 Cool to RT + Add Formaldehyde & Diisopropylamine G_Step1->G_Step2 G_Step3 Heat to 50°C (8h) G_Step2->G_Step3 G_End Amodiaquine G_Step3->G_End C_Start 4-acetamidophenol + Diethylamine + Paraformaldehyde C_Step1 Mannich Reaction C_Start->C_Step1 C_Intermediate1 Intermediate 1 (Isolation) C_Step1->C_Intermediate1 C_Step2 Hydrolysis (HCl) C_Intermediate1->C_Step2 C_Intermediate2 Intermediate 2 C_Step2->C_Intermediate2 C_Step3 Substitution with 4,7-dichloroquinoline C_Intermediate2->C_Step3 C_End Amodiaquine C_Step3->C_End

Caption: Comparison of Green vs. Conventional Amodiaquine Synthesis Workflows.

Troubleshooting_Low_Yield Start Low Yield (<85%) Q1 Incomplete Condensation? Start->Q1 Q2 Poor Reagent Quality? Start->Q2 Q3 Incorrect Mannich Reaction Conditions? Start->Q3 Q4 Inefficient Isolation? Start->Q4 S1 Action: Ensure reflux temp and 4h duration are met. Q1->S1 Outcome Improved Yield S1->Outcome S2 Action: Verify purity of starting materials. Q2->S2 S2->Outcome S3 Action: Cool to RT before adding reagents & maintain 50°C for 8h. Q3->S3 S3->Outcome S4 Action: Check pH for precipitation and ensure adequate cooling. Q4->S4 S4->Outcome

Caption: Troubleshooting Logic for Low Yield in Amodiaquine Synthesis.

References

Technical Support Center: Amodiaquine Dihydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of amodiaquine dihydrochloride in cell-based assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity. It is crucial to use anhydrous or fresh DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound and its forms in DMSO is high, allowing for the preparation of concentrated stock solutions. The table below summarizes the reported solubility data.

Compound FormSolventSolubility (mg/mL)Molar Concentration (mM)Notes
This compound DihydrateDMSO92197.93Use of fresh DMSO is recommended as moisture can reduce solubility.[1][3]
This compound DihydrateDMSO100215.14Ultrasonic treatment may be needed to achieve complete dissolution.[2]
N-Desethylthis compoundDMSO62.5155.97This is the active metabolite of amodiaquine. Ultrasonic treatment may be required.[4][5]
N-DesethylamodiaquineDMSO100305.05Ultrasonic treatment and fresh DMSO are recommended.[6]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, adding the appropriate volume of anhydrous DMSO, and ensuring complete dissolution, which may be aided by vortexing or sonication.[7]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To maintain the stability and integrity of your this compound stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6] Ensure the vials are sealed tightly to prevent moisture absorption.[4][5]

Q5: What is the mechanism of action of Amodiaquine?

A5: Amodiaquine's primary mechanism of action as an antimalarial agent is the inhibition of heme detoxification in the Plasmodium parasite. It prevents the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme, which is toxic to the parasite.[8][9] Additionally, amodiaquine and its active metabolite, N-desethylamodiaquine, can inhibit the host enzyme cathepsin B, which is exploited by some pathogens for entry into host cells.[10] It is also a potent, non-competitive inhibitor of histamine N-methyl transferase.[1]

Troubleshooting Guide

Issue 1: this compound powder is not fully dissolving in DMSO.

Possible Cause Troubleshooting Step
Insufficient Solvent Volume Ensure you are using the correct volume of DMSO for the amount of powder based on the desired stock concentration and the compound's solubility limit.
Poor Solvent Quality DMSO is hygroscopic. Use fresh, anhydrous DMSO to prepare your stock solution as absorbed moisture can decrease solubility.[1][2]
Inadequate Mixing Vortex the solution for several minutes. If particles are still visible, use a bath sonicator for 5-10 minutes to aid dissolution.[7] Gentle warming to 37°C can also help, but avoid overheating.[7]

Issue 2: Precipitation is observed after diluting the DMSO stock solution into aqueous cell culture medium.

Possible Cause Troubleshooting Step
Solvent Shock The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to precipitate.[11] To mitigate this, add the cell culture medium to the small volume of the DMSO stock solution while vortexing to ensure rapid and uniform mixing.[11]
Exceeding Aqueous Solubility The final concentration of this compound in the cell culture medium may be above its aqueous solubility limit. Reduce the final concentration of the compound in your experiment.[11]
Media Components Interaction Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility.[12] Prepare a test dilution of the compound in your specific medium without cells and incubate under the same experimental conditions to check for precipitation.
Final DMSO Concentration While this compound is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells.[13] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[13] If a higher drug concentration is needed, consider preparing a more dilute stock solution to minimize the final DMSO percentage.

Issue 3: Variability in experimental results between different batches of stock solution.

Possible Cause Troubleshooting Step
Inaccurate Weighing Use a calibrated analytical balance to weigh the this compound powder.
Improper Storage Ensure stock solutions are stored correctly at -20°C or -80°C in tightly sealed, single-use aliquots to prevent degradation and solvent evaporation.[4][6]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of the main stock solution by preparing and using single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Dihydrate Stock Solution in DMSO

Materials:

  • This compound Dihydrate (MW: 464.81 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 4.65 mg of this compound Dihydrate powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any visible particles. If not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6]

Visualizations

experimental_workflow Experimental Workflow: Preparing Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Amodiaquine Dihydrochloride Dihydrate add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot of Stock Solution store->thaw dilute 7. Dilute Stock in Cell Culture Medium thaw->dilute mix 8. Mix Thoroughly dilute->mix add_to_cells 9. Add to Cells mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway Amodiaquine's Mechanism of Action in Malaria cluster_parasite Plasmodium Parasite (in Red Blood Cell) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase death Parasite Death heme->death Accumulation Leads to hemozoin Hemozoin (Non-toxic) heme_polymerase->hemozoin Detoxification amodiaquine Amodiaquine amodiaquine->inhibition

Caption: Amodiaquine inhibits heme polymerase in Plasmodium.

References

Validation & Comparative

A Comparative Analysis of Amodiaquine Dihydrochloride and Chloroquine Efficacy Against Resistant Malaria Strains

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The global spread of chloroquine-resistant Plasmodium falciparum has necessitated the evaluation of alternative antimalarial agents. This guide provides a comprehensive comparison of amodiaquine dihydrochloride and chloroquine, focusing on their relative efficacy against resistant parasite strains. By examining in vitro and in vivo experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals. We present quantitative data in comparative tables, detail the experimental protocols used for efficacy assessment, and illustrate key biological and procedural pathways using standardized diagrams.

Introduction and Mechanism of Resistance

Chloroquine (CQ) and amodiaquine (AQ) are structurally related 4-aminoquinoline drugs that have been pivotal in malaria treatment for decades.[1] Their primary mechanism of action is believed to involve the inhibition of heme detoxification within the parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death.[2] However, the widespread use of chloroquine led to the emergence and global spread of resistant P. falciparum strains, significantly compromising its therapeutic utility.[3]

The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, particularly the K76T mutation.[2][4][5] This mutated transporter protein is located on the parasite's digestive vacuole membrane and actively expels chloroquine, preventing it from reaching the necessary concentration to inhibit heme polymerization.[3][4][6]

Amodiaquine, while structurally similar to chloroquine, often retains its efficacy against CQ-resistant strains.[1][6] This is largely because amodiaquine and its active metabolite, desethylamodiaquine (dAQ), are poorer substrates for the mutated PfCRT transporter, allowing them to accumulate to effective levels within the digestive vacuole of many resistant parasites.[6] However, cross-resistance can occur, and is often associated with specific PfCRT haplotypes and additional mutations in other genes, such as the P. falciparum multidrug resistance 1 (pfmdr1) gene, which can modulate the susceptibility to both drugs.[1][4]

G cluster_vacuole Digestive Vacuole Heme Heme (toxic) Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization PfCRT_WT PfCRT (Wild-Type) PfCRT_Mut PfCRT (Mutant) CQ_outside Chloroquine CQ_outside->Heme Inhibits CQ_outside->PfCRT_WT Low Efflux CQ_outside->PfCRT_Mut High Efflux (Resistance) AQ_outside Amodiaquine AQ_outside->Heme Inhibits AQ_outside->PfCRT_Mut Lower Efflux (Retained Efficacy)

Caption: Chloroquine resistance pathway mediated by mutated PfCRT.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies, highlighting the differences in efficacy between amodiaquine and chloroquine against resistant P. falciparum strains.

Table 1: In Vitro 50% Inhibitory Concentration (IC₅₀) Against Chloroquine-Resistant P. falciparum Isolates
Study Location/IsolateDrugMean IC₅₀ (nM)Fold Difference (CQ/AQ)Reference(s)
Nigeria Chloroquine>100>5[6]
Amodiaquine16.32 - 20.48[6]
Thailand Chloroquine31317.2[6][7]
Amodiaquine18.2[6][7]
Desethylamodiaquine*67.54.6[6][7]
Kenya Chloroquine≥103>4.7[8]
Amodiaquine≤22[8]
Cambodia (AQ-Resistant) Amodiaquine (dAQ)>60N/A[9][10]

*Desethylamodiaquine is the active metabolite of amodiaquine. Data consistently show that amodiaquine requires a significantly lower concentration than chloroquine to inhibit the growth of resistant parasites in vitro.

Table 2: In Vivo Therapeutic Efficacy Against Chloroquine-Resistant P. falciparum
Study LocationParameterAmodiaquineChloroquinep-valueReference(s)
Nigeria 28-Day Cure Rate95.2%58.5%<0.0000001[11]
Côte d'Ivoire Clinical Success Rate95%79%Not Stated[12]
Endemic Area Therapeutic Failure Rate0%16.3%Not Stated[13]
Northeast India Cure RateComparableComparableNot Significant[14]
Philippines Treatment FailureSignificantly HigherSignificantly Lower<0.01[15]

Clinical trial results largely support the in vitro findings, with amodiaquine demonstrating superior cure rates in many regions with high levels of chloroquine resistance.[11][12][13] However, some studies have reported comparable or even inferior efficacy for amodiaquine, indicating the presence of cross-resistance in specific geographical areas like parts of India and the Philippines.[14][15]

Experimental Protocols

Standardized methodologies are crucial for comparing drug efficacy data across different studies. The World Health Organization (WHO) provides template protocols for both in vitro and in vivo assessments.[16][17]

In Vitro Drug Susceptibility Testing

In vitro assays are used to determine the concentration of a drug required to inhibit parasite growth, typically expressed as the IC₅₀ value. Common methods include the WHO standard micro-test, radioisotopic assays, and fluorescence-based assays.[6][18][19]

Generalized Protocol ([³H]Hypoxanthine Uptake Assay):

  • Isolate Collection: Aseptically collect blood from patients with P. falciparum malaria. Parasites can be used directly as fresh isolates or adapted for continuous culture.[19][20]

  • Parasite Culture: Dilute infected erythrocytes with uninfected red blood cells in a complete culture medium (e.g., RPMI 1640) to a starting parasitemia of 0.1-0.5%.[19][21]

  • Drug Plate Preparation: Serially dilute antimalarial drugs in 96-well microtiter plates to achieve a range of final concentrations. Include drug-free control wells.

  • Incubation: Add the parasite culture to the pre-dosed drug plates and incubate for 24-48 hours under a specific gas mixture (5% O₂, 5% CO₂, 90% N₂).[19]

  • Radioisotope Addition: Add [³H]hypoxanthine, a nucleic acid precursor, to each well. Parasites actively dividing will incorporate the radiolabel.[18][19]

  • Harvesting & Measurement: After a further 18-24 hours, harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • IC₅₀ Calculation: Determine the drug concentration that inhibits parasite growth (radioactivity incorporation) by 50% compared to drug-free controls.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Collect Parasite Isolate Culture Prepare Parasite Culture (0.5% parasitemia) Isolate->Culture Incubate Add Culture to Plate & Incubate (24-48h) Culture->Incubate DrugPlate Prepare Serial Drug Dilution Plate DrugPlate->Incubate Label Add [3H]Hypoxanthine & Incubate (18-24h) Incubate->Label Harvest Harvest Cells & Measure Radioactivity Label->Harvest Calculate Calculate IC50 Value Harvest->Calculate

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

In Vivo Therapeutic Efficacy Studies (TES)

In vivo studies assess the clinical and parasitological response to treatment in malaria patients and are considered the gold standard for guiding national treatment policies.[19]

Generalized WHO Protocol:

  • Patient Enrollment: Recruit patients (often children under 5 in high-transmission areas) with uncomplicated P. falciparum malaria and a parasite density above a set threshold.[22]

  • Drug Administration: Administer a standard, supervised course of the antimalarial drug (e.g., 25-30 mg/kg over 3 days).[13]

  • Follow-up: Monitor patients over a period of 14 to 42 days, depending on the drug's half-life and local transmission intensity.[22][23] Scheduled follow-up visits typically occur on Days 1, 2, 3, 7, 14, 21, and 28.

  • Assessment: At each visit, perform clinical assessments (e.g., temperature) and collect blood smears for parasite density determination.[22]

  • Outcome Classification: Classify treatment outcomes as either Adequate Clinical and Parasitological Response (ACPR) or Treatment Failure (Early or Late).

  • PCR Correction: For patients with recurrent parasitemia after Day 7, use polymerase chain reaction (PCR) genotyping to distinguish between a true treatment failure (recrudescence) and a new infection (reinfection).[16] PCR-corrected failure rates are the preferred endpoint for monitoring drug efficacy.[16]

G Enroll Patient Enrollment (Uncomplicated Malaria) Admin Supervised Drug Administration Enroll->Admin FollowUp Clinical & Parasitological Follow-Up (Days 1-28) Admin->FollowUp Recur Recurrent Parasitemia? FollowUp->Recur ACPR Outcome: ACPR (Cure) Recur->ACPR No PCR PCR Genotyping Recur->PCR Yes Distinguish Recrudescence or New Infection? PCR->Distinguish Failure Outcome: Treatment Failure Distinguish->Failure Recrudescence NewInfection Censored as New Infection Distinguish->NewInfection Reinfection

Caption: Workflow for in vivo therapeutic efficacy studies (TES).

Conclusion

The available evidence strongly indicates that amodiaquine is significantly more effective than chloroquine against many chloroquine-resistant strains of P. falciparum.[6] This enhanced efficacy is primarily due to its ability to circumvent the main resistance mechanism involving the PfCRT transporter.[6] Both in vitro IC₅₀ values and in vivo cure rates consistently favor amodiaquine in regions where chloroquine has failed.[6]

However, amodiaquine is not immune to resistance. Cross-resistance with chloroquine has been documented, particularly in regions with specific parasite genetic backgrounds.[1][4][14] This underscores the critical need for continuous surveillance of antimalarial drug efficacy through standardized in vitro and in vivo studies.[6][16] Such monitoring is essential to inform national treatment policies, ensure effective case management, and guide the development of new antimalarial therapies in the ongoing fight against resistant malaria.

References

Amodiaquine's Anticancer Potential in Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the repurposing of existing drugs, with the antimalarial amodiaquine emerging as a promising candidate in breast cancer research. This guide provides a comparative analysis of amodiaquine's anticancer effects against established breast cancer therapies, supported by experimental data to validate its potential.

In Vitro Efficacy: Amodiaquine vs. Standard Therapies

Amodiaquine (AQ) has demonstrated significant cytotoxic effects across a panel of human breast cancer cell lines, representing different molecular subtypes. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, more potent than other antimalarial drugs and shows promise when evaluated alongside standard chemotherapeutics.

DrugCell LineSubtypeIC50 (µM)Citation
Amodiaquine MDA-MB-231Triple-Negative8.2 ± 2.8
MDA-MB-453HER2+/AR+6.48 ± 1.12
4T1Murine Triple-Negative10.50 ± 1.17
MCF-7ER+/PR+/HER2-11.5 ± 6.5
SK-BR-3HER2+16.0 ± 3.9
BT-549Triple-Negative24.0 ± 2.2
Doxorubicin MDA-MB-453HER2+/AR+0.69
4T1Murine Triple-Negative1.49
MDA-MB-231Triple-Negative3.16
Hydroxychloroquine 4T1Murine Triple-Negative70

Mechanistic Insights: A Multi-pronged Attack on Cancer Cells

Amodiaquine's anticancer activity stems from its ability to induce apoptosis and inhibit autophagy, two critical cellular processes. This dual mechanism of action suggests a potential to overcome resistance mechanisms that plague some conventional therapies. One study also indicated that amodiaquine can induce cancer cell death through necrosis.

Amodiaquine's Proposed Signaling Pathway

amodiaquine_pathway Amodiaquine Amodiaquine Lysosome Lysosomal Destabilization Amodiaquine->Lysosome Apoptosis Apoptosis Induction Amodiaquine->Apoptosis Autophagy Autophagy Inhibition Lysosome->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Amodiaquine's dual mechanism of inducing apoptosis and inhibiting autophagy.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: MDA-MB-231, MDA-MB-453, 4T1, MCF-7, SK-BR-3, BT-549.

  • Treatment: Cells were incubated with amodiaquine at various concentrations (e.g., 0.78 to 100 µM) for 72 hours.

  • Method: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. The absorbance was measured at a specific wavelength to determine the number of viable cells.

  • Analysis: IC50 values were calculated from dose-response curves.

Flow Cytometry for Cell Death Analysis
  • Cell Line: MDA-MB-231.

  • Treatment: Cells were treated with a specific concentration of amodiaquine.

  • Method: Annexin V/propidium iodide (PI) staining was used to differentiate between viable, apoptotic, and necrotic cells.

  • Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellLines Breast Cancer Cell Lines (MDA-MB-231, MCF-7, etc.) Seeding Seed cells in plates CellLines->Seeding Amodiaquine Add Amodiaquine (various concentrations) Seeding->Amodiaquine Incubation Incubate for 72h Amodiaquine->Incubation Viability Cell Viability Assay (CCK-8) Incubation->Viability FlowCytometry Flow Cytometry (Annexin V/PI) Incubation->FlowCytometry IC50 Calculate IC50 Viability->IC50 CellDeath Quantify Apoptosis/Necrosis FlowCytometry->CellDeath

Caption: Workflow for assessing amodiaquine's in vitro anticancer effects.

Comparative Discussion

The available data indicates that amodiaquine is a potent inhibitor of breast cancer cell growth in vitro. Its efficacy against triple-negative breast cancer cell lines is particularly noteworthy, as this subtype often presents a therapeutic challenge. While doxorubicin, a cornerstone of breast cancer chemotherapy, generally exhibits lower IC50 values (indicating higher potency), amodiaquine's distinct mechanism of action could offer advantages in circumventing drug resistance.

Furthermore, amodiaquine's performance against the 4T1 murine breast cancer cell line, a model that mimics stage IV human breast cancer, suggests its potential to inhibit aggressive and metastatic disease. The significantly higher IC50 value of hydroxychloroquine, another antimalarial, in the same cell line highlights the superior in vitro anticancer activity of amodiaquine.

Future Directions

While the in vitro data is compelling, further research is crucial to fully validate amodiaquine as a viable anticancer agent. A significant gap exists in the literature regarding the in vivo efficacy and safety of amodiaquine in breast cancer xenograft models. Future studies should focus on:

  • In Vivo Xenograft Studies: To evaluate the tumor growth inhibition, safety profile, and optimal dosing of amodiaquine in animal models of breast cancer.

  • Combination Therapies: To investigate potential synergistic effects of amodiaquine with standard-of-care chemotherapies and targeted agents.

  • Mechanism of Action: To further elucidate the detailed molecular pathways affected by amodiaquine in breast cancer cells.

A Comparative Analysis of Amodiaquine plus Sulfadoxine-Pyrimethamine (AQ+SP) versus Artemisinin-based Combination Therapies (ACTs) for Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis comparing the efficacy and safety of amodiaquine plus sulfadoxine-pyrimethamine (AQ+SP) against various Artemisinin-based Combination Therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data to inform future research and therapeutic strategies.

The emergence and spread of drug-resistant P. falciparum necessitates the continued evaluation of antimalarial combination therapies. While ACTs are the cornerstone of modern malaria treatment, understanding the performance of alternative combinations like AQ+SP is crucial, particularly in resource-limited settings where it was historically used. This analysis focuses on key efficacy and safety outcomes to provide a clear comparison.

Data Summary

The following tables summarize the quantitative data from a major meta-analysis comparing AQ+SP to three different ACTs: Artesunate + Amodiaquine (AS+AQ), Artesunate + Sulfadoxine-Pyrimethamine (AS+SP), and Artemether-Lumefantrine (AL).[1][2][3][4]

Table 1: Treatment Failure Rate by Day 28
ComparisonNumber of TrialsTotal ParticipantsRelative Risk (RR) of Treatment Failure for AQ+SP95% Confidence Interval (CI)Key Finding
AQ+SP vs. AS+AQ 429621.120.81–1.54No significant difference in overall treatment failure, but with significant heterogeneity across studies.[2]
AQ+SP vs. AS+SP 410550.560.42–0.75AQ+SP significantly reduced the risk of treatment failure compared to AS+SP.[1][2][3][4]
AQ+SP vs. AL 110262.802.32–3.39AQ+SP significantly increased the risk of treatment failure compared to AL.[1][2][3][4]
Table 2: Recrudescence Risk (PCR-Corrected)
ComparisonRelative Risk (RR) of Recrudescence for AQ+SP95% Confidence Interval (CI)Key Finding
AQ+SP vs. AS+SP 0.580.32–1.04Non-significant reduction in recrudescence risk with AQ+SP.[2]
AQ+SP vs. AL 11.264.54–27.90Significantly higher risk of recrudescence with AQ+SP.[2]
Table 3: Gametocyte Carriage
ComparisonRelative Risk (RR) of Gametocyte Carriage for AQ+SP95% Confidence Interval (CI)Key Finding
AQ+SP vs. AL 3.742.31–6.03Significantly higher risk of gametocyte carriage with AQ+SP.[2]

Experimental Protocols

The data presented is based on a meta-analysis of randomized controlled trials. The general methodology of the included trials is outlined below.

Search Strategy and Study Selection: The meta-analysis included randomized trials comparing AQ+SP with AS+AQ, AS+SP, or AL for the treatment of uncomplicated P. falciparum malaria in sub-Saharan Africa.[1][3][4] Databases searched included Medline, EMBASE, and the Cochrane Central Register of Controlled Trials up to July 2005.[1][3][4]

Inclusion Criteria:

  • Study Design: Randomized controlled trials.

  • Participants: Children with uncomplicated P. falciparum malaria.

  • Interventions: Comparison of a fixed-dose combination of AQ+SP against an ACT (AS+AQ, AS+SP, or AL).

  • Outcome Measures: The primary outcome was treatment failure by day 28, assessed by clinical and parasitological parameters. Secondary outcomes included recrudescence (distinguished from new infections by PCR analysis) and gametocyte carriage.

Data Extraction and Analysis: Two reviewers independently extracted data on study design, patient characteristics, interventions, and outcomes. The relative risk (RR) with 95% confidence intervals (CI) was used as the primary statistic for dichotomous outcomes. A random-effects model was used to combine the results of individual studies.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

AQSP Amodiaquine + Sulfadoxine-Pyrimethamine (AQ+SP) TF Treatment Failure (Day 28) AQSP->TF Recrudescence Recrudescence (PCR-Corrected) AQSP->Recrudescence Gametocytes Gametocyte Carriage AQSP->Gametocytes ACTs Artemisinin-based Combination Therapies (ACTs) ASAQ Artesunate + Amodiaquine (AS+AQ) ASSP Artesunate + Sulfadoxine-Pyrimethamine (AS+SP) AL Artemether-Lumefantrine (AL) ACTs->TF ACTs->Recrudescence ACTs->Gametocytes

Caption: Comparative framework for AQ+SP versus ACTs.

cluster_workflow Meta-Analysis Workflow A Database Search (Medline, EMBASE, Cochrane) B Study Selection (Randomized Controlled Trials) A->B Inclusion/Exclusion Criteria C Data Extraction (Two Independent Reviewers) B->C D Quality Assessment C->D E Statistical Analysis (Random-Effects Model) D->E F Synthesis of Results (Relative Risk, 95% CI) E->F

Caption: Workflow of the meta-analysis process.

Conclusion

This meta-analysis reveals that while AQ+SP was more effective than AS+SP, it was significantly less effective than AL in treating uncomplicated falciparum malaria, as evidenced by higher treatment failure and recrudescence rates.[1][2][3][4] The efficacy of AQ+SP compared to AS+AQ was similar, though results were inconsistent across studies.[1][2][3][4] The higher rate of gametocyte carriage with AQ+SP compared to AL suggests a greater potential for malaria transmission.[2]

These findings underscore the superior efficacy of artemether-lumefantrine, a widely recommended first-line ACT. While AQ+SP may have had a role in certain settings, its lower efficacy compared to current ACTs and the potential for increased transmission highlight the importance of continued access to and development of highly effective artemisinin-based combinations. More recent studies continue to affirm the high efficacy of current first-line ACTs such as artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine, with PCR-corrected cure rates generally exceeding 98%.

References

Amodiaquine vs. Chloroquine: A Comparative Guide to Cross-Resistance in P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amodiaquine (AQ) and chloroquine (CQ), two structurally related 4-aminoquinoline antimalarial drugs, with a focus on the mechanisms and clinical implications of cross-resistance in Plasmodium falciparum. The emergence and spread of CQ-resistant P. falciparum have necessitated the use of alternative therapies, including amodiaquine, often in combination with other drugs. However, the shared chemical scaffold and mechanism of action have led to significant cross-resistance, complicating treatment strategies. This document synthesizes experimental data on drug efficacy, outlines the molecular basis of resistance, and provides detailed experimental protocols for the assessment of parasite drug susceptibility.

Quantitative Comparison of Drug Efficacy

The following tables summarize in vitro and in vivo data, highlighting the performance of amodiaquine and chloroquine against P. falciparum isolates with varying resistance profiles.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against P. falciparum Isolates

Location/Isolate TypeDrugMean IC50 (nM)Fold Difference (CQ/AQ)Reference
Nigeria (CQ-Resistant) Chloroquine>100>5[1]
Amodiaquine16.32 - 20.48[1]
Thailand (CQ-Resistant) Chloroquine31317.2[2]
Amodiaquine18.2[2]
Desethylamodiaquine67.54.6[2]
Kenya (CQ-Resistant) Chloroquine180.714.8[3]
Amodiaquine12.2[3]
Cambodia (AQ-Resistant) Desethylamodiaquine174.5 (median)-[4]
Nigerian Isolates Amodiaquine (Sensitive)16.32-[5]
Amodiaquine (Resistant)88.73-[5]

*Desethylamodiaquine is the active metabolite of amodiaquine.

Table 2: Clinical Efficacy in Treating P. falciparum Malaria

LocationTreatment GroupNumber of SubjectsTreatment OutcomeReference
Northeast India Chloroquine194Cure rates and parasite clearance times were comparable to amodiaquine, suggesting complete cross-resistance.[6][6]
Amodiaquine194
Kenya Chloroquine6928% in vivo resistance.[3][3]
Amodiaquine603.3% in vivo resistance.[3]
Unknown (Endemic Area) Chloroquine5016.3% therapeutic failure rate.[7][7]
Amodiaquine500% therapeutic failure rate.[7]
Papua New Guinea Chloroquine + SP-PCR-corrected treatment failure rates up to 28.6%.[8][8]
Amodiaquine + SP-PCR-corrected treatment failure rates up to 28.8%.[8]

Molecular Mechanisms of Cross-Resistance

Cross-resistance between chloroquine and amodiaquine is primarily mediated by mutations in two key genes: the P. falciparum chloroquine resistance transporter (pfcrt) and the P. falciparum multidrug resistance 1 (pfmdr1) gene.[9][10][11] These genes encode transporter proteins located on the membrane of the parasite's digestive vacuole.

Mutations in pfcrt, particularly the K76T substitution, are the principal determinants of chloroquine resistance.[12] These mutations alter the PfCRT protein, enabling it to transport chloroquine out of the digestive vacuole, its site of action. While amodiaquine is also a substrate for the mutated PfCRT, some studies suggest it is a poorer one, which may explain its retained efficacy against some chloroquine-resistant strains.[1] However, specific pfcrt haplotypes, such as the SVMNT variant, have been strongly associated with resistance to both amodiaquine and chloroquine.[10]

Polymorphisms in pfmdr1, such as the N86Y mutation, can modulate the level of resistance to both drugs.[12] The PfMDR1 protein is also a digestive vacuole membrane transporter, and mutations in this protein can alter the parasite's susceptibility to a range of antimalarials. The presence of the N86Y mutation has been linked to reduced sensitivity to both amodiaquine and chloroquine.[11] The interplay between specific pfcrt and pfmdr1 alleles can lead to complex resistance phenotypes with varying levels of susceptibility to each drug.

G Mechanism of Amodiaquine and Chloroquine Cross-Resistance cluster_drug_entry Drug Action cluster_resistance Resistance Mechanism Chloroquine Chloroquine Digestive Vacuole Digestive Vacuole Chloroquine->Digestive Vacuole Amodiaquine Amodiaquine Amodiaquine->Digestive Vacuole Heme Polymerization Heme Polymerization Digestive Vacuole->Heme Polymerization inhibits Hemozoin (inactive) Hemozoin (inactive) Heme Polymerization->Hemozoin (inactive) Drug Efflux Drug Efflux PfCRT (wild-type) PfCRT (wild-type) PfCRT (mutant) PfCRT (mutant) PfCRT (mutant)->Drug Efflux PfMDR1 (wild-type) PfMDR1 (wild-type) PfMDR1 (mutant) PfMDR1 (mutant) PfMDR1 (mutant)->Drug Efflux Drug Efflux->Chloroquine removes Drug Efflux->Amodiaquine removes pfcrt K76T mutation pfcrt K76T mutation pfcrt K76T mutation->PfCRT (mutant) pfmdr1 N86Y mutation pfmdr1 N86Y mutation pfmdr1 N86Y mutation->PfMDR1 (mutant)

Caption: Molecular mechanism of cross-resistance to amodiaquine and chloroquine in P. falciparum.

Experimental Protocols

Accurate assessment of antimalarial drug susceptibility is crucial for monitoring resistance and guiding treatment policies. Below are summaries of common in vitro methods.

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.

1. Parasite Culture:

  • P. falciparum isolates are cultured in vitro in human erythrocytes using standard methods (e.g., Trager and Jensen).

  • Cultures are synchronized to the ring stage.

2. Drug Plate Preparation:

  • Amodiaquine and chloroquine are serially diluted in culture medium in a 96-well microtiter plate.

3. Assay Procedure:

  • Synchronized parasite cultures (0.5% parasitemia, 2% hematocrit) are added to the drug-containing and control wells.

  • Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

4. Lysis and Staining:

  • After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[13]

  • The plate is incubated in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.[13]

5. Data Acquisition:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

6. Data Analysis:

  • The 50% inhibitory concentration (IC50), the drug concentration that reduces fluorescence by 50% compared to the drug-free control, is calculated using a non-linear regression model.

In Vitro Drug Susceptibility Testing: WHO Standard Micro-Test (Mark III)

This method assesses the inhibition of schizont maturation.

1. Parasite Culture and Plate Preparation:

  • Similar to the SYBR Green I assay, parasite cultures are prepared and drug plates are pre-dosed.

2. Assay Procedure:

  • Infected blood is added to the wells of the microtiter plate and incubated for 24-30 hours.

3. Microscopic Examination:

  • After incubation, thick blood smears are prepared from each well and stained with Giemsa.

  • The number of schizonts per 200 asexual parasites is counted under a light microscope.[14]

4. Data Analysis:

  • The IC50 is determined by plotting the percentage of schizont maturation against the drug concentration.

Molecular Analysis of Resistance Markers (pfcrt and pfmdr1)

1. DNA Extraction:

  • Genomic DNA is extracted from parasite cultures or patient blood samples using a commercial DNA extraction kit.

2. PCR Amplification:

  • The regions of the pfcrt and pfmdr1 genes containing the mutations of interest (e.g., pfcrt codon 76, pfmdr1 codon 86) are amplified using nested PCR.

3. Genotyping:

  • Restriction Fragment Length Polymorphism (RFLP): The PCR products are digested with a specific restriction enzyme that recognizes the mutation site, and the resulting fragments are separated by gel electrophoresis.

  • Sanger Sequencing: The PCR products are sequenced to directly identify the nucleotide sequence and any mutations present.

G Experimental Workflow for In Vitro Drug Susceptibility Testing Start Start Parasite Culture Parasite Culture Start->Parasite Culture Incubation (72h) Incubation (72h) Parasite Culture->Incubation (72h) Drug Plate Preparation Drug Plate Preparation Drug Plate Preparation->Incubation (72h) Assay Readout Assay Readout Incubation (72h)->Assay Readout SYBR Green I Assay SYBR Green I Assay Assay Readout->SYBR Green I Assay Fluorescence-based WHO Micro-test WHO Micro-test Assay Readout->WHO Micro-test Microscopy-based Fluorescence Measurement Fluorescence Measurement SYBR Green I Assay->Fluorescence Measurement Microscopic Examination Microscopic Examination WHO Micro-test->Microscopic Examination Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50) Microscopic Examination->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

Amodiaquine's Fading Grip: A Comparative Analysis of In Vitro Potency Against Sensitive and Resistant Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals a significant disparity in the potency of the antimalarial drug amodiaquine against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a clear comparison of amodiaquine's efficacy and the molecular underpinnings of resistance.

The emergence and spread of drug-resistant malaria parasites pose a critical threat to global public health. Amodiaquine, often used in combination therapies, remains a vital tool in the fight against malaria. However, its effectiveness is increasingly compromised by parasites that have evolved mechanisms to evade its action. This guide presents a quantitative comparison of amodiaquine's in vitro potency, details the experimental protocols used to generate this data, and illustrates the molecular pathways of resistance.

In Vitro Potency of Amodiaquine: A Tale of Two Parasites

The in vitro efficacy of amodiaquine is typically measured by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. Studies consistently demonstrate that amodiaquine is significantly more potent against sensitive P. falciparum strains compared to their resistant counterparts.

Resistance to amodiaquine is strongly associated with specific mutations in two parasite genes: the P. falciparum chloroquine resistance transporter (pfcrt) and the P. falciparum multidrug resistance gene 1 (pfmdr1). The presence of these mutations, either individually or in combination, leads to a marked increase in the IC50 values for amodiaquine.

Below is a summary of geometric mean (GM) IC50 values of amodiaquine against P. falciparum isolates with different genotypes, based on a study conducted in Nigeria. An IC50 cutoff of <60 nM is generally considered sensitive, while ≥60 nM is indicative of resistance.[1]

GenotypeAmodiaquine GM IC50 (nM)95% Confidence IntervalSusceptibility Status
pfcrt Wild-Type (CVMNK) 5.653.37–9.48Sensitive
pfcrt Mutant (CVIET) 30.2124.39–37.42Sensitive (Reduced)
pfmdr1 Wild-Type (N86) 11.979.69–17.0Sensitive
pfmdr1 Mutant (86Y) 26.18 (Sensitive subset)19.91–34.42Sensitive (Reduced)
88.73 (Resistant subset)69.67–113.0Resistant
Double Wild-Type (pfcrt CVMNK + pfmdr1 N86) 3.931.82–8.46Sensitive
Double Mutant (pfcrt CVIET + pfmdr1 86Y) 50.4040.17–63.24Approaching Resistance

Experimental Protocols

The determination of in vitro drug sensitivity of P. falciparum is crucial for monitoring drug resistance and for the development of new antimalarial compounds. Two common methods for assessing parasite viability and drug efficacy are the [3H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

[3H]-Hypoxanthine Incorporation Assay

This method is considered the "gold standard" for assessing P. falciparum susceptibility to antimalarial drugs.[2] It relies on the principle that the parasite incorporates hypoxanthine for nucleic acid synthesis, and the amount of radiolabeled hypoxanthine incorporated is proportional to parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete malaria culture medium (RPMI 1640 with supplements)

  • [3H]-hypoxanthine

  • 96-well microtiter plates pre-dosed with serial dilutions of amodiaquine

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in complete medium. The culture is synchronized to the ring stage to ensure uniformity in the assay.

  • Drug Plates: 96-well plates are pre-coated with a range of amodiaquine concentrations.

  • Incubation: A suspension of infected red blood cells is added to each well of the drug-coated plates. The plates are then incubated for 24-48 hours at 37°C in a controlled atmosphere.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

  • Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

SYBR Green I-Based Fluorescence Assay

This assay offers a less hazardous and more high-throughput alternative to the radioisotopic method.[3][4] SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete malaria culture medium

  • SYBR Green I dye

  • Lysis buffer

  • 96-well black microtiter plates pre-dosed with serial dilutions of amodiaquine

  • Fluorescence plate reader

Procedure:

  • Parasite Culture and Incubation: Similar to the hypoxanthine assay, synchronized parasite cultures are incubated with the drug for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[3]

  • Data Analysis: IC50 values are determined by analyzing the fluorescence data against the drug concentrations.

Visualizing the Path to Resistance

The following diagrams illustrate the experimental workflow for determining amodiaquine potency and the molecular mechanism of resistance.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p_culture P. falciparum Culture (Synchronized Rings) incubation Incubation (48-72 hours) p_culture->incubation drug_plates Pre-dosed Plates (Amodiaquine Dilutions) drug_plates->incubation labeling Labeling/Staining ([3H]-Hypoxanthine or SYBR Green I) incubation->labeling measurement Measurement (Scintillation or Fluorescence) labeling->measurement ic50 IC50 Calculation measurement->ic50

Experimental Workflow for In Vitro Potency Testing.

resistance_mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_membrane Vacuolar Membrane cluster_drug Amodiaquine Action heme Toxic Heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization pfcrt_wt PfCRT (Wild-Type) pfcrt_mut PfCRT (Mutant) aq_out Amodiaquine Efflux pfcrt_mut->aq_out transports out pfmdr1 PfMDR1 pfmdr1->aq_out contributes to efflux aq_in Amodiaquine (Enters Vacuole) aq_action Inhibits Heme Polymerization aq_in->aq_action aq_action->heme blocks

Molecular Mechanism of Amodiaquine Resistance.

In sensitive parasites, amodiaquine accumulates in the acidic digestive vacuole and inhibits the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death. However, in resistant parasites, mutations in the PfCRT protein, and to a lesser extent PfMDR1, confer the ability to actively transport amodiaquine out of the digestive vacuole, reducing its concentration at the site of action and allowing the parasite to survive.[5]

Conclusion

The data unequivocally demonstrate that the in vitro potency of amodiaquine is significantly diminished in P. falciparum strains harboring resistance-conferring mutations in pfcrt and pfmdr1. This underscores the importance of molecular surveillance to monitor the prevalence of these resistance markers in malaria-endemic regions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to understand and combat antimalarial drug resistance. The continued development of novel therapeutic strategies that can overcome or bypass these resistance mechanisms is paramount to the future success of global malaria control efforts.

References

Amodiaquine's Inhibitory Effect on Dengue Virus Replication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amodiaquine's efficacy in inhibiting Dengue virus (DENV) replication against other potential antiviral compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows. Amodiaquine, a 4-aminoquinoline antimalarial drug, has demonstrated significant in vitro activity against Dengue virus, primarily by inhibiting viral entry and replication.[1][2][3] This guide will delve into the experimental evidence supporting this and compare its performance with other compounds investigated for anti-DENV activity.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy and cytotoxicity of amodiaquine and selected alternative compounds against Dengue virus. This data is essential for comparing the potency and therapeutic window of these potential antiviral agents.

CompoundVirus/AssayCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Amodiaquine DENV2 (Plaque Assay)BHK-211.08 ± 0.0952.09 ± 4.2548.23[1]
DENV2 (Replicon)BHK-217.41 ± 1.0952.09 ± 4.257.03[1]
Chloroquine Ebola VirusVero3.95>100>25.3[4]
NITD008 DENV-2Vero0.64>200>312.5[5]
Dasabuvir DENV-2 (Plaque Assay)Vero~1.0 (Significant reduction)101.50~101.5[6][7]
Balapiravir DENV (in vitro)Not specifiedInhibitoryWell-tolerated in humansNot specified[8][9]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration. A higher Selectivity Index indicates a more favorable therapeutic window.

Mechanism of Action: Inhibition of Endosomal Acidification

Amodiaquine's primary mechanism of action against Dengue virus is believed to be the disruption of the endosomal acidification process, which is critical for viral entry and replication.[4] After the virus enters the host cell via clathrin-mediated endocytosis, it is enclosed in an endosome. For the viral RNA to be released into the cytoplasm, the endosome must become acidified, which triggers a conformational change in the viral envelope (E) protein, leading to the fusion of the viral and endosomal membranes. Amodiaquine, as a weak base, accumulates in the acidic environment of the endosome and raises its pH. This prevents the pH-dependent conformational changes in the E protein, thereby inhibiting the fusion process and trapping the virus within the endosome.[4]

G cluster_cell Host Cell cluster_endosome Late Endosome (Acidic pH) DENV_in_endosome DENV Virion E_protein_pre E Protein (Pre-fusion) DENV_in_endosome->E_protein_pre Acidification triggers E_protein_post E Protein (Post-fusion) E_protein_pre->E_protein_post Conformational change Fusion Membrane Fusion E_protein_post->Fusion RNA_release Viral RNA Release Fusion->RNA_release Amodiaquine Amodiaquine pH_increase Increased Endosomal pH Amodiaquine->pH_increase Accumulates in endosome Inhibition Inhibition pH_increase->Inhibition Inhibition->E_protein_pre DENV_outside Extracellular DENV Endocytosis Clathrin-mediated Endocytosis DENV_outside->Endocytosis Endocytosis->DENV_in_endosome

Proposed mechanism of amodiaquine's anti-Dengue virus activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the validation of amodiaquine's anti-Dengue virus activity.

Plaque Assay for Viral Titer Quantification

This assay is used to determine the concentration of infectious virus particles in a sample.

  • Cell Seeding: Seed BHK-21 cells in 24-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C, allowing the virus to adsorb to the cells.

  • Overlay: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

  • Quantification: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Renilla Luciferase Reporter Assay for Viral Replication

This assay measures viral replication by quantifying the expression of a reporter gene (Renilla luciferase) that has been engineered into the viral genome.

  • Cell Seeding: Plate BHK-21 cells harboring a DENV replicon expressing Renilla luciferase in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., amodiaquine).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: The level of luminescence is proportional to the amount of viral replication. Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells.

  • Cell Seeding: Seed BHK-21 cells in a 96-well plate.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a duration equivalent to the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating the antiviral efficacy of a compound against Dengue virus in vitro.

G cluster_screening Initial Screening & Validation cluster_cytotoxicity Cytotoxicity Assessment Cell_Culture Prepare Host Cell Culture (e.g., BHK-21) Infection Infect Cells with DENV Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Infected Cells with Compound Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Plaque_Assay Plaque Assay to Determine Viral Titer Incubation->Plaque_Assay Luciferase_Assay Luciferase Reporter Assay (for Replicon Systems) Incubation->Luciferase_Assay qRT_PCR qRT-PCR for Viral RNA Quantification Incubation->qRT_PCR EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc Luciferase_Assay->EC50_Calc qRT_PCR->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc Cell_Culture_C Prepare Host Cell Culture (e.g., BHK-21) Treatment_C Treat Uninfected Cells with Compound Cell_Culture_C->Treatment_C Compound_Prep_C Prepare Serial Dilutions of Test Compound Compound_Prep_C->Treatment_C Incubation_C Incubate for 48-72 hours Treatment_C->Incubation_C MTT_Assay MTT Assay for Cell Viability Incubation_C->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

General experimental workflow for in vitro antiviral testing.

Conclusion

The experimental data strongly supports the inhibitory effect of amodiaquine on Dengue virus replication in vitro.[1][2][3] Its mechanism of action, targeting a host-dependent process (endosomal acidification), makes it an interesting candidate for further investigation, as this could potentially reduce the likelihood of the virus developing resistance. However, when compared to other compounds like the adenosine analog NITD008, amodiaquine shows a lower selectivity index, indicating a narrower therapeutic window.[1][5] While balapiravir was well-tolerated in human trials, it did not demonstrate a significant reduction in viral load.[8][9] Dasabuvir has shown promising in vitro results, but further studies are needed to ascertain its in vivo efficacy and safety profile for DENV infection.[6][7]

For drug development professionals, amodiaquine serves as a valuable lead compound. Future research could focus on synthesizing derivatives of amodiaquine that retain its antiviral activity while exhibiting lower cytotoxicity, thereby improving its selectivity index. Furthermore, combination therapies involving amodiaquine and a direct-acting antiviral targeting a different stage of the viral life cycle could be explored to enhance efficacy and combat potential resistance.

References

Amodiaquine's Impact on Gene Expression in Colorectal Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research provides a detailed comparison of the effects of the antimalarial drug amodiaquine and the standard chemotherapeutic agent 5-fluorouracil (5-FU) on gene expression in colorectal cancer cells. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comprehensive overview of amodiaquine's potential as a repurposed anti-cancer agent.

Amodiaquine, a drug historically used for treating malaria, has demonstrated significant anti-cancer properties, particularly in colorectal cancer. This report delves into the molecular mechanisms underlying amodiaquine's effects, focusing on its influence on gene expression and comparing it with the established chemotherapeutic, 5-fluorouracil.

Amodiaquine Induces Apoptosis and DNA Damage Response in HCT116 Cells

Amodiaquine has been shown to reduce the viability of HCT116 colorectal cancer cells by inducing apoptosis, or programmed cell death.[1] Analysis of gene expression in HCT116 cells treated with amodiaquine revealed the upregulation of 20 genes by at least three-fold. Of these, a significant portion are involved in pro-apoptotic and DNA damage repair pathways, highlighting the drug's targeted effect on cancer cell survival mechanisms.[1]

Quantitative Analysis of Gene Expression Changes

The following table summarizes the significant upregulation of stress and toxicity-related genes in HCT116 cells following a 24-hour treatment with an LD50 concentration of amodiaquine. The data was generated using the RT² Profiler PCR Array for Human Stress & Toxicity.

Gene SymbolFold UpregulationGene NamePrimary Function Category
ATF3 24.3Activating Transcription Factor 3Apoptosis, Transcription Factor
Ddit3 19.8DNA Damage Inducible Transcript 3Apoptosis, Transcription Factor
Gadd45a 12.5Growth Arrest and DNA Damage Inducible AlphaDNA Damage, Cell Cycle Arrest
Trib3 11.2Tribbles Pseudokinase 3Apoptosis, Stress Response
Cdkn1a 9.8Cyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle Arrest, p53 Target
Bbc3 8.5BCL2 Binding Component 3 (PUMA)Apoptosis (Intrinsic Pathway)
Phlda3 7.9Pleckstrin Homology Like Domain Family A Member 3p53 Target, Apoptosis
Sestr2 7.2Sestrin 2Oxidative Stress, p53 Target
Xpc 6.5XPC Complex Subunit, DNA Damage RecognitionDNA Damage Repair
Rad51c 5.8RAD51 Paralog CDNA Damage Repair
Casp1 5.2Caspase 1Apoptosis, Inflammation
Fas 4.9Fas Cell Surface Death ReceptorApoptosis (Extrinsic Pathway)
Ercc5 4.5ERCC Excision Repair 5, EndonucleaseDNA Damage Repair
Msh2 4.2MutS Homolog 2DNA Mismatch Repair
Bax 4.0BCL2 Associated X, Apoptosis RegulatorApoptosis (Intrinsic Pathway)
Tnfrsf10b 3.8TNF Receptor Superfamily Member 10b (DR5)Apoptosis (Extrinsic Pathway)
Plk2 3.5Polo Like Kinase 2Cell Cycle, p53 Target
E2f1 3.3E2F Transcription Factor 1Cell Cycle, Apoptosis
Atm 3.1ATM Serine/Threonine KinaseDNA Damage Signaling
Gadd45g 3.0Growth Arrest and DNA Damage Inducible GammaDNA Damage, Cell Cycle Arrest

Comparison with 5-Fluorouracil (5-FU)

While a direct comparative study using the same gene expression profiling platform is not yet available, analysis of existing data from studies on HCT116 cells treated with 5-FU reveals both overlapping and distinct pathways. 5-FU, a cornerstone of colorectal cancer chemotherapy, primarily functions by inhibiting thymidylate synthase and incorporating into DNA and RNA, leading to cell death. Gene expression studies on 5-FU-treated HCT116 cells have highlighted the modulation of pathways related to DNA repair, apoptosis, and cell cycle regulation.

Notably, both amodiaquine and 5-FU induce the expression of genes involved in the p53 signaling pathway, such as Cdkn1a (p21) and Gadd45a . This suggests a convergence on this critical tumor suppressor pathway. However, the broader impact of amodiaquine on ribosome biogenesis stress represents a distinct mechanism of action that warrants further investigation for potential synergistic therapies.

Signaling Pathways and Experimental Workflows

Amodiaquine's anti-cancer activity is linked to its ability to induce ribosome biogenesis stress. This process, independent of its autophagy-inhibiting effects, leads to the degradation of the catalytic subunit of RNA polymerase I. This, in turn, triggers a checkpoint mediated by the ribosomal proteins RPL5 and RPL11, resulting in the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates target genes, such as Cdkn1a (p21), Bbc3 (PUMA), and Phlda3, which collectively drive cell cycle arrest and apoptosis.

Amodiaquine_Signaling_Pathway cluster_0 Amodiaquine Action cluster_1 Cellular Processes Amodiaquine Amodiaquine Ribosome_Biogenesis Ribosome Biogenesis Stress Amodiaquine->Ribosome_Biogenesis Pol_I_Degradation RNA Polymerase I Degradation Ribosome_Biogenesis->Pol_I_Degradation RPL5_RPL11 RPL5/RPL11 Checkpoint Pol_I_Degradation->RPL5_RPL11 p53_Stabilization p53 Stabilization and Activation RPL5_RPL11->p53_Stabilization Gene_Expression Upregulation of p53 Target Genes (e.g., p21, PUMA, Gadd45a) p53_Stabilization->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Gene Expression Analysis cluster_2 Apoptosis Confirmation Cell_Culture HCT116 Cell Culture Treatment Amodiaquine Treatment (LD50 concentration, 24h) Cell_Culture->Treatment Treatment_48h Amodiaquine Treatment (48h) Cell_Culture->Treatment_48h RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR_Array RT² Profiler PCR Array (Human Stress & Toxicity) cDNA_Synthesis->qPCR_Array Data_Analysis Gene Expression Data Analysis qPCR_Array->Data_Analysis Protein_Extraction Protein Extraction Treatment_48h->Protein_Extraction Western_Blot Western Blot (PARP Cleavage) Protein_Extraction->Western_Blot

Detailed Experimental Protocols

Cell Culture and Amodiaquine Treatment: Human colorectal carcinoma HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For experimental procedures, cells were seeded and allowed to adhere overnight. Amodiaquine was dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the predetermined LD50 concentration for the specified durations.

Gene Expression Analysis: HCT116 cells were treated with the LD50 concentration of amodiaquine for 24 hours. Total RNA was then isolated using a commercially available RNA purification kit following the manufacturer's instructions. The quality and quantity of the RNA were assessed using spectrophotometry. First-strand cDNA synthesis was performed from the isolated RNA. Gene expression profiling was conducted using the Qiagen RT² Profiler™ PCR Array Human Stress & Toxicity PathwayFinder (Catalog number can be found on the manufacturer's website) according to the manufacturer's protocol. This array profiles the expression of 84 genes related to cellular stress and toxicity.

Western Blot for PARP Cleavage: To confirm the induction of apoptosis, HCT116 cells were treated with amodiaquine for 48 hours. Following treatment, cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against PARP (e.g., Cell Signaling Technology, #9542) and a loading control such as β-actin (e.g., Abcam, ab49900). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of PARP from its full-length form (116 kDa) to the cleaved fragment (89 kDa) is indicative of apoptosis.

Amodiaquine demonstrates promising anti-cancer activity in colorectal cancer cells by inducing a distinct gene expression profile that promotes apoptosis and cell cycle arrest. Its mechanism, centered around ribosome biogenesis stress and p53 activation, offers a different therapeutic angle compared to traditional chemotherapies like 5-FU. Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of amodiaquine, both as a standalone treatment and in combination with existing cancer therapies.

References

A Comparative Guide to Amodiaquine Combination Therapies for Malaria in Africa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial results for amodiaquine combination therapies in Africa, focusing on Artesunate-Amodiaquine (AS-AQ) and Amodiaquine-Sulfadoxine-Pyrimethamine (AQ-SP). The information is intended to support research, scientific analysis, and drug development efforts in the ongoing fight against malaria.

Performance of Amodiaquine Combination Therapies

Amodiaquine-based combination therapies have been a cornerstone of malaria treatment in Africa, demonstrating varying degrees of efficacy and safety across different regions and in comparison to other antimalarial regimens.

Artesunate-Amodiaquine (AS-AQ) , an Artemisinin-based Combination Therapy (ACT), has been widely adopted as a first-line treatment for uncomplicated Plasmodium falciparum malaria. Clinical trials have consistently shown high efficacy rates for AS-AQ. In a multi-center analysis of 26 clinical studies in sub-Saharan Africa, the Day 28 PCR-adjusted efficacy of AS-AQ was greater than 90% in 11 of 16 countries, meeting the World Health Organization's (WHO) benchmark for antimalarial treatments.[1] Comparatively, AS-AQ has shown similar efficacy to another widely used ACT, Artemether-Lumefantrine (AL), in some studies, though results can vary by location.[2][3] For instance, a trial in Burkina Faso found that after 11 years of use, the unadjusted adequate clinical and parasitological response for AS-AQ was significantly higher than for AL (97% vs 85.2%). In contrast, a meta-analysis of 15 trials suggested that AL was more effective at preventing parasitological failure at day 28 compared to AS-AQ.[3]

The fixed-dose combination of AS-AQ has been shown to be as effective and well-tolerated as the loose combination, with PCR-corrected cure rates of 93.7% and 93.2%, respectively, in a trial in Burkina Faso.[4][5] Both formulations demonstrated rapid parasite and fever clearance.[4][5]

Amodiaquine-Sulfadoxine-Pyrimethamine (AQ-SP) , a non-artemisinin combination, has also been evaluated. In a study in Burkina Faso, AQ-SP showed a lower risk of recrudescence compared to SP and AQ monotherapies.[6] A trial in Kampala, Uganda, found that the combination of amodiaquine and sulfadoxine-pyrimethamine was the most effective of the three regimens tested (amodiaquine, sulfadoxine-pyrimethamine, and the combination), particularly in children under five years of age.[7][8] However, the rise of parasite resistance to SP has limited its use in many parts of Africa. A meta-analysis comparing AQ+SP to ACTs found that while AQ+SP was more effective than AS+SP in reducing treatment failure, there was no significant difference when compared to AS+AQ.[9]

Experimental Protocols

The clinical trials cited in this guide generally adhere to the standardized protocols for the assessment of antimalarial drug efficacy established by the World Health Organization. Key aspects of these methodologies are outlined below.

Study Design and Participants

Most of the cited studies are randomized, open-label clinical trials comparing the efficacy and safety of different antimalarial treatments. Participants are typically children under the age of five (a high-risk group for malaria) with uncomplicated P. falciparum malaria, confirmed by microscopy.[4][5][6][7]

Inclusion criteria commonly include:

  • Age between 6 and 59 months.

  • Axillary temperature ≥ 37.5°C or a history of fever in the preceding 24 hours.

  • Microscopically confirmed P. falciparum monoinfection with a specified parasite density range.

  • Informed consent from a parent or guardian.

Exclusion criteria often include:

  • Signs of severe malaria.

  • Presence of other febrile conditions.

  • Known hypersensitivity to the study drugs.

  • Use of antimalarials or antibiotics with antimalarial activity within a specified period before enrollment.

Treatment Administration and Follow-up

Patients are randomly assigned to receive one of the study treatments. Dosing is typically based on weight or age. The first dose is often administered under direct observation, with subsequent doses given to the parent or guardian to administer at home.[10]

Follow-up visits are scheduled at regular intervals, commonly on days 1, 2, 3, 7, 14, 21, and 28, with some studies extending follow-up to day 42.[10] During these visits, clinical assessments are performed, and blood smears are collected for parasite quantification.

Outcome Measures

The primary efficacy endpoint is typically the PCR-corrected parasitological cure rate at day 28. This involves genotyping parasite DNA from pre-treatment and post-treatment samples to distinguish between recrudescence (treatment failure) and new infections.

Secondary endpoints often include:

  • Uncorrected cure rates at day 14 and day 28.

  • Parasite and fever clearance times.

  • Gametocyte carriage.

  • Incidence of adverse events.

Data Summary

Table 1: Efficacy of Amodiaquine Combination Therapies in African Clinical Trials
Combination Therapy Country Year of Study Follow-up Duration (Days) PCR-Corrected Cure Rate (%) Comparator(s) Comparator PCR-Corrected Cure Rate (%) Reference(s)
AS-AQ (Fixed Dose)Burkina Faso20092893.7AS-AQ (Loose Dose)93.2[4][5]
AS-AQSub-Saharan Africa (Multi-center)200928>90 in 11/16 countriesVarious ACTs and non-ACTsVaried[1]
AS-AQKenya20022868Amodiaquine41[11]
AS-AQSenegal20022882Amodiaquine79[11]
AS-AQGabon20022885Amodiaquine71[11]
AS-AQIvory Coast (Meta-analysis)2009-20162899.61Artemether-Lumefantrine99.48
AQ-SPBurkina Faso20052895.8Amodiaquine, Sulfadoxine-Pyrimethamine91.9, 93.9[6]
AQ-SPUganda20021490Amodiaquine, Sulfadoxine-Pyrimethamine84, 74[7][8]
Table 2: Safety and Tolerability of Artesunate-Amodiaquine (AS-AQ)
Adverse Event Frequency in AS-AQ Group Comparator(s) Notes Reference(s)
Gastrointestinal AEs (overall)43% of patients experienced at least oneOther ACTs and non-ACTsHigher than with artemether-lumefantrine and dihydroartemisinin-piperaquine in some sites.[12][13]
Vomiting1.6% - 2.1%AS-AQ (Loose vs. Fixed dose)No significant difference between formulations.[4][5]
Diarrhea, Cough, Weakness-Artemether-LumefantrineRisk was lower with artemether-lumefantrine.[12][13]
Serious Adverse Events (SAEs)9 per 1,000 patientsOther antimalarialsIncidence similar to other treatments; deaths were not drug-related.[12]

Visualizations

Amodiaquine's Mechanism of Action

The primary mechanism of action for amodiaquine, like other 4-aminoquinolines, is the inhibition of hemozoin formation in the malaria parasite. This leads to an accumulation of toxic free heme, which ultimately kills the parasite. Amodiaquine is metabolized in the liver to its active form, desethylamodiaquine (DEAQ).

Amodiaquine_Mechanism cluster_host Human Host cluster_parasite Malaria Parasite (in Food Vacuole) AQ Amodiaquine (AQ) (Oral Administration) Liver Liver (Metabolism) AQ->Liver First-pass metabolism DEAQ Desethylamodiaquine (DEAQ) (Active Metabolite) Liver->DEAQ CYP2C8 enzyme RBC Infected Red Blood Cell DEAQ->RBC Enters infected RBC Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to oxidative stress and membrane damage DEAQ_in_vacuole DEAQ Heme Polymerase Heme Polymerase DEAQ_in_vacuole->Heme Polymerase Inhibits

Caption: Amodiaquine's mechanism of action.

Typical Clinical Trial Workflow for Antimalarial Efficacy

The workflow for a typical clinical trial assessing the efficacy of an amodiaquine combination therapy follows a structured process from patient screening to final data analysis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Enrollment Enrollment & Baseline Assessment (Clinical & Parasitological) Consent->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Group A: Amodiaquine Combination Therapy Randomization->Treatment_A Treatment_B Group B: Comparator Drug Randomization->Treatment_B Follow_up_Schedule Scheduled Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28) Treatment_A->Follow_up_Schedule Treatment_B->Follow_up_Schedule Data_Collection Data Collection (Clinical Status, Blood Smears, Adverse Events) Follow_up_Schedule->Data_Collection Endpoint_Assessment Primary & Secondary Endpoint Assessment Data_Collection->Endpoint_Assessment PCR_Correction PCR Genotyping (Recrudescence vs. New Infection) Endpoint_Assessment->PCR_Correction Final_Analysis Statistical Analysis & Reporting PCR_Correction->Final_Analysis

Caption: A typical clinical trial workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to rigorous safety protocols is paramount. The proper disposal of chemical reagents, such as the antimalarial compound Amodiaquine Dihydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step operational plan for its safe and compliant disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the material safety data sheet (MSDS) for this compound to be fully aware of its specific hazards.[1] All personnel involved in handling and disposing of this compound must be trained in chemical safety and adhere to universal precautions.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Two pairs of gloves[1]

  • A protective gown[1]

  • Eye protection or a face shield, particularly when there is a risk of splashing[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically through segregation, containment, and selection of the appropriate final disposal method.[1]

Step 1: Segregation of Waste

Proper segregation is the foundation of a safe disposal process. Different waste streams should be kept separate to avoid dangerous chemical reactions and to ensure compliant disposal.

Waste TypeSegregation and Containment Guidelines
Solid this compound - Collect in a dedicated, clearly labeled, and sealed container.[2][3] - Keep in a suitable, closed container for disposal.[2][3] - Avoid mixing with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.
Contaminated Labware (e.g., vials, spatulas) - Place in a designated container for solid chemical waste. - If sharp, dispose of in a puncture-resistant sharps container.[4]
Liquid Waste (e.g., solutions containing this compound) - Collect in a dedicated, leak-proof, and clearly labeled container.[4] - Do not dispose of down the drain.[2][5] - The container should be compatible with the solvent used.
Contaminated PPE - Dispose of as hazardous waste in a designated container.

Step 2: Final Disposal Method

The primary and preferred method for the final disposal of this compound is through an approved hazardous waste disposal facility.[2] Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Protocol: Waste Immobilization

For scenarios where direct landfilling is the only option, waste immobilization can provide a safer alternative.[1]

  • Encapsulation:

    • Collect the this compound waste in a high-density polyethylene (HDPE) or steel drum.

    • Fill the drum to approximately 75% capacity with the waste.

    • Fill the remaining space with an inert medium such as a cement/lime mixture or plastic foam.

    • Seal the drum and allow the medium to solidify.

    • The sealed drum can then be disposed of in an engineered landfill.[1]

  • Inertization:

    • Remove the solid this compound from its original packaging.

    • Grind the solid material to a fine powder.

    • Mix the ground powder with water, cement, and lime to form a homogenous paste.

    • This paste can be transported in a liquid state to a landfill and decanted into the municipal waste, or it can be formed into solid blocks for disposal.[1]

Disposal Workflow

cluster_0 Initial Handling cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste Streams B->C D Solid Waste (Pure compound, contaminated labware) C->D E Liquid Waste (Solutions) C->E F Contaminated PPE C->F G Store in Labeled, Sealed Containers D->G E->G F->G H Consult Local, Regional, and National Regulations G->H I Dispose via Approved Hazardous Waste Facility (Preferred Method) H->I Compliant J Alternative Methods (If permitted) - Encapsulation - Inertization H->J If no approved facility available

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amodiaquine dihydrochloride, a 4-aminoquinoline compound with anti-inflammatory and antimalarial properties.[1][2][3][4] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. When handling this compound, the following PPE is mandatory.[5]

PPE CategoryItemSpecificationRationale
Eye Protection Safety gogglesGoggles with side-shields, European standard EN 166 or equivalent.[5]Protects against dust, aerosols, and splashes.
Hand Protection Protective glovesCompatible chemical-resistant gloves.Prevents skin contact and absorption.
Body Protection Lab coatLong-sleeved clothing.[5]Protects skin from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respiratorRequired for large-scale operations or in emergencies where exposure limits may be exceeded. For small-scale laboratory use, ensure adequate ventilation.[5]Prevents inhalation of dust and aerosols.

Operational Plan: Safe Handling and Storage

Proper handling and storage practices are crucial to maintain the chemical's stability and prevent accidental exposure or release.

Handling Procedures
  • Engineering Controls : Always work in a well-ventilated area. Use a chemical fume hood for procedures that may generate dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Avoid Contact : Do not get the substance in eyes, on skin, or on clothing.

  • Avoid Inhalation and Ingestion : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.

  • Prevent Dust Formation : Take measures to avoid the formation of dust.

Storage Procedures
  • Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Temperature : Recommended storage temperature is between 2-8°C. Another source suggests storing at 4°C, dry and sealed. For short-term shipping (less than 2 weeks), room temperature is acceptable.

  • Incompatibilities : Keep away from strong oxidizing agents.

Emergency and First Aid Plan

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[5]
Inhalation Remove to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation
  • Identify as Hazardous Waste : this compound should be treated as hazardous chemical waste.

  • Segregate : Do not mix with other waste streams. Collect in a designated, compatible, and properly labeled hazardous waste container.

Disposal Procedure
  • Containerization : Use a suitable, leak-proof container with a secure lid for waste collection. The original container can be used if it is in good condition.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal : Arrange for disposal by a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Don Appropriate PPE prep2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep1->prep2 handle1 Weigh/Measure in a Ventilated Area prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Clean Work Area handle2->handle3 store1 Seal Container Tightly handle3->store1 store2 Store in a Cool, Dry, Well-Ventilated Area store1->store2

Caption: Workflow for Handling this compound

Emergency Response for Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up start Accidental Exposure Occurs action1 Remove from Exposure Source start->action1 action2 Administer Appropriate First Aid (See Table Above) action1->action2 followup1 Seek Immediate Medical Attention action2->followup1 followup2 Report Incident to Supervisor followup1->followup2 followup3 Review and Update Safety Procedures followup2->followup3

Caption: Emergency Response for Accidental Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amodiaquine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Amodiaquine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。